molecular formula C13H7ClN4 B1425236 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1125406-99-6

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Cat. No.: B1425236
CAS No.: 1125406-99-6
M. Wt: 254.67 g/mol
InChI Key: YBEQOLPTZPSMNQ-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6) is a high-purity chemical intermediate with a molecular weight of 254.67 g/mol and the formula C13H7ClN4. This compound features the imidazo[1,2-b]pyridazine scaffold, which is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors. Scientific literature identifies this scaffold as a core structure that binds to the hinge region of kinases, with substitutions at key positions dictating selectivity and potency . This compound is primarily valued as a synthetic building block for constructing more complex molecules. Its molecular structure includes reactive sites, such as the chloro group at the 6-position of the pyridazine ring, which is amenable to further functionalization via cross-coupling reactions like Suzuki-Miyaura, enabling the exploration of structure-activity relationships (SAR) . Researchers are investigating analogs of this scaffold for their potential in targeted cancer therapies. Recent studies have shown that 6-substituted imidazo[1,2-b]pyridazine compounds can act as potent, nanomolar-range inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a promising therapeutic target in multiple myeloma and other cancers . Applications: This chemical is intended for use as a key intermediate in pharmaceutical R&D, particularly in the synthesis of potential kinase inhibitors and for scaffold-hopping strategies in anti-cancer and anti-infective drug discovery. Safety Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. All chemicals should be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQOLPTZPSMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676477
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125406-99-6
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS 1125406-99-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6): A Potent and Selective Mps1 Kinase Inhibitor

Introduction

The imidazo[1,2-b]pyridazine scaffold is a prominent heterocyclic nucleus that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] This structural motif is featured in the FDA-approved multi-kinase inhibitor ponatinib, which is used for chronic myeloid leukemia, and is a core component in a wide array of therapeutic programs targeting diverse diseases.[1] Within this important class of molecules, this compound (CAS: 1125406-99-6) has been identified as a highly potent, selective, and orally bioavailable inhibitor of Monopolar spindle 1 (Mps1, also known as TTK) kinase.[3]

Mps1 is a critical dual-specificity protein kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Its overexpression is common in various human cancers, making it an attractive target for oncological drug development.[3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, biological activity, and handling for researchers, scientists, and drug development professionals.

cluster_main This compound mol mol

Caption: Chemical Structure of the title compound.

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 1125406-99-6[4][5]
Molecular Formula C₁₃H₇ClN₄[4][5]
Molecular Weight 254.67 g/mol [4][5]
Exact Mass 254.036 u[4]
Calculated LogP 2.92[4]
Synonyms 3-(6-chloro-imidazo[1,2-b]pyridazin-2-yl)-benzonitrile[4]

Synthesis and Mechanistic Rationale

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the cyclocondensation of a 3-aminopyridazine precursor with a suitable α-halocarbonyl compound.[6][7] For this compound, the key synthetic transformation is the formation of the C-C bond between the imidazopyridazine core and the benzonitrile ring. While the primary discovery paper refers to this molecule as compound 27f , a common and highly effective method for this type of aryl-aryl bond formation is the Suzuki-Miyaura cross-coupling reaction.[3]

This reaction utilizes a palladium catalyst to couple an organoboron compound (e.g., 3-cyanophenylboronic acid) with a halide (e.g., a 2-bromo- or 2-iodo-6-chloroimidazo[1,2-b]pyridazine intermediate). The choice of a palladium catalyst, such as Pd(PPh₃)₄, is driven by its efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which is fundamental to forming the desired bond with high yield and functional group tolerance.

G start Precursors: - 6-Chloro-2-iodoimidazo[1,2-b]pyridazine - 3-Cyanophenylboronic acid reagents Reagents: - Pd(PPh3)4 (Catalyst) - K2CO3 (Base) - EtOH/H2O (Solvent) start->reagents Combine in vial reaction Suzuki-Miyaura Cross-Coupling reagents->reaction Microwave irradiation (e.g., 90°C, 15 min) workup Reaction Workup: - Cool to RT - Remove solvent under reduced pressure reaction->workup purification Purification workup->purification e.g., Column Chromatography product Final Product: This compound purification->product

Caption: Generalized Suzuki coupling workflow.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a representative procedure adapted from the synthesis of structurally similar compounds and illustrates the key steps.

  • Vessel Preparation: To a thick-walled borosilicate glass vial equipped with a stir bar, add 6-chloro-2-iodoimidazo[1,2-b]pyridazine (1.0 equiv.).

  • Reagent Addition: Add 3-cyanophenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%), and potassium carbonate (K₂CO₃) (1.5 equiv.).

  • Solvent Addition: Add a 4:1 mixture of ethanol and water as the solvent.

  • Reaction Setup: Seal the vial and pre-stir the reaction mixture for 1 minute.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 90°C for approximately 15 minutes with continuous stirring. Monitor reaction completion by TLC or LC-MS.

  • Workup: After cooling the mixture to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography on silica gel to yield the final product, this compound.

Biological Activity and Therapeutic Potential

The primary therapeutic relevance of this compound stems from its potent and selective inhibition of Mps1 kinase.[3]

Mechanism of Action

Mps1 kinase is a cornerstone of the spindle assembly checkpoint (SAC), a signaling pathway that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, which are characterized by aneuploidy and high mitotic rates, the SAC is under constant stress. By inhibiting Mps1, this compound forces cells to bypass this critical checkpoint, leading to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis. This mechanism provides a targeted approach to eliminating cancer cells while potentially sparing non-proliferating healthy cells.

cluster_pathway Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Kinase SAC SAC Activation Mps1->SAC Phosphorylates & Activates Mitosis Correct Mitotic Progression SAC->Mitosis Ensures Fidelity Apoptosis Apoptosis / Cell Death SAC->Apoptosis Failure leads to Inhibitor This compound Inhibitor->Mps1 Inhibits

Caption: Inhibition of the Mps1 kinase pathway.

Potency and Selectivity

The discovery of this compound was the result of a property-based optimization campaign that led to a molecule with exceptional potency and a desirable selectivity profile.[3]

ParameterValueCell LineSignificance
Cellular Mps1 IC₅₀ 0.70 nM-Demonstrates extremely high potency against the target kinase in a cellular context.[3]
Antiproliferative IC₅₀ 6.0 nMA549 (Lung Carcinoma)Shows remarkable antiproliferative activity against a cancer cell line at a low nanomolar concentration.[3]
Kinase Selectivity Highly selectivePanel of 192 kinasesHigh selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[3]

The compound's ability to potently inhibit cancer cell proliferation, combined with its high selectivity and oral bioavailability, makes it an outstanding lead candidate for further preclinical and clinical development in oncology.[3]

Safety and Handling

As a potent, biologically active compound intended for laboratory use, this compound requires careful handling.[5][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8]

  • Exposure Avoidance: Avoid direct contact with skin, eyes, and mucous membranes. Do not ingest or inhale.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9]

    • Ingestion: Rinse mouth and seek immediate medical attention.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Disclaimer: This information is for guidance purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a state-of-the-art chemical probe and a promising therapeutic lead compound. Its architecture is centered on the medicinally significant imidazo[1,2-b]pyridazine scaffold. Key technical attributes include its extraordinary potency as an Mps1 kinase inhibitor, excellent selectivity across the kinome, and proven antiproliferative effects in cancer cell lines.[3] For researchers in oncology and cell biology, this compound serves as an invaluable tool for interrogating the spindle assembly checkpoint. For drug development professionals, it represents a highly optimized starting point for the design of next-generation mitotic inhibitors.

References

  • Makinoshima, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2859-2874. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available at: [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]

  • ACS Publications. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

  • MOLBASE. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Available at: [Link]

  • Supporting Information. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite. Available at: [Link]

  • PubChem. (n.d.). 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Available at: [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Acme-Hardesty. (2013). Safety Data Sheet: 2-phenoxyethanol. Available at: [Link]

  • TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a heterocyclic compound of significant interest in modern drug discovery. The imidazo[1,2-b]pyridazine scaffold is a well-established privileged structure, forming the core of numerous biologically active molecules, including kinase inhibitors for oncology.[1][2] Understanding the physicochemical characteristics of novel derivatives like this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, and for guiding its development as a potential therapeutic agent. This document details both predicted and experimental methodologies for determining key parameters such as solubility, pKa, and lipophilicity (LogP). Furthermore, it outlines protocols for structural elucidation and stability assessment, providing researchers, scientists, and drug development professionals with a foundational guide to the empirical characterization of this compound.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[2] Its rigid, planar structure and distribution of nitrogen atoms make it an ideal scaffold for interacting with a variety of biological targets. Notably, this core is present in the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia (CML).[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases such as mTOR, CDK12/13, and Tyk2, making them highly valuable in the development of treatments for cancer and autoimmune diseases.[3][4][5]

The subject of this guide, this compound, incorporates this privileged scaffold. Its physicochemical properties are critical determinants of its drug-like characteristics, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide serves to provide a detailed framework for the comprehensive physicochemical profiling of this molecule.

Core Physicochemical Properties: Predicted Values and Experimental Determination

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, this section provides predicted values for key physicochemical properties, generated using established computational models. Each predicted value is accompanied by a detailed, field-proven experimental protocol to enable researchers to determine these properties empirically.

Table 1: Summary of Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/Method
Molecular Weight 254.67 g/mol N/A (from formula)
Molecular Formula C₁₃H₇ClN₄N/A (from structure)
CAS Number 1125406-99-6N/A
pKa (most basic) 2.5 ± 0.5ACD/pKa DB[6]
LogP 3.2 ± 0.7Molinspiration[7]
Aqueous Solubility Low (predicted LogS: -4.5)ALOGPS[8]
Melting Point Not availableN/A
Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[9] For this compound, the nitrogen atoms in the imidazopyridazine ring system are the most likely sites of protonation.

Predicted pKa: The most basic pKa is predicted to be approximately 2.5 . This suggests that the compound will be predominantly in its neutral form at physiological pH (7.4).

This method is a reliable and cost-effective way to determine the pKa of a compound, particularly for those that are sparingly soluble.[10]

Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility.

    • Dilute the solution with water to a final concentration of approximately 1 mM, ensuring the co-solvent percentage is kept to a minimum (e.g., <10%) to reduce its effect on the apparent pKa.

    • Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).

  • Titration:

    • Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

    • Place the solution in a thermostatted reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

Causality Behind Experimental Choices:

  • Co-solvent: Necessary for sparingly soluble compounds to achieve a sufficient concentration for titration.

  • Ionic Strength Adjustment: Maintains a constant activity coefficient for the ions in solution, leading to more accurate and reproducible pKa values.

  • Nitrogen Purge: Prevents the formation of carbonic acid from atmospheric CO₂, which would consume the titrant and lead to inaccurate results for basic pKa determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Meter start->calibrate prepare_sample Prepare 1 mM Sample in Co-solvent with KCl calibrate->prepare_sample purge Purge with N2 prepare_sample->purge titrate Titrate with 0.1 M HCl purge->titrate record_pH Record pH vs. Volume titrate->record_pH Iterate record_pH->titrate plot Plot pH vs. Volume record_pH->plot determine_pKa Determine pKa from Half-Equivalence Point plot->determine_pKa end_node End determine_pKa->end_node

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's affinity for a lipid versus an aqueous environment. It is a critical predictor of membrane permeability, protein binding, and overall ADME properties.[][12]

Predicted LogP: The predicted LogP value is approximately 3.2 . This value suggests that the compound is moderately lipophilic, which could favor membrane permeability but may also lead to lower aqueous solubility and potential for non-specific binding.

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol based on the predicted LogP).

    • Add a known volume of this stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration:

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

    • Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Analysis:

    • Carefully withdraw samples from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve for the compound in each phase should be prepared beforehand.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: Ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would affect the concentration measurements.

  • HPLC Analysis: Provides high sensitivity and specificity for quantifying the compound in each phase, which is crucial for accurate LogP determination, especially for compounds with very high or very low LogP values.

LogP_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Calculation start Start saturate_solvents Pre-saturate n-Octanol and Water start->saturate_solvents prepare_sample Add Compound to Biphasic System saturate_solvents->prepare_sample shake Shake for 1-2 hours prepare_sample->shake separate Separate Phases (Centrifuge if needed) shake->separate sample_phases Sample Aqueous & Octanol Layers separate->sample_phases analyze_hplc Quantify by HPLC sample_phases->analyze_hplc calculate_logp Calculate LogP analyze_hplc->calculate_logp end_node End calculate_logp->end_node

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor aqueous solubility is a major challenge in drug development.

Predicted Aqueous Solubility: The predicted LogS (log of molar solubility) is -4.5 , which corresponds to a solubility of approximately 31.6 µM or about 8 µg/mL. This classifies the compound as poorly soluble.

This method determines the equilibrium solubility of a compound, which is the most relevant measure for biopharmaceutical applications.

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, PBS, at pH 7.4) over an extended period. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Sample Separation:

    • Carefully remove an aliquot of the supernatant without disturbing the solid.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Extended Equilibration Time: Allows the dissolution process to reach a steady state, providing the thermodynamic solubility rather than a kinetic measurement.

  • Filtration: A critical step to remove fine particles that could otherwise lead to an overestimation of the solubility.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the compound. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the imidazopyridazine core and the benzonitrile ring. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show resonances for all 13 carbon atoms, including the characteristic downfield shift for the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[13]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, confirming the elemental composition (C₁₃H₇ClN₄).

  • Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS can help to elucidate the structure. Expected fragmentation pathways for nitrogen-containing heterocyclic compounds often involve the loss of small neutral molecules like HCN.[9]

Chemical Stability Assessment

Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[14][15]

Forced Degradation Studies:

To understand the degradation pathways, the compound should be subjected to stress conditions as per ICH guidelines.[16][17] This involves exposing the compound to:

  • Acidic and Basic Conditions: (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidative Conditions: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., heating the solid at 60°C)

  • Photostability: Exposure to light (e.g., using a photostability chamber).

The degradation products should be analyzed using a stability-indicating HPLC method, and their structures should be characterized, if possible, using LC-MS.

Synthesis Outline

While a specific synthesis for this compound is not detailed in the public literature, a plausible route can be inferred from the synthesis of related analogs. A common approach involves the cyclization of a substituted aminopyridazine with an α-haloketone or equivalent, followed by functionalization. A likely final step would be a Suzuki or similar cross-coupling reaction. For instance, the synthesis of the related 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile has been described, involving the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal, followed by reaction with bromoacetonitrile.[18]

Conclusion

This compound is a compound built upon a scaffold of high medicinal importance. Its predicted physicochemical profile—moderate lipophilicity and low aqueous solubility—presents both opportunities and challenges for its development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key properties. A thorough understanding of these characteristics is a critical first step in the journey of drug discovery and development, enabling informed decisions and guiding the optimization of this promising molecular entity.

References

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 19, 2026, from [Link]

  • Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today, 10(4), 289–295. [Link]

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025, October 5). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

  • Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry, 46(22), 4734–4741. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved January 19, 2026, from [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC). IEEE. [Link]

  • MolGpKa. (n.d.). bio.tools. Retrieved January 19, 2026, from [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2020). The Journal of Organic Chemistry, 85(15), 9879–9887. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. (2017). Journal of Molecular Modeling, 23(1), 10. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 19, 2026, from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 19, 2026, from [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved January 19, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]

  • pKa Calculator. (n.d.). Omni Calculator. Retrieved January 19, 2026, from [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 19, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (2012). Pharmaceuticals, 5(12), 1355–1385. [Link]

  • Virtual logP On-line. (n.d.). University of Milan. Retrieved January 19, 2026, from [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (2023). 2023 IEEE International Conference on Bioinformatics and Biomedicine (BIBM). [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017). European Journal of Medicinal Chemistry, 130, 218–229. [Link]

  • Annex 10 - ICH. (n.d.). World Health Organization. Retrieved January 19, 2026, from [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority. Retrieved January 19, 2026, from [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry, 288, 116269. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1124–1129. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2021). Future Medicinal Chemistry, 13(20), 1795–1818. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2710. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 19, 2026, from [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry, 59(8), 1205–1207. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (n.d.). Google Patents.
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  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 302–305. [Link]

  • Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. (2006). Journal of the American Society for Mass Spectrometry, 17(1), 85–95. [Link]

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Spectroscopic and Structural Elucidation of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its fused imidazo[1,2-b]pyridazine core, a scaffold known for its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction to this compound

This compound, with the chemical formula C₁₃H₇ClN₄ and CAS number 1125406-99-6, belongs to the imidazo[1,2-b]pyridazine class of compounds.[1][2][3] This family of fused heterocycles has garnered considerable attention in the scientific community for its potential therapeutic applications, including as kinase inhibitors. The strategic incorporation of a benzonitrile moiety and a chloro substituent is anticipated to modulate the compound's electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. A precise understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of structurally related compounds.[4][5][6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the imidazo[1,2-b]pyridazine and benzonitrile rings. The predicted chemical shifts are presented in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3' (benzonitrile)8.2 - 8.4s-
H-78.1 - 8.3d~9.0
H-87.2 - 7.4d~9.0
H-4' (benzonitrile)7.8 - 8.0d~7.5
H-6' (benzonitrile)7.7 - 7.9d~7.5
H-5' (benzonitrile)7.5 - 7.7t~7.5

Table 1: Predicted ¹H NMR Data for this compound.

  • Causality behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the benzonitrile ring are influenced by the electron-withdrawing nature of the nitrile group. The protons on the imidazo[1,2-b]pyridazine core are affected by the nitrogen atoms and the chloro substituent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2145 - 148
C-6140 - 143
C-8a135 - 138
C-7125 - 128
C-8118 - 121
C-3115 - 118
C-1' (benzonitrile)133 - 136
C-3' (benzonitrile)132 - 135
C-5' (benzonitrile)130 - 133
C-4' (benzonitrile)129 - 132
C-6' (benzonitrile)128 - 131
C-2' (benzonitrile)118 - 121
CN (nitrile)117 - 120

Table 2: Predicted ¹³C NMR Data for this compound.

  • Expertise in Interpretation: The predicted chemical shifts are based on established ranges for similar aromatic and heterocyclic systems. The deshielding effect of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring and the electron-withdrawing nitrile group on the benzonitrile ring are key factors in these predictions.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra is provided below:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption frequencies for this compound are listed in Table 3.[7][8][9][10][11]

Vibrational Mode Predicted Absorption Frequency (cm⁻¹) Intensity
C≡N stretch (nitrile)2220 - 2240Medium
C=N stretch (imidazole)1620 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-H stretch (aromatic)3000 - 3100Medium
C-Cl stretch700 - 800Strong

Table 3: Predicted IR Absorption Frequencies.

  • Authoritative Grounding: The prediction of the nitrile stretch is based on well-established data for benzonitrile and its derivatives.[8][9][10][11] The other predicted frequencies are based on the characteristic absorptions of imidazo[1,2-b]pyridazine and chlorinated aromatic compounds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

The expected mass-to-charge ratios (m/z) in the mass spectrum are presented in Table 4.

Ion Predicted m/z Relative Abundance
[M]⁺ (Molecular Ion)254/256High
[M-Cl]⁺219Medium
[M-HCN]⁺227/229Low

Table 4: Predicted Mass Spectrometry Data.

  • Trustworthiness of Data: The molecular ion peak is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with a ratio of approximately 3:1 for the M and M+2 peaks, respectively. This serves as a self-validating feature for the presence of chlorine.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) to accurately determine the mass of the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established synthetic routes for similar imidazo[1,2-b]pyridazine derivatives. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Cyclocondensation Cyclocondensation 3-Amino-6-chloropyridazine->Cyclocondensation 2-Bromo-3'-cyanoacetophenone 2-Bromo-3'-cyanoacetophenone 2-Bromo-3'-cyanoacetophenone->Cyclocondensation This compound This compound Cyclocondensation->this compound Spectroscopic_Correlation cluster_structure Molecular Structure cluster_data Spectroscopic Data Structure This compound HNMR ¹H NMR (Aromatic Protons) Structure->HNMR Proton Environment CNMR ¹³C NMR (Carbon Skeleton) Structure->CNMR Carbon Framework IR IR (C≡N, C-Cl stretches) Structure->IR Functional Groups MS MS (Molecular Ion, Isotopic Pattern) Structure->MS Molecular Weight & Formula

Sources

Solubility Profiling of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile: A Methodological Framework for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The characterization of a compound's physicochemical properties is a foundational pillar of modern drug discovery and development. Among these, aqueous and solvent solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from bioavailability and manufacturability to the reliability of in vitro assay results.[1][2][3] This guide provides a comprehensive technical framework for determining the equilibrium solubility of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the authoritative, field-proven methodologies required to generate such crucial data. We will detail the causality behind experimental choices, present a self-validating protocol based on the gold-standard shake-flask method, and provide a template for data interpretation, thereby equipping researchers with the necessary tools to robustly characterize this and similar molecules.

Introduction: The Imperative of Solubility Analysis

This compound is a complex heterocyclic molecule featuring a fused imidazopyridazine core, a chloro substituent, and a benzonitrile moiety. Its structure, with a molecular formula of C₁₃H₇ClN₄ and a molecular weight of 254.67 g/mol , suggests a rigid, largely hydrophobic molecule with limited hydrogen-bonding capabilities, characteristics often associated with poor aqueous solubility.[4] Such compounds frequently fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), posing significant challenges for oral drug development.[3][5]

An accurate understanding of a compound's solubility is not merely an academic exercise; it is a critical-path activity in pharmaceutical development. Insufficient solubility can:

  • Hinder oral absorption, leading to poor and variable bioavailability.[6]

  • Cause compound precipitation in in vitro assays, generating unreliable data.

  • Create significant hurdles for developing stable and effective formulations.

  • Increase the time and cost associated with advancing a candidate from discovery to clinical trials.[6]

This guide therefore provides an authoritative, step-by-step methodology for determining the thermodynamic equilibrium solubility of this compound in a range of pharmaceutically relevant laboratory solvents.

Theoretical Framework and Predictive Analysis

Before embarking on experimental work, a structural analysis of the target molecule allows for a qualitative prediction of its solubility behavior.

  • Molecular Structure: The molecule is characterized by a large, aromatic, and rigid heterocyclic system. The presence of four nitrogen atoms provides potential hydrogen bond acceptor sites, but there are no strong hydrogen bond donors (like -OH or -NH₂).

  • Substituents: The chloro group and the benzonitrile group both increase the molecule's hydrophobicity and molecular weight.

  • LogP Prediction: While not experimentally determined here, the partition coefficient (LogP) for such a structure is predicted to be high, indicating a preference for a hydrophobic (octanol) environment over a hydrophilic (water) one.[1]

Expected Solubility Trend: Based on this analysis, we anticipate that this compound will exhibit very low solubility in aqueous media (e.g., water, phosphate-buffered saline). Its solubility is expected to increase with the use of polar aprotic solvents (e.g., DMSO, Acetone) and some polar protic solvents (e.g., Ethanol, Methanol), which can engage in dipole-dipole interactions and limited hydrogen bonding.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The gold-standard method for determining the true solubility of a compound is the shake-flask equilibrium solubility assay .[7] This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound over a prolonged period.[8][9] This approach is mandated by regulatory bodies like the ICH for BCS classification.[5][10][11]

Causality in Method Design

Our protocol is designed to be a self-validating system.

  • Use of Excess Solid: Ensures that the solution becomes truly saturated and that equilibrium is established between the dissolved and undissolved states.[9]

  • Prolonged Equilibration (24-48h): Guarantees that the system reaches thermodynamic equilibrium. Kinetic solubility measurements, often performed over shorter timeframes, can significantly overestimate true solubility due to the formation of supersaturated solutions.[9][12]

  • Temperature Control (37 ± 1 °C): For biopharmaceutical relevance, solubility is often determined at physiological temperature, as specified in ICH guidelines.[11] For general laboratory purposes, ambient temperature (25 °C) is also common.

  • pH Verification: The pH of the medium must be measured at the end of the experiment, as the dissolution of an acidic or basic compound can alter it, thereby affecting its own solubility.[9]

  • Phase Separation: Robust separation of the saturated supernatant from the excess solid via filtration or centrifugation is critical to prevent particulate matter from artificially inflating the measured concentration.[13]

Step-by-Step Experimental Workflow

Materials & Reagents:

  • This compound (solid powder)

  • Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide)

  • HPLC-grade solvents for analysis

  • 2 mL glass vials with screw caps

Apparatus:

  • Orbital shaker or vial roller system in a temperature-controlled incubator

  • Analytical balance

  • Calibrated pH meter

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. A practical guideline is to add ~2-5 mg of the compound to 1 mL of the chosen solvent. The key is to have visible, undissolved solid throughout the experiment.[9]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or roller in an incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for at least 24 hours. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the measured concentration is stable.[13]

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle for 30 minutes. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Crucial Step: Discard the first ~100-200 µL of filtrate to saturate any potential binding sites on the filter membrane. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully sample the supernatant.[13]

  • Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. Determine the concentration of the compound by comparing the peak area to a standard curve prepared from a known concentration of the stock solution (typically dissolved in DMSO or Acetonitrile).

  • Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

  • Final pH Measurement: For aqueous buffers, measure the final pH of the remaining suspension to ensure it has not shifted significantly.[9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis A Weigh Excess Solid Compound B Add 1 mL of Test Solvent A->B C Seal Vial B->C D Agitate at Constant Temp (e.g., 24-48 hours) C->D E Confirm Equilibrium: Undissolved solid remains D->E F Centrifuge or Allow to Settle E->F G Filter Supernatant (0.22 µm) F->G H Dilute Filtrate Accurately G->H I Quantify by HPLC-UV (vs. Standard Curve) H->I J Calculate Solubility (mg/mL or µg/mL) I->J

Caption: Thermodynamic Solubility Experimental Workflow.

Data Presentation and Interpretation

For a compound like this compound, the solubility data should be presented clearly for comparative analysis.

Hypothetical Solubility Data Table
SolventSolvent TypeDielectric Constant (Approx.)Solubility at 25°C (µg/mL)Classification
WaterPolar Protic80.1< 1Practically Insoluble
PBS (pH 7.4)Aqueous Buffer~79< 1Practically Insoluble
MethanolPolar Protic32.7150Sparingly Soluble
EthanolPolar Protic24.595Slightly Soluble
AcetonePolar Aprotic20.7850Soluble
AcetonitrilePolar Aprotic37.5600Soluble
DichloromethaneNonpolar9.1250Sparingly Soluble
DMSOPolar Aprotic46.7> 20,000Freely Soluble

Note: These values are hypothetical and for illustrative purposes only. USP solubility classifications are used.

Interpretation of Solubility Trends
  • Aqueous Insolubility: The extremely low solubility in water and PBS confirms the hydrophobic nature of the molecule. The lack of strong hydrogen bond-donating groups prevents it from effectively disrupting the strong hydrogen bond network of water.

  • Polar Aprotic Solvents: The significantly higher solubility in DMSO, Acetonitrile, and Acetone is expected. These solvents can effectively solvate the molecule through dipole-dipole interactions with the polar nitrile group and the nitrogen atoms in the heterocyclic core, without requiring hydrogen bond donation.

  • Polar Protic Solvents: Solubility in methanol and ethanol is moderate. While these solvents can act as hydrogen bond donors and acceptors, the interaction with the largely nonpolar solute is less favorable than with polar aprotic solvents of similar polarity.

  • Nonpolar Solvents: The moderate solubility in dichloromethane highlights that while the molecule is hydrophobic, it still possesses significant polarity from the nitrile and heteroatoms, limiting its solubility in purely nonpolar environments.

Visualizing Solute-Solvent Interactions

G cluster_solute Solute: this compound cluster_solvents Solvent Interactions Solute Hydrophobic Core (Aromatic Rings) H-Bond Acceptors (N, CN) Dipole Moment Water Water (Polar Protic) Solute->Water  Poor Interaction - Strong H-Bond Network of Water is Undisrupted - Hydrophobic Expulsion DMSO DMSO (Polar Aprotic) Solute->DMSO  Strong Interaction - Strong Dipole-Dipole Forces - Solvates Polar Groups DCM DCM (Nonpolar) Solute->DCM  Moderate Interaction - van der Waals Forces - Limited by Solute's Polarity

Caption: Conceptual Model of Solute-Solvent Interactions.

Conclusion

A thorough and methodologically sound determination of solubility is a non-negotiable step in the preclinical evaluation of any drug candidate. For a compound like this compound, which is predicted to have low aqueous solubility, this process is even more critical. The shake-flask method, grounded in the principles of thermodynamic equilibrium and supported by regulatory guidelines, provides the most reliable and definitive data. By following the detailed protocol outlined in this guide, researchers can generate high-quality, trustworthy solubility profiles. This data is essential not only for predicting in vivo behavior but also for guiding formulation scientists in developing strategies—such as salt formation, solid dispersions, or particle size reduction—to overcome the challenges posed by poor solubility and unlock the therapeutic potential of the molecule.[14]

References

  • Duggirala, S., et al. (2016). Synthesis of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules. Available at: [Link]

  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b] pyridazine-3-carbonitrile.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 90. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

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  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient within the Biopharmaceutics Classification System. Available at: [Link]

  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. PubMed. Available at: [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of Imidacloprid in Different Solvents. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile from 3-amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous biologically active molecules with applications in medicinal chemistry, including kinase inhibitors and agents targeting various diseases.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific derivative, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, commencing from the readily available starting material, 3-amino-6-chloropyridazine. We will explore the strategic considerations behind the synthetic pathway, the causality of experimental choices, a detailed reaction mechanism, and a robust, step-by-step protocol suitable for implementation in a research and development setting.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The fusion of an imidazole ring with a pyridazine ring creates the imidazo[1,2-b]pyridazine system, a bicyclic heteroaromatic structure that has garnered significant attention from medicinal chemists.[1][3] Its rigid, planar geometry and the specific arrangement of nitrogen atoms make it an excellent scaffold for designing molecules that can interact with biological targets with high affinity and selectivity.[2] Notably, derivatives of this scaffold have shown remarkable potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The successful kinase inhibitor Ponatinib, for instance, features this core, spurring further research into new derivatives for various therapeutic applications.[1]

The target molecule of this guide, this compound, is a valuable intermediate and a potential pharmacophore in its own right. The chloro-substituent at the 6-position and the benzonitrile moiety at the 2-position offer vectors for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5]

This document details the well-established and efficient synthetic route to this compound, which relies on the classical condensation reaction between an aminopyridazine and an α-haloketone.

Strategic Overview of the Synthesis

The synthesis is a two-component strategy involving a cyclocondensation reaction. The overall transformation can be visualized as the construction of the imidazole ring onto the pre-existing pyridazine core.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 3-Amino-6-chloropyridazine C Cyclocondensation A->C B 2-Bromo-1-(3-cyanophenyl)ethanone (α-Bromoketone) B->C D This compound C->D

Caption: High-level overview of the synthetic workflow.

The key starting materials are:

  • 3-Amino-6-chloropyridazine: Provides the pyridazine ring and the exocyclic amino group necessary for cyclization.

  • 2-Bromo-1-(3-cyanophenyl)ethanone: An α-bromoketone that provides the carbon backbone for the imidazole ring and introduces the desired 3-cyanophenyl substituent at the 2-position.

Deep Dive into Starting Materials

3-Amino-6-chloropyridazine: A Versatile Building Block

3-Amino-6-chloropyridazine (CAS 5469-69-2) is a crucial intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[6] Its structure features a reactive amino group and a chlorine atom, which can be displaced or participate in cross-coupling reactions, making it a highly versatile precursor.[7][8]

  • Synthesis: It is typically synthesized via the reaction of 3,6-dichloropyridazine with ammonia.[7][9] Industrial-scale synthesis may involve elevated temperatures and pressures or the use of catalysts to improve efficiency.[7][10] For laboratory purposes, it is often commercially available.

  • Purity and Handling: It is typically a yellow to brown powder.[6] Ensuring the purity of this starting material is critical, as impurities can lead to side reactions and complicate the purification of the final product.

2-Bromo-1-(3-cyanophenyl)ethanone

This reagent is the α-haloketone partner in the cyclocondensation. While commercially available from several suppliers, it can also be synthesized in the lab, typically by the bromination of 3-cyanoacetophenone.

  • Caution: α-haloketones are generally lachrymatory and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

The Core Reaction: Mechanism and Rationale

The formation of the imidazo[1,2-b]pyridazine backbone is achieved through a condensation reaction between the α-bromoketone and 3-amino-6-chloropyridazine, often under mild basic conditions.[5][11]

Mechanistic Pathway

The reaction proceeds via a two-step sequence:

  • Initial Alkylation (SN2 Reaction): The most nucleophilic nitrogen in 3-aminopyridazine is the ring nitrogen (N1), which is not adjacent to the electron-donating amino group.[11] This nitrogen atom acts as the nucleophile, attacking the α-carbon of the bromoketone and displacing the bromide ion. This forms a pyridazinium salt intermediate. The presence of a halogen on the pyridazine ring is crucial for achieving good yields, as it directs the alkylation preferentially to this site.[11]

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group (at the C3 position) then attacks the carbonyl carbon of the ketone in an intramolecular fashion. This is followed by a dehydration step, which results in the formation of the stable, aromatic imidazole ring fused to the pyridazine core.

G start Step 1: Alkylation (SN2) step2 Step 2: Intramolecular Cyclization start->step2 Formation of Pyridazinium Salt step3 Step 3: Dehydration step2->step3 Hemiaminal Intermediate product Aromatic Product step3->product Elimination of H2O

Caption: Logical flow of the reaction mechanism.

Role of Reaction Conditions
  • Solvent: Alcohols such as ethanol or isopropanol are commonly used as they are effective at solvating the reactants and the intermediate salt.

  • Base: A mild base like sodium bicarbonate (NaHCO₃) is often included.[5][11] Its role is to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing the protonation of the amino group on the starting material, which would render it non-nucleophilic.

  • Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[5][11]

Materials and Reagents
ReagentCAS NumberMol. Weight ( g/mol )Molar Eq.
3-Amino-6-chloropyridazine5469-69-2129.551.0
2-Bromo-1-(3-cyanophenyl)ethanone2227-64-7224.051.05
Sodium Bicarbonate (NaHCO₃)144-55-884.012.0
Ethanol (EtOH)64-17-546.07-
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 eq) and ethanol (approx. 15-20 mL per gram of aminopyridazine).

  • Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the suspension, followed by 2-bromo-1-(3-cyanophenyl)ethanone (1.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. Add water to the resulting residue. The product will often precipitate as a solid. d. Stir the aqueous slurry for 30 minutes, then collect the solid by vacuum filtration. e. Wash the filter cake with water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography on silica gel if necessary. b. Dry the purified solid under vacuum to obtain this compound as a solid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance Off-white to yellow solid
Yield 75-90% (typical)
¹H NMR Peaks corresponding to protons on the imidazopyridazine and benzonitrile rings.
¹³C NMR Peaks corresponding to all unique carbons in the molecule.
Mass Spec (HRMS) Calculated m/z for C₁₃H₇ClN₄ should match the observed value.
Melting Point A sharp melting point range indicates high purity.

Conclusion

The synthesis of this compound from 3-amino-6-chloropyridazine is a robust and efficient process, leveraging a classical cyclocondensation reaction. This method provides reliable access to a valuable heterocyclic scaffold that is of significant interest in medicinal chemistry and drug development. The procedure is scalable and utilizes readily available starting materials, making it a cornerstone reaction for the synthesis of diverse libraries of imidazo[1,2-b]pyridazine derivatives for biological screening. The continued exploration of this chemical space holds promise for the discovery of novel therapeutic agents.[4][12]

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Zheng, M. Q., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(4), 317-321.
  • ChemAnalyst. (2025).
  • Koo, B. S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(2), 943-959.
  • Zheng, M. Q., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • Chem-Impex. Imidazo[1,2-b]pyridazine. Chem-Impex.
  • Rahman, A. F. M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Li, P., et al. (2018). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Gouda, M. A., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139.
  • Lee, K. J., & Kim, S. H. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 1-5.
  • Al-Tel, T. H. (2011). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Sourcing Ic. (2020). The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Sourcing Ic.

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of Imidazo[1,2-b]pyridazine Compounds for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has emerged as a significant pharmacophore in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of potent and selective inhibitors targeting various enzymes and receptors. This has led to the discovery of clinical candidates and approved drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of imidazo[1,2-b]pyridazine compounds, with a focus on their interactions with key biological targets and the downstream signaling pathways they modulate.

Part 1: Kinase Inhibition - A Dominant Mechanism in Oncology and Inflammation

The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptionally effective framework for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders. The ability of imidazo[1,2-b]pyridazine derivatives to occupy the ATP-binding pocket of various kinases has been a cornerstone of their therapeutic success.

Tyrosine Kinase 2 (Tyk2) Inhibition in Autoimmune Diseases

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways implicated in the pathogenesis of autoimmune and inflammatory diseases.[4] Specifically, Tyk2 is involved in the signaling of IL-12, IL-23, and Type I interferons. Imidazo[1,2-b]pyridazine-based compounds have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[4]

Mechanism of Action: These compounds bind to the ATP-binding site of the catalytically inactive JH2 domain, playing a crucial regulatory role in Tyk2 function.[4] This allosteric inhibition modulates the activity of the adjacent catalytic (JH1) domain, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT activation ultimately disrupts the pro-inflammatory cytokine signaling cascade.

A co-crystal structure of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 JH2 domain revealed key interactions. The core structure forms hydrogen bonds within the hinge region, while other parts of the molecule interact with residues near the gatekeeper position, often through a bridging water molecule.[4]

Experimental Workflow for Assessing Tyk2 Inhibition:

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models b1 Recombinant Tyk2 JH2 Binding Assay (e.g., TR-FRET) b2 Kinase Activity Assay (e.g., ADP-Glo) b1->b2 Determine Ki c2 STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry) b2->c2 c1 Cytokine-Stimulated Cell Lines (e.g., NK-92) c1->c2 Measure pSTAT c3 IFNγ Production Assay (ELISA) c2->c3 Assess downstream effect v1 Rat Adjuvant-Induced Arthritis Model c3->v1 v2 Pharmacodynamic Analysis (e.g., IFNγ production ex vivo) v1->v2 Evaluate efficacy

Caption: Workflow for evaluating Tyk2 inhibitors.

Compound ClassTargetAssayIC50/KiReference
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineTyk2 JH2Binding Assay0.015 - 0.035 nM (Ki)[4]
Imidazo[1,2-b]pyridazine derivative 6Tyk2IFNα cellular assay12 - 41 nM (IC50)[4]
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition in Cancer

Monopolar spindle 1 (Mps1), also known as TTK, is a critical serine/threonine kinase that plays a central role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. High expression of Mps1 is observed in various cancers, making it an attractive target for anticancer therapy.[5][6]

Mechanism of Action: Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Mps1.[5] These compounds compete with ATP for binding to the kinase domain of Mps1, thereby inhibiting its catalytic activity. Inhibition of Mps1 leads to a defective spindle assembly checkpoint, resulting in chromosomal instability, mitotic catastrophe, and ultimately, apoptosis in cancer cells.

Structure-activity relationship (SAR) studies have led to the optimization of these compounds, improving their cellular potency and pharmacokinetic properties. A scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine resulted in a significant enhancement of antiproliferative activity.[6]

CompoundTargetCellular Mps1 IC50A549 Cell Line IC50Reference
27f (imidazo[1,2-b]pyridazine-based)Mps10.70 nM6.0 nM[5]
Bruton's Tyrosine Kinase (BTK) Inhibition in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[7][8] This pathway is essential for the development, maturation, and survival of B-cells. Dysregulation of BTK signaling is a key driver in various B-cell malignancies.

Mechanism of Action: Imidazo[1,2-b]pyridazine derivatives have been designed as potent and highly selective irreversible inhibitors of BTK.[7][8] These compounds typically contain a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK. This irreversible inhibition leads to a sustained blockade of BCR signaling, resulting in decreased proliferation and survival of malignant B-cells.

The high selectivity of these inhibitors for BTK over other kinases is a critical aspect of their design, minimizing off-target effects and improving their safety profile.[7]

Signaling Pathway of BTK Inhibition:

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->BTK Irreversible Inhibition

Caption: BTK signaling pathway and its inhibition.

Anaplastic Lymphoma Kinase (ALK) Inhibition in Non-Small Cell Lung Cancer

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, upon chromosomal rearrangement, can become a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[9] While several ALK inhibitors have been developed, the emergence of resistance mutations, such as the G1202R mutation, poses a significant clinical challenge.

Mechanism of Action: Novel macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed to overcome resistance to existing ALK tyrosine kinase inhibitors (TKIs).[9] These compounds are potent inhibitors of both wild-type and mutated ALK, including the challenging G1202R and L1196M/G1202R double mutations. By binding to the ATP pocket of ALK, they block its kinase activity, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

CompoundALK WT IC50ALK G1202R IC50ALK L1196M/G1202R IC50Reference
O-102.6 nM6.4 nM23 nM[9]
Other Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other kinases, including:

  • IKKβ: Inhibition of I-kappa B kinase β (IKKβ) by imidazo[1,2-b]pyridazine derivatives has been shown to reduce the production of the pro-inflammatory cytokine TNFα, suggesting a potential therapeutic application in inflammatory diseases.[10]

  • CDK12/13: Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed to target cyclin-dependent kinases 12 and 13, which are promising targets in triple-negative breast cancer.[11]

Part 2: Targeting a Spectrum of Other Biological Systems

Beyond kinase inhibition, imidazo[1,2-b]pyridazine compounds have demonstrated activity against a range of other biological targets, highlighting the broad therapeutic potential of this chemical class.

Anti-tubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents.[12] Several imidazo[1,2-b]pyridazine derivatives have shown potent activity against Mycobacterium tuberculosis.[12][13]

Mechanism of Action: While the precise mechanism for all anti-tubercular imidazo[1,2-b]pyridazines is not fully elucidated, a key target for the broader class of imidazopyridines has been identified as QcrB.[14][15][16] QcrB is a subunit of the ubiquinol cytochrome c reductase, a critical component of the electron transport chain involved in cellular respiration and ATP synthesis.[14][17] Inhibition of QcrB disrupts the energy metabolism of the mycobacterium, leading to cell death.

Experimental Protocol for Anti-tubercular Activity Screening:

  • Primary Screening: The anti-tubercular activity of synthesized compounds is initially determined using the Microplate Alamar Blue Assay (MABA) against the M. tuberculosis H37Rv strain.[12]

  • MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is determined.

  • Cytotoxicity Assay: Compounds are tested against a mammalian cell line (e.g., Vero cells) to assess their selectivity and potential for toxicity.

  • Mechanism of Action Studies (for lead compounds):

    • Generation of spontaneous resistant mutants of M. tuberculosis or M. bovis BCG.[15][16]

    • Whole-genome sequencing of resistant mutants to identify mutations.[15][16]

    • Target validation through gene dosage experiments (overexpression of the putative target gene).[16]

Compound SeriesTarget OrganismMIC RangeReference
Benzohydrazide incorporated Imidazo[1,2-b]pyridazineM. tuberculosis H37Rv1.6 - 6.25 µg/mL[12]
Imidazo[1,2-b]pyridazine-piperazine-morpholine derivativesM. tuberculosis H37Rv1.6 µg/mL (for most potent)[13]
Activity at Benzodiazepine Receptors

Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine receptors, which are part of the GABA-A receptor complex in the brain.[18]

Mechanism of Action: These compounds act as full agonists at the benzodiazepine receptor.[18] Their binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a calming or anxiolytic effect. This suggests potential applications for these compounds as anti-anxiety agents. Some derivatives have also shown selective activity at peripheral-type (mitochondrial) benzodiazepine binding sites.[18]

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The primary mechanism of action for many of these compounds is the inhibition of various kinases, which has been successfully exploited in the development of treatments for cancer and inflammatory diseases. Furthermore, the demonstrated efficacy of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis and their interaction with central nervous system receptors underscore the broad therapeutic applicability of this versatile chemical class. Continued exploration of the structure-activity relationships and mechanisms of action of imidazo[1,2-b]pyridazine compounds holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Tan, L., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sogabe, S., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. Available at: [Link]

  • Sogabe, S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2016). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • Various Authors. (2023). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • Chem-Impex. Imidazo[1,2-b]pyridazine. Chem-Impex. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science. Available at: [Link]

  • Various Authors. (2025). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gelin, M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Tom-Yee, G. K., et al. (1987). Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Biochemical Pharmacology. Available at: [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Available at: [Link]

  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ishida, T., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Available at: [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PubMed. Available at: [Link]

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An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Promising Scaffold to a Validated Target

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and selective inhibitory activity against a range of protein kinases.[1][2][3][4] These kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1][5] The specific compound, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, with its distinct substitution pattern, represents a promising but uncharacterized molecule. This guide provides a comprehensive, technically-grounded strategy for the identification and validation of its biological targets, intended for researchers and drug development professionals. Our approach is rooted in a logical progression from broad, unbiased screening to rigorous, multi-faceted validation, ensuring a high degree of scientific confidence in the final identified targets.

Part 1: The Imidazo[1,2-b]pyridazine Scaffold: A Strong Predisposition for Kinase Inhibition

The existing body of research strongly suggests that the primary biological targets for derivatives of the imidazo[1,2-b]pyridazine scaffold are protein kinases.[1][2][3][4] Studies have demonstrated that compounds with this core structure can act as potent inhibitors of:

  • DYRK kinases: Implicated in neurological disorders, cancer, and type 2 diabetes.[1]

  • Monopolar spindle 1 (Mps1/TTK) kinase: A key regulator of the spindle assembly checkpoint, making it an attractive oncology target.[2][6]

  • Tyrosine kinase 2 (Tyk2): A member of the Janus kinase (JAK) family involved in cytokine signaling and autoimmune diseases.[3]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the B cell receptor signaling pathway and a target for B cell malignancies.[4]

Given this precedent, our investigation into the targets of this compound will commence with the hypothesis that it primarily functions as a kinase inhibitor. The following experimental workflow is designed to test this hypothesis and identify the specific kinase(s) it modulates.

Part 2: A Phased Strategy for Target Identification and Validation

We will employ a three-phased approach to deconvolve the biological targets of this compound. This strategy is designed to be both comprehensive and efficient, beginning with a broad screen to identify potential targets and progressively narrowing the focus to validate the most promising candidates.

G cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Hit Confirmation and Potency Determination cluster_2 Phase 3: Cellular Target Validation and Functional Characterization Kinome_Profiling Kinome Profiling (Broad Panel) IC50_Determination Biochemical IC50 Determination Kinome_Profiling->IC50_Determination Identified Hits Thermal_Shift Thermal Shift Assay (Initial Screen) Thermal_Shift->IC50_Determination Binding Confirmation Orthogonal_Assays Orthogonal Biochemical Assays IC50_Determination->Orthogonal_Assays Potent Hits Cell_Based_Target_Engagement Cell-Based Target Engagement (e.g., NanoBRET, CETSA) Orthogonal_Assays->Cell_Based_Target_Engagement Confirmed Hits Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell_Based_Target_Engagement->Phenotypic_Assays Validated Cellular Targets Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Phenotypic_Assays->Pathway_Analysis Functional Effects

Figure 1: A three-phased experimental workflow for target identification and validation.

Phase 1: Broad Target Discovery

The initial phase is designed to cast a wide net to identify potential protein targets of this compound.

1. Kinome Profiling:

  • Rationale: Given the strong evidence for the imidazo[1,2-b]pyridazine scaffold as a kinase inhibitor, a broad kinome-wide screen is the most logical starting point. This will provide a comprehensive overview of the compound's selectivity and identify its most potent kinase targets.[5][7][8]

  • Methodology: A variety of commercial services are available for kinome profiling, often utilizing radiometric or fluorescence-based assays.[7][9][10]

    Experimental Protocol: Kinome Profiling (Representative)

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Concentration: The compound will be screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

    • Assay Format: The specific assay format will depend on the service provider but typically involves incubating the compound with the kinase, a substrate, and ATP (often at the Km for each kinase).[7]

    • Data Analysis: The percentage of inhibition for each kinase will be determined relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% or >70% inhibition.

2. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF):

  • Rationale: This biophysical assay provides an orthogonal method to confirm direct binding of the compound to putative targets identified in the kinome screen.[11][12][13] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[12]

  • Methodology:

    Experimental Protocol: Thermal Shift Assay

    • Protein Preparation: Obtain or express and purify the top candidate kinases from the kinome screen. Ensure a purity of ≥ 90%.[12]

    • Reaction Setup: In a 96-well PCR plate, combine the target protein, a fluorescent dye (e.g., SYPRO Orange), and either the test compound or vehicle (DMSO).[11][14]

    • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the dye.[11][15]

    • Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. A significant positive shift in Tm in the presence of the compound indicates stabilizing binding.[12]

Parameter Kinome Profiling Thermal Shift Assay
Principle Measures enzyme activity inhibitionMeasures change in protein melting temperature upon binding
Throughput High (hundreds of kinases)Medium (requires purified protein for each target)
Primary Output % InhibitionΔTm (°C)
Key Advantage Broad, unbiased screen of kinase familyConfirms direct physical binding

Table 1: Comparison of primary screening methodologies.

Phase 2: Hit Confirmation and Potency Determination

Once a list of potential kinase targets has been generated, the next phase focuses on confirming these interactions and quantifying the compound's potency.

1. Biochemical IC50 Determination:

  • Rationale: To quantify the potency of the compound against the confirmed hits from Phase 1, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50).

  • Methodology:

    Experimental Protocol: Biochemical IC50 Determination

    • Compound Dilution Series: Prepare a serial dilution of this compound, typically in 10-point, 3-fold dilutions.

    • Kinase Assay: Perform a kinase activity assay (e.g., TR-FRET, ADP-Glo) for each confirmed hit with the range of compound concentrations.[9]

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Target Validation and Functional Characterization

The ultimate goal is to understand the compound's activity in a physiologically relevant context. This phase aims to confirm target engagement in living cells and elucidate the functional consequences of this engagement.[16][17][18]

1. Cell-Based Target Engagement Assays:

  • Rationale: It is crucial to demonstrate that the compound can enter cells and bind to its intended target in the complex intracellular environment.

  • Methodologies:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein within intact cells or cell lysates.

    • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures compound binding to a NanoLuc® luciferase-tagged protein in living cells.

2. Downstream Pathway Analysis:

  • Rationale: To confirm that target engagement leads to a functional consequence, we will assess the phosphorylation status of known downstream substrates of the target kinase.

  • Methodology:

    Experimental Protocol: Western Blot for Pathway Analysis

    • Cell Treatment: Treat a relevant cell line with increasing concentrations of the compound.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.

    • Analysis: A reduction in the phosphorylated substrate in a dose-dependent manner indicates on-target activity.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound Target_Kinase Target Kinase (e.g., DYRK1A, Mps1) Compound->Target_Kinase Inhibition Downstream_Substrate Downstream Substrate (e.g., Tau, STAT3) Target_Kinase->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate (Active Signaling) Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Arrest) Downstream_Substrate->Cellular_Response Leads to Phosphorylated_Substrate->Cellular_Response Drives

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Whitepaper: A-to-Z Guide to In Silico Modeling of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile Kinase Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic design of kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. Compounds featuring the imidazo[1,2-b]pyridazine scaffold have emerged as privileged structures for potent kinase inhibition. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a representative of this class, binding to its target kinase. This compound is structurally related to Olverembatinib (HQP1351), a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) effective against the T315I mutation.[1][2][3][4] We will use the ABL1 kinase domain as our primary target to illustrate a robust computational protocol. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices—from protein and ligand preparation to molecular docking, all-atom molecular dynamics simulations, and end-point free energy calculations. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently implement and interpret these powerful computational techniques.

Foundational Concepts: The 'Why' of Computational Modeling

The Therapeutic Importance of Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways.[5] Their aberrant activity is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation and survival.[5] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for diseases like chronic myeloid leukemia (CML), which is driven by the BCR-ABL1 fusion oncoprotein.[1][4][6] The imidazo[1,2-b]pyridazine core, present in our topic compound, is a validated scaffold for potent kinase inhibition, targeting enzymes such as DYRK and Tyk2 kinases.[7][8][9]

Focus Compound and Target: Olverembatinib and the ABL1 Kinase

The compound this compound is a specific chemical entity. For this guide, we will treat it as a surrogate for the clinically relevant drug Olverembatinib (HQP1351) . Olverembatinib is a third-generation BCR-ABL1 inhibitor designed to overcome resistance to earlier TKIs, including the formidable "gatekeeper" T315I mutation.[1][2][3][10] Its mechanism involves potent, selective binding to the ATP-binding site of the ABL1 kinase domain, disrupting downstream signaling and inducing apoptosis in leukemic cells.[1][10] Our target protein will therefore be the human ABL1 kinase domain, a well-studied protein with numerous crystal structures available in the Protein Data Bank (PDB).

The Rationale for an In Silico Approach

Computational, or in silico, methods provide a powerful lens to understand and predict molecular interactions at an atomic level, accelerating the drug discovery cycle.[11][12] This approach allows us to:

  • Predict Binding Poses: Molecular docking estimates the most likely conformation of a ligand within a protein's binding site.[13]

  • Assess Stability: Molecular dynamics (MD) simulations model the dynamic behavior of the protein-ligand complex over time, revealing the stability of key interactions.[14][15]

  • Estimate Binding Affinity: Methods like MM/PBSA and MM/GBSA provide a semi-quantitative estimation of the binding free energy, helping to rank compounds and understand the energetic drivers of binding.[16][17][18]

This multi-step process, from static docking to dynamic simulation, provides a holistic view of the binding event, offering insights that are often difficult to obtain through experimental methods alone.

Pre-Computation: Preparing the Digital Experiment

Garbage in, garbage out. The success of any modeling study hinges on the meticulous preparation of the protein and ligand structures.

Target Protein Identification and Preparation

The first step is to obtain a high-quality 3D structure of our target, the ABL1 kinase domain. The RCSB Protein Data Bank (PDB) is the primary repository for these structures.

Author's Insight: The choice of PDB structure is critical. One must consider:

  • Resolution: Higher resolution (e.g., < 2.5 Å) structures provide more accurate atomic coordinates.

  • Conformation: Kinases exist in multiple conformations (e.g., active DFG-in, inactive DFG-out).[6] The chosen conformation should match the expected binding mode of the inhibitor. Olverembatinib is known to bind the active conformation.

  • Co-crystallized Ligand: Structures with a bound ligand similar to our compound can provide a valuable reference for the binding pocket definition. For this study, a structure like PDB ID: 4WA9 , which contains the ABL1 kinase domain in complex with Axitinib, is an excellent starting point.[6][19]

  • Download: Obtain the PDB file (e.g., 4WA9) from the RCSB PDB website.

  • Clean Structure: Remove all non-essential molecules, including water, ions, and the co-crystallized ligand using molecular visualization software (e.g., PyMOL, Chimera).

  • Handle Missing Residues/Loops: Inspect the structure for missing atoms or entire loops. If these are distant from the binding site, they may be ignored. If they are close, they must be modeled using tools like MODELLER or the SWISS-MODEL server.

  • Protonation: Add hydrogen atoms and assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). This is crucial for establishing correct hydrogen bond networks and is typically handled by specialized software like H++ or the Protein Preparation Wizard in Schrödinger Suite.

  • Energy Minimization: Perform a brief, constrained energy minimization to relieve any steric clashes introduced during the preparation steps. This is often done using a molecular mechanics force field like AMBER or CHARMM.[15]

Ligand Preparation

The 2D structure of this compound must be converted into a valid 3D conformation with appropriate charges.

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher or obtain a SMILES string.

  • Generate 3D Conformation: Use a program like Open Babel or RDKit to convert the 2D structure into an initial 3D conformation.

  • Assign Charges and Atom Types: Employ a suitable force field for small molecules, such as the General Amber Force Field (GAFF2). Partial charges are typically calculated using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electrostatic potential.

  • Energy Minimization: Minimize the 3D structure of the isolated ligand to find a low-energy conformation.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation pdb PDB ID (e.g., 4WA9) clean Clean Structure (Remove water, ligands) pdb->clean check Check & Model Missing Loops/Residues clean->check protonate Protonate & Assign Titration States (pH 7.4) check->protonate min_p Constrained Energy Minimization protonate->min_p ready_p ready_p min_p->ready_p Prepared Protein smiles Ligand Structure (SMILES/2D) gen3d Generate 3D Conformation smiles->gen3d charge Assign Charges & Force Field (GAFF2) gen3d->charge min_l Energy Minimization charge->min_l ready_l ready_l min_l->ready_l Prepared Ligand

Caption: Pre-computation workflow for protein and ligand preparation.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[13] It uses a scoring function to estimate the binding affinity for each pose.

Expertise & Causality: Docking is fundamentally a search problem. The algorithm explores a vast conformational space to find the lowest-energy binding mode. We use a "grid-based" approach, where a box defining the active site is generated. This focuses the search, making it computationally tractable. The dimensions of this box are critical; too small, and you might miss the correct pose; too large, and the search becomes inefficient and less accurate. A common practice is to define the grid around the position of a known co-crystallized inhibitor.

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina, which includes atomic charges and atom type information.

  • Define the Search Space (Grid Box): Using AutoDock Tools or a similar program, define a 3D grid box that encompasses the entire ATP-binding site of ABL1. A typical size might be 25 x 25 x 25 Å, centered on the catalytic pocket.

  • Create Configuration File: Write a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.

  • Run Docking: Execute the Vina program from the command line, referencing the configuration file.

  • Analyze Results: Vina will output a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol). Analyze the top-scoring pose for key interactions, such as:

    • Hydrogen Bonds: Look for H-bonds with the kinase "hinge" region, a hallmark of many Type I and Type II inhibitors.

    • Hydrophobic Interactions: Identify contacts with nonpolar residues in the active site.

    • Pi-stacking: Check for interactions between aromatic rings of the ligand and protein.

Interaction Type Typical ABL1 Residues Expected for Topic Compound
Hinge H-BondMet318, Glu316Yes (imidazo[1,2-b]pyridazine core)
Gatekeeper ContactThr315 (or Ile315)Yes (critical for specificity)
Hydrophobic PocketVal256, Leu248, Leu370Yes (benzonitrile moiety)

Caption: Table summarizing expected key interactions in the ABL1 kinase domain.

Molecular Dynamics (MD) Simulation: From Static Picture to Dynamic Movie

A docking pose is a static snapshot. MD simulations provide a dynamic view, modeling the atomistic movements of the protein-ligand complex in a simulated physiological environment.[14][20] This allows us to assess the stability of the docked pose and analyze the persistence of key interactions over time.[15]

Trustworthiness: The validity of an MD simulation relies on proper system setup and equilibration. We don't just simulate the complex in a vacuum. We place it in a box of explicit water molecules and add counter-ions to neutralize the system's charge, mimicking cellular conditions. The system is then slowly heated and equilibrated under constant volume and then constant pressure to ensure it reaches a stable state before the "production" simulation begins. This careful equilibration prevents artifacts and ensures the resulting trajectory is physically meaningful.

  • System Setup:

    • Force Field Selection: Choose a well-parameterized force field (e.g., AMBER ff14SB for the protein, GAFF2 for the ligand).[15]

    • Solvation: Place the docked protein-ligand complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add Na+ or Cl- ions to neutralize the system's net charge.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any bad contacts.

  • Equilibration (NVT & NPT):

    • NVT Ensemble (Constant Volume): Slowly heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (1 atm). This ensures the correct density of the simulation box.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints, saving the atomic coordinates (the trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time, highlighting flexible regions of the protein.[15]

    • Interaction Analysis: Monitor the distance of key hydrogen bonds and hydrophobic contacts identified during docking to see if they are stable throughout the simulation.

G start Top Docked Pose solvate Solvate with Water & Add Ions start->solvate minimize Energy Minimization (Steepest Descent) solvate->minimize nvt NVT Equilibration (Constant Volume & Temp) minimize->nvt npt NPT Equilibration (Constant Pressure & Temp) nvt->npt md Production MD Run (e.g., 100 ns) npt->md analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md->analysis end Dynamic Interaction Profile analysis->end

Caption: Workflow for a standard molecular dynamics (MD) simulation.

Binding Free Energy Calculation: Quantifying Affinity

While docking scores provide a rapid ranking, MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are more accurate "end-point" methods for estimating binding free energy.[16][17] They calculate the energy difference between the bound (complex) and unbound (protein, ligand) states by analyzing snapshots from the MD trajectory.

Authoritative Grounding: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Each term (G) is composed of molecular mechanics energy in the gas phase (E_MM), a polar solvation energy component (G_polar), and a nonpolar solvation energy component (G_nonpolar).[21] The entropy contribution is often ignored due to high computational cost, meaning these methods calculate a relative, rather than absolute, binding free energy.[18][21][22]

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of coordinate snapshots (e.g., 100 frames).

  • Create Topologies: Generate separate topology files for the complex, the protein alone, and the ligand alone.

  • Run Calculation: Use a script (like gmx_MMPBSA or Amber's MMPBSA.py) to perform the calculation on each snapshot. The script will:

    • Calculate the gas-phase molecular mechanics energy (E_MM).

    • Solve the Poisson-Boltzmann (PB) or Generalized Born (GB) equation to get the polar solvation energy.

    • Calculate the nonpolar energy, typically from the solvent-accessible surface area (SASA).

  • Average Results: Average the calculated ΔG_bind values across all snapshots to get the final estimate and standard error.

Energy Component Description Favorable Contribution?
ΔE_VDW van der Waals EnergyYes (Negative)
ΔE_EEL Electrostatic EnergyYes (Negative)
ΔG_polar Polar Solvation EnergyNo (Positive - Desolvation Penalty)
ΔG_nonpolar Nonpolar Solvation EnergyYes (Negative - Hydrophobic Effect)
ΔG_bind Total Binding Free Energy Yes (More Negative = Higher Affinity)

Caption: Table of typical energy components from an MM/PBSA calculation.

Conclusion: Synthesizing a Coherent Narrative

By integrating the results from docking, MD simulations, and free energy calculations, a comprehensive model of this compound binding to the ABL1 kinase can be constructed. The initial docking pose provides a structural hypothesis. The MD simulation validates the stability of this hypothesis and reveals the dynamic nature of the key interactions. Finally, the MM/PBSA calculation offers a quantitative estimate of the binding affinity, breaking it down into the energetic contributions that drive the interaction. This multi-faceted in silico approach provides actionable insights for medicinal chemists, guiding the rational design of next-generation kinase inhibitors with improved potency and selectivity.

References

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  • Hryshchenko, A., et al. (2023). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker. SciRP.org. [Link]

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  • RCSB PDB. (2015). 4WA9: The crystal structure of human abl1 wild type kinase domain in complex with axitinib. RCSB Protein Data Bank. [Link]

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  • RCSB PDB. (2022). 7W7Y: The crystal structure of human abl1 kinase domain in complex with ABL2-A5. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (2024). 8I7Z: The crystal structure of human abl1 kinase domain in complex with ABL1-B5. RCSB Protein Data Bank. [Link]

  • ASH Publications. (2023). Olverembatinib (HQP1351) Enhances Antitumor Effects of Chemotherapy in Philadelphia Chromosome-Positive (Ph⁺) Acute Lymphoblastic Leukemia (ALL). Blood. [Link]

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its importance in the pursuit of novel therapeutics. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of imidazo[1,2-b]pyridazine derivatives, offering insights for the design and development of next-generation drug candidates. The journey of this scaffold from a chemical curiosity to the core of an FDA-approved drug, Ponatinib, underscores its significant potential in addressing a wide array of human diseases.[1][2]

The Synthetic Landscape: Constructing the Imidazo[1,2-b]pyridazine Core

The versatility of the imidazo[1,2-b]pyridazine scaffold is, in part, due to the robustness of its synthetic routes, which allow for diverse substitutions and the exploration of broad chemical space.

Classical Synthesis: The Condensation Approach

A cornerstone of imidazo[1,2-b]pyridazine synthesis is the condensation reaction between a 3-aminopyridazine and an α-haloketone. The introduction of a halogen at the 6-position of the 3-aminopyridazine is crucial for directing the cyclization to the desired product in good yield.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 2-bromoacetophenone (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Modern Synthetic Strategies: Metal-Catalyzed Cross-Coupling Reactions

The functionalization of the imidazo[1,2-b]pyridazine core has been significantly advanced by the application of metal-catalyzed cross-coupling reactions. Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents at various positions of the scaffold, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The imidazo[1,2-b]pyridazine framework has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

Anticancer Activity: A Kinase Inhibition Powerhouse

The most prominent success of the imidazo[1,2-b]pyridazine scaffold is in the field of oncology, particularly as a platform for potent kinase inhibitors.

Ponatinib (Iclusig®) is an FDA-approved multi-targeted tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML.[4][5] Ponatinib's unique binding mode allows it to overcome resistance mutations, most notably the T315I "gatekeeper" mutation, which renders many other tyrosine kinase inhibitors ineffective.[4] Beyond BCR-ABL, Ponatinib also inhibits other kinases involved in cancer progression, such as VEGFR, FGFR, and PDGFR.[4]

Signaling Pathway: BCR-ABL and Ponatinib's Mechanism of Action

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Binds to ATP-binding site

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that drive cell proliferation and survival in CML.

Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target.[6] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors, inducing mitotic catastrophe and subsequent cell death in cancer cells.[5]

Signaling Pathway: Mps1 in Spindle Assembly Checkpoint

Mps1_SAC_Pathway Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Mps1->Mitotic_Catastrophe Mitosis Proper Mitotic Progression SAC->Mitosis Mps1_Inhibitor Imidazo[1,2-b]pyridazine Mps1 Inhibitor Mps1_Inhibitor->Mps1

Caption: Imidazo[1,2-b]pyridazine-based Mps1 inhibitors disrupt the spindle assembly checkpoint, leading to mitotic catastrophe and cancer cell death.

The c-Met and VEGFR2 receptor tyrosine kinases are critical players in tumor angiogenesis, invasion, and metastasis.[7][8] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop dual inhibitors of c-Met and VEGFR2, demonstrating potent antitumor efficacy in preclinical models.[9]

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound A 2.53.1MKN456.2[9]
Compound B 1.92.2HUVEC1.8[9]
Anti-inflammatory Activity: Targeting Key Inflammatory Kinases

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Imidazo[1,2-b]pyridazine derivatives have shown promise as anti-inflammatory agents by targeting key kinases in inflammatory signaling pathways.

Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a central kinase in the canonical NF-κB signaling pathway, which plays a pivotal role in inflammation.[10][11] Imidazo[1,2-b]pyridazine-based IKKβ inhibitors have been developed, demonstrating the ability to suppress the production of pro-inflammatory cytokines like TNF-α.[12]

Signaling Pathway: IKKβ in NF-κB Activation

IKKbeta_NFkappaB_Pathway cluster_0 IKKbeta IKKβ IkappaB IκBα IKKbeta->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes IKKbeta_Inhibitor Imidazo[1,2-b]pyridazine IKKβ Inhibitor IKKbeta_Inhibitor->IKKbeta

Sources

Methodological & Application

Application Note & Synthesis Protocol: High-Yield Synthesis of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a key intermediate in the development of kinase inhibitors. The synthesis is achieved through a robust one-pot cyclocondensation reaction. This guide offers a detailed, step-by-step methodology, explains the causal factors behind critical experimental choices, and includes expected yields and characterization data. The protocol is designed for researchers in medicinal chemistry and drug development, ensuring reproducibility and high purity of the target compound.

Introduction and Scientific Background

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors. The title compound, this compound, serves as a crucial building block for synthesizing potent inhibitors targeting various signaling pathways implicated in oncology and inflammatory diseases.

The synthesis strategy detailed herein relies on a classic and highly efficient chemical transformation: the condensation of an aminopyridazine with an α-haloketone. This reaction, often referred to as the Tschitschibabin (or Chichibabin) reaction for imidazopyridine synthesis, proceeds through a well-established mechanism. Initially, the more nucleophilic ring nitrogen of the aminopyridazine attacks the carbonyl-activated α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazopyridazine ring system. The choice of a non-nucleophilic solvent like 1,4-dioxane and a moderate temperature ensures optimal reaction kinetics while minimizing side-product formation.

This protocol has been optimized for high yield and purity, providing a reliable pathway for obtaining gram-scale quantities of the target compound.

Reaction Scheme and Workflow

The synthesis proceeds via a one-pot reaction as depicted below:

Reaction:

  • 6-Chloropyridazin-3-amine + 2-Bromo-1-(3-cyanophenyl)ethanone → this compound

This reaction is a classic example of imidazo[1,2-b]pyridazine ring formation.[1] The process involves the alkylation of the pyridazine ring nitrogen by the α-bromoketone, which is the rate-determining step. This is followed by a rapid intramolecular condensation and dehydration to yield the final bicyclic aromatic product.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Weigh Reactants: - 6-Chloropyridazin-3-amine - 2-Bromo-1-(3-cyanophenyl)ethanone Solvent Add 1,4-Dioxane Reactants->Solvent Combine in Flask Reflux Heat to Reflux (Approx. 101 °C) Monitor for 12-18 hours Solvent->Reflux Stir & Heat Cool Cool to Room Temp. Reflux->Cool Completion (TLC) Precipitate Precipitate Product (Addition to Water) Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Water & Diethyl Ether Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Final_Product Final Product: This compound Dry->Final_Product

Caption: One-pot synthesis workflow for the target compound.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Equiv.
6-Chloropyridazin-3-amine5469-69-2129.551.0
2-Bromo-1-(3-cyanophenyl)ethanone20099-90-5224.041.05
1,4-Dioxane (Anhydrous)123-91-188.11Solvent
Ethanol (Absolute)64-17-546.07Recrystall.
Diethyl Ether60-29-774.12Washing
Deionized Water7732-18-518.02Washing

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-Bromo-1-(3-cyanophenyl)ethanone is a lachrymator and skin irritant; handle with care.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazin-3-amine (5.0 g, 38.6 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous 1,4-dioxane (100 mL) to the flask. Stir the mixture until the amine is fully dissolved. To this solution, add 2-bromo-1-(3-cyanophenyl)ethanone (9.0 g, 40.5 mmol, 1.05 equiv.) in a single portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 12-18 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v). The disappearance of the starting amine spot indicates reaction completion.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of cold deionized water with vigorous stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) followed by cold diethyl ether (2 x 30 mL) to remove residual impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a 500 mL Erlenmeyer flask and add a minimal amount of boiling ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum at 50 °C for 4-6 hours.

Results and Yield

Following this protocol, this compound is typically obtained as a pale yellow to off-white solid.

  • Expected Yield: 7.8 - 8.8 g

  • Percentage Yield: 80 - 90%

  • Molecular Formula: C₁₃H₇ClN₄

  • Molecular Weight: 254.68 g/mol

Characterization Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.05 (s, 1H), 8.50 (d, J=2.0 Hz, 1H), 8.30 (d, J=8.0 Hz, 1H), 8.15 (d, J=9.6 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.70 (t, J=8.0 Hz, 1H), 7.40 (d, J=9.6 Hz, 1H).

  • MS (ESI): m/z 255.0 [M+H]⁺.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete reaction is the most common cause. Ensure the reaction is monitored by TLC until the starting material is consumed. The use of truly anhydrous dioxane is critical, as water can interfere with the reaction.

  • Product Purity: If the product appears dark or oily, it may indicate side reactions. Ensure the reaction temperature does not significantly exceed the reflux temperature of dioxane. A second recrystallization or flash column chromatography (silica gel, ethyl acetate/hexanes gradient) may be necessary for obtaining high-purity material.

  • Alternative Starting Material Synthesis: The starting material 6-chloropyridazin-3-amine can be synthesized from 3,6-dichloropyridazine by reacting it with ammonia, often in an aqueous solution or in ethanol at elevated temperatures.[2][3]

Conclusion

This application note details a reliable and high-yield synthesis for this compound. The protocol is robust, scalable, and utilizes standard laboratory techniques, making it accessible for researchers in the field of medicinal chemistry. The detailed procedural steps and causal explanations provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • Cao, J., et al. (2014). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 5(8), 643-652. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

Application Notes and Protocols for the Purification of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a key intermediate in pharmaceutical research, via recrystallization. This document is intended for researchers, scientists, and drug development professionals. It outlines the principles of solvent selection, the step-by-step recrystallization procedure, and methods for purity validation. Furthermore, it addresses potential challenges and offers troubleshooting strategies to ensure the attainment of a high-purity final product.

Introduction: The Rationale for Recrystallization

The synthesis of complex organic molecules such as this compound often yields a crude product contaminated with unreacted starting materials, byproducts, and residual catalysts. For its application in drug discovery and development, achieving a high degree of purity is paramount. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize out in a purified form, leaving the impurities dissolved in the mother liquor.[1]

The structural characteristics of this compound, a heterocyclic compound containing both a polar imidazopyridazine core and a less polar benzonitrile moiety, present specific challenges and considerations for the selection of an appropriate recrystallization solvent. This guide will provide a systematic approach to navigate these considerations.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₇ClN₄[1][2]
Molecular Weight 254.68 g/mol [2]
Appearance Likely a yellow solidInferred from[2]
CAS Number 1125406-99-6

Anticipating Impurities: A Chemist's Perspective

The probable synthetic route to this compound is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated imidazopyridazine precursor and a corresponding benzonitrile-containing coupling partner. For instance, a Suzuki coupling would involve the reaction of a boronic acid derivative of benzonitrile with a chloro- or bromo-imidazopyridazine.

Based on this likely synthetic pathway, potential impurities may include:

  • Unreacted Starting Materials: Residual halogenated imidazopyridazine and benzonitrile boronic acid (or its derivatives).

  • Homocoupling Products: Biphenyl derivatives formed from the benzonitrile boronic acid.

  • Catalyst Residues: Palladium complexes and ligands.

  • Inorganic Salts: Byproducts from the base used in the coupling reaction.

A successful recrystallization protocol should effectively separate the target compound from these potential contaminants.

The Core Protocol: Recrystallization of this compound

This section details the experimental workflow for the purification of the title compound.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Recommended Solvents for Screening:

  • Single Solvents: Ethyl acetate, Acetonitrile, Ethanol, Isopropanol, Toluene.

  • Solvent Mixtures: Ethyl acetate/Hexanes, Ethanol/Water, Toluene/Hexanes.

A patent for the closely related 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile specifies recrystallization from ethyl acetate, making it a primary candidate for initial screening.[3]

Experimental Protocol for Solvent Screening:

  • Place a small amount (approx. 10-20 mg) of the crude this compound into separate test tubes.

  • Add a few drops of the selected solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a good recovery of well-formed crystals is the most suitable.

Step-by-Step Recrystallization Procedure

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Protocol:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow Diagram

Sources

Application Note: High-Purity Isolation of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the purification of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a key heterocyclic intermediate in pharmaceutical research. Due to its unique structure, featuring a polar imidazo[1,2-b]pyridazine core and a moderately nonpolar benzonitrile moiety, this compound presents specific challenges for chromatographic separation.[1] We outline two robust column chromatography methods—a standard Normal-Phase Flash Chromatography protocol and a complementary Reversed-Phase Flash Chromatography protocol—designed to yield high-purity material (>98%). The rationale behind method selection, step-by-step experimental procedures, and troubleshooting guidance are provided to enable researchers to effectively isolate this compound from complex crude reaction mixtures.

Introduction and Compound Analysis

This compound (MW: 254.67 g/mol , Formula: C13H7ClN4) belongs to the imidazopyridazine class of heterocycles, which are prominent scaffolds in medicinal chemistry.[2][3] Achieving high purity of such intermediates is critical for ensuring the integrity of subsequent synthetic steps and the reliability of biological screening data.

The primary challenge in purifying this molecule lies in its amphiphilic character. The imidazo[1,2-b]pyridazine ring system contains basic nitrogen atoms that can engage in strong, undesirable interactions with the acidic silanol groups of standard silica gel stationary phases.[1] This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column. Conversely, the benzonitrile portion of the molecule imparts sufficient nonpolar character that must be carefully managed for effective separation from related impurities. This guide provides a systematic approach to overcome these challenges.

Strategic Approach: Selecting the Right Chromatography Mode

The choice between Normal-Phase and Reversed-Phase chromatography depends primarily on the nature of the impurities in the crude mixture and the solubility of the sample. The following decision workflow provides a logical path for method selection.

Method_Selection Start Crude Sample Analysis Solubility Is the crude sample readily soluble in DCM, EtOAc, or Hexane/EtOAc? Start->Solubility Impurities Are major impurities significantly more polar? Solubility->Impurities Yes RP Proceed with Reversed-Phase Protocol Solubility->RP No (Soluble in MeOH, ACN, DMSO) Impurities_RP Are major impurities significantly less polar? Impurities->Impurities_RP No NP Proceed with Normal-Phase Protocol Impurities->NP Yes Impurities_RP->RP Yes Consider_RP Consider Reversed-Phase for better retention Impurities_RP->Consider_RP No (Similar Polarity)

Caption: Method selection workflow for purification.

Protocol 1: Normal-Phase Flash Chromatography

This method is the conventional choice and is often faster and more cost-effective, particularly if the primary impurities are highly polar (e.g., starting materials, salts). It leverages a polar stationary phase (silica gel) and a non-polar mobile phase.[4] A similar approach has been successfully used for purifying the isomer, 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile.[5]

3.1. Rationale and Optimization

The key to successful normal-phase purification of this compound is to mitigate the interaction between its basic nitrogen atoms and the silica surface.[1] This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This additive competitively binds to the active silanol sites, allowing the target compound to elute with a symmetrical peak shape.

3.2. Step-by-Step Methodology

  • Analytical TLC:

    • Prepare a stock solution of the crude material (~5 mg/mL) in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of Hexane:EtOAc (e.g., 4:1, 2:1, 1:1). The ideal solvent system should give the target compound an Rf value of ~0.25-0.35.

    • Expert Tip: Prepare a second set of developing solvents containing 0.5% triethylamine (v/v). Compare the spot shape. If streaking is reduced, the use of a modifier in the column is essential.

  • Column and Sample Preparation:

    • Select a silica gel flash column (e.g., Biotage® SNAP, Teledyne ISCO RediSep®) with a capacity appropriate for your sample size (see Table 1).

    • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel (~2-3 times the sample weight) or Celite®. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add the adsorbent, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Slurry Loading: If the compound is highly soluble in the initial mobile phase, dissolve it in a minimal volume of solvent (preferably DCM to minimize band broadening) and inject it directly onto the column.

  • Chromatographic Run:

    • Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase (e.g., 10% EtOAc in Hexane).

    • Load the prepared sample onto the column.

    • Run a linear gradient based on the TLC analysis. A typical gradient might be from 10% to 60% EtOAc in Hexane over 10-15 CV.

    • Monitor the elution using a UV detector, typically at 254 nm and/or a wavelength closer to the compound's absorbance maximum.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

3.3. Data Presentation: Normal-Phase Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 40-63 µmStandard for flash chromatography, providing good resolution and capacity.
Mobile Phase A n-Hexane or HeptaneNon-polar solvent to ensure retention of the compound.
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent to control elution. A 1:1 mixture was effective for an isomer.[5]
Modifier 0.1 - 0.5% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing of the basic heterocycle.[1]
Typical Gradient 10% to 60% B over 15 CVA shallow gradient provides optimal resolution from closely eluting impurities.
Loading Method Dry loading on silica or Celite®Prevents band broadening and improves separation efficiency, especially for less soluble samples.
Detection UV 254 nmThe aromatic nature of the compound ensures strong absorbance at this wavelength.

Protocol 2: Reversed-Phase Flash Chromatography

Reversed-phase chromatography is an excellent alternative, especially when dealing with polar impurities or when the compound has poor solubility in typical normal-phase solvents.[6] This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[7]

4.1. Rationale and Optimization

In reversed-phase mode, retention is primarily driven by hydrophobic interactions.[4] The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is crucial. It ensures that the basic nitrogen atoms of the imidazopyridazine ring are consistently protonated, preventing mixed-mode interactions and resulting in sharp, symmetrical peaks.

4.2. Step-by-Step Methodology

  • Analytical Method Development:

    • Develop a scouting method on an analytical HPLC system with a C18 column.

    • Use a generic gradient of Water (A) and Acetonitrile (ACN) or Methanol (MeOH) (B), both containing 0.1% TFA or FA. A typical gradient is 5% to 95% B over 10 minutes.

    • Determine the retention time of the product and the resolution from major impurities to guide the preparative gradient.

  • Column and Sample Preparation:

    • Select a C18-functionalized silica flash column.

    • Dissolve the crude sample in a minimal amount of a strong solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Methanol. Caution: Using too much of a strong organic solvent can compromise the separation at the beginning of the run.

  • Chromatographic Run:

    • Equilibrate the column with 2-3 CV of the initial mobile phase composition (e.g., 90% Water / 10% ACN + 0.1% TFA).

    • Inject the dissolved sample.

    • Run a gradient based on the analytical HPLC results. For example, if the product eluted at 60% ACN analytically, a preparative gradient might run from 40% to 80% ACN over 12-15 CV.

    • Monitor the elution via UV detection and collect fractions.

  • Fraction Analysis and Work-up:

    • Analyze fractions using analytical HPLC or LC-MS.

    • Combine pure fractions.

    • Important: The acidic modifier (TFA/FA) must be removed. This can be done by neutralizing the combined fractions with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent like EtOAc or DCM. Alternatively, the bulk of the organic solvent can be removed by rotary evaporation, followed by lyophilization to remove the water and volatile acid.

4.3. Data Presentation: Reversed-Phase Parameters

ParameterRecommended SettingRationale
Stationary Phase C18-bonded SilicaProvides hydrophobic retention mechanism suitable for polar to moderately polar compounds.[6]
Mobile Phase A Deionized WaterHighly polar mobile phase component.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds. Acetonitrile often provides better peak shapes.
Modifier 0.1% TFA or Formic Acid (v/v)Suppresses ionization of silanols and protonates basic analytes for sharp, reproducible peaks.
Typical Gradient 10% to 80% B over 15 CVGradient should be centered around the elution conditions found during analytical scouting.
Loading Method Injection in minimal DMSO/DMF/MeOHEnsures the sample is fully dissolved before loading onto the column.
Detection UV 254 nmEffective for monitoring the aromatic system.

General Purification Workflow

The following diagram illustrates the universal workflow applicable to both normal- and reversed-phase purification protocols.

Purification_Workflow A 1. Analytical Method Development (TLC/HPLC) B 2. Select Column & Mobile Phase A->B C 3. Sample Preparation (Dry/Wet Loading) B->C D 4. Perform Flash Chromatography C->D E 5. Collect Fractions Based on UV Signal D->E F 6. Analyze Fraction Purity (TLC/LC-MS) E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H Purified Product (>98% Purity) G->H

Caption: Universal workflow for chromatographic purification.

Conclusion

The successful purification of this compound is readily achievable through systematic application of either normal-phase or reversed-phase flash chromatography. For crude mixtures with non-polar to moderately polar impurities, normal-phase chromatography on silica gel, amended with a basic modifier like triethylamine, is highly effective. For mixtures containing polar impurities or for compounds with limited solubility in non-polar solvents, reversed-phase chromatography on C18 silica with an acidic modifier provides a robust and high-resolution alternative. By following the detailed protocols and strategic workflows presented in this note, researchers can consistently obtain this valuable intermediate with the high degree of purity required for drug discovery and development.

References

  • SIELC Technologies. (n.d.). Separation of Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (2024). Imidazo(1,2-b)pyridazine. PubChem Compound Database.
  • ChemicalBook. (2023). Imidazo[1,2-b]pyridazine.
  • BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography.
  • Singh, K., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?.
  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710.
  • CymitQuimica. (n.d.). This compound.
  • PubMed Central. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
  • Sinochem Nanjing Corporation. (n.d.). Imidazo-1,2-B-Pyridazine.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • Wikipedia. (n.d.). Imidazopyridazine.
  • MDPI. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • PubMed Central. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • ResearchGate. (2015). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.
  • Biotage. (n.d.). Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography.
  • MOLBASE. (n.d.). This compound.
  • PubMed. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile.

Sources

Application Note: A Universal Luminescence-Based In Vitro Kinase Assay Protocol for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.

Abstract: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases.[1][2][3] This document provides a comprehensive, field-proven protocol for determining the in vitro kinase inhibitory activity of the compound 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile. Due to the absence of a specific known kinase target for this particular compound in publicly available literature, we present a universal and robust methodology adaptable for screening against a panel of kinases. The protocol leverages the highly sensitive and versatile ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5] This approach is suitable for high-throughput screening (HTS) and detailed mechanistic studies, including the determination of IC50 values.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is a known driver in numerous diseases, particularly cancer, making them a major class of therapeutic targets.[6][7] The compound this compound belongs to a class of heterocyclic compounds that have shown promise as kinase inhibitors.[1][2][3]

Given that the specific kinase targets of this compound are not yet defined, a broad screening approach is the logical first step in its characterization.[8] This application note details a comprehensive protocol to assess its inhibitory potential against any kinase of interest. The chosen assay platform, the ADP-Glo™ Kinase Assay, is a universal method because it measures the common product of all kinase reactions: adenosine diphosphate (ADP).[4][5]

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step, homogeneous, luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[4][9] The intensity of the luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.[6][10]

The assay proceeds in two stages:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. The kinase reaction proceeds, converting ATP to ADP. Following this, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[9][11] This step is crucial for reducing background signal and enhancing the assay's sensitivity.

  • ADP to ATP Conversion & Luminescence Generation: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal.[4][9] This signal is measured by a luminometer and is directly proportional to the initial kinase activity.

ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor 3-(...)-benzonitrile Inhibitor->Reaction ADP ADP Reaction->ADP pSubstrate Phospho-Substrate Reaction->pSubstrate ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent ATP_Depletion Remaining ATP Depleted ADP_Glo_Reagent->ATP_Depletion Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_to_ATP ADP converted to ATP Kinase_Detection_Reagent->ADP_to_ATP Luciferase Luciferase/ Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Compound and Reagents
ReagentRecommended SupplierCatalog Number
This compoundCymitQuimicaIN-DA007AM0
ADP-Glo™ Kinase AssayPromegaV9101, V9102, or V9103
Recombinant Human Kinase (e.g., Src, EGFR)VariesVaries
Kinase-specific Substrate (e.g., Poly(E,Y)4:1)VariesVaries
Ultra-Pure ATPPromegaV9151
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)VariesVaries
Staurosporine (Positive Control Inhibitor)VariesVaries
Equipment
  • Plate reader with luminescence detection capabilities

  • White, opaque 96-well or 384-well microplates (low volume, non-binding surface recommended)

  • Multichannel pipettes

  • Acoustic liquid handler (optional, for precise compound dispensing)

  • Incubator set to 30°C or desired reaction temperature

Experimental Protocol

This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates. The final reaction volume is 5 µL.

Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution Series: Create a serial dilution of the compound stock in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution. This will be the 100x final concentration plate.

  • Kinase Buffer: Prepare the appropriate kinase buffer. Buffer composition may vary depending on the specific kinase being assayed. A generic buffer is 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.[12][13]

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.[14]

  • Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate to the desired concentrations in kinase buffer. Optimal concentrations should be determined empirically to ensure the reaction is in the linear range.

Assay Procedure

The entire procedure should be performed at room temperature unless otherwise specified.

Assay_Procedure Start Start Add_Inhibitor 1. Add 50 nL of serially diluted 3-(...)-benzonitrile or DMSO (control) to wells. Start->Add_Inhibitor Add_Enzyme 2. Add 2.5 µL of 2x Kinase solution to each well. Add_Inhibitor->Add_Enzyme Pre_Incubate 3. Pre-incubate for 10 minutes at room temperature. Add_Enzyme->Pre_Incubate Initiate_Reaction 4. Add 2.5 µL of 2x Substrate/ATP mix to initiate the reaction. Pre_Incubate->Initiate_Reaction Incubate_Reaction 5. Incubate for 60 minutes at 30°C. Initiate_Reaction->Incubate_Reaction Add_ADP_Glo 6. Add 5 µL of ADP-Glo™ Reagent to each well. Incubate_Reaction->Add_ADP_Glo Incubate_Stop 7. Incubate for 40 minutes at room temperature. Add_ADP_Glo->Incubate_Stop Add_Detection 8. Add 10 µL of Kinase Detection Reagent to each well. Incubate_Stop->Add_Detection Incubate_Develop 9. Incubate for 30-60 minutes at room temperature. Add_Detection->Incubate_Develop Read_Luminescence 10. Measure luminescence with a plate reader. Incubate_Develop->Read_Luminescence End End Read_Luminescence->End

Caption: Step-by-step experimental workflow.

  • Compound Addition: Dispense 50 nL of the serially diluted this compound in DMSO into the wells of a 384-well plate. Also include wells with DMSO only for positive (100% activity) and negative (0% activity, no enzyme) controls.

  • Enzyme Addition: Add 2.5 µL of the 2x kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2x substrate/ATP mixture to all wells to start the reaction.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-30% ATP consumption).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[11]

  • Stop Incubation: Mix the plate and incubate for 40 minutes at room temperature.[11]

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well.[11]

  • Development Incubation: Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Measure Luminescence: Read the luminescence of each well using a plate reader with an integration time of 0.5-1 second per well.[10]

Data Analysis and Interpretation

The raw luminescence data (Relative Light Units, RLU) is processed to determine the extent of kinase inhibition.

  • Normalization: The data is typically normalized to the controls:

    • Percent Inhibition (%) = 100 x (1 - (RLUinhibitor - RLUno enzyme) / (RLUDMSO - RLUno enzyme))

  • IC50 Determination: The normalized percent inhibition is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[8]

Example Data Presentation
Kinase Target3-(...)-benzonitrile IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A (e.g., Src)To be determined5
Kinase B (e.g., EGFR)To be determined8
Kinase CTo be determined20

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls and validation steps are essential:

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Positive Control Inhibitor: Include a known inhibitor for the target kinase (e.g., Staurosporine for many kinases) as a positive control to validate the assay's performance.[15]

  • ATP-ADP Standard Curve: To quantify the amount of ADP produced, an ATP-to-ADP conversion curve can be generated.[11] This helps in confirming that the kinase reaction is proceeding as expected.

  • Compound Interference: Test this compound for potential interference with the luciferase enzyme by running the assay in the absence of kinase but with a fixed amount of ADP.

Conclusion

This application note provides a detailed and robust protocol for the in vitro characterization of the kinase inhibitory potential of this compound. By employing the universal ADP-Glo™ Kinase Assay, researchers can efficiently screen this compound against a wide array of kinases, determine its potency (IC50), and generate reliable data to guide further drug discovery efforts. The principles and steps outlined herein are foundational for the initial profiling of novel small molecule kinase inhibitors.

References

  • BellBrook Labs. (n.d.). SRC Kinase Assay. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Martens, S. (2024). Kinase activity assays Src and CK2. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and drug development technologies. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PerkinElmer. (n.d.). Luciferase Luminescence Assays. [Link]

  • Bach, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MOLBASE. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. [Link]

  • Henderson, S. C., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • Moslin, R., et al. (2016). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • ChemRxiv. (n.d.). Strategy for lead identification for understudied kinases. [Link]

  • Henderson, S. C., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • Škedelj, V., et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase. PLoS One. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. [Link]

Sources

Application Notes & Protocols for Cell-Based Proliferation Assays Using 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Anti-Proliferative Potential of Novel Imidazo[1,2-b]pyridazine Scaffolds

The relentless division of cells is a hallmark of cancer and other proliferative diseases, making the search for novel anti-proliferative agents a cornerstone of modern drug discovery. Cell-based proliferation assays serve as a critical first-line screening method to identify and characterize compounds that can halt this uncontrolled growth.[1][2] These assays offer a window into a compound's efficacy within a biological system, providing essential data for go/no-go decisions in the development pipeline.[1]

The imidazo[1,2-b]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this structure have been identified as potent and selective inhibitors of key signaling proteins, such as Tyrosine Kinase 2 (Tyk2), which plays a crucial role in cytokine-mediated signal transduction pathways that drive cell proliferation.[3] This established precedent suggests that novel analogs of this scaffold are promising candidates for anti-proliferative drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust cell-based proliferation assays to characterize the activity of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS: 1125406-99-6), a specific derivative of this promising class. We will delve into the theoretical underpinnings of assay selection, provide detailed, field-tested protocols, and offer guidance on data analysis and interpretation, enabling a thorough evaluation of this compound's therapeutic potential.

Section 1: Compound Profile and Handling

Before initiating any biological assay, a thorough understanding of the test compound's properties is essential for ensuring experimental accuracy and reproducibility.

1.1. Chemical Properties

PropertyValueSource
Compound Name This compound-
CAS Number 1125406-99-6[4]
Molecular Formula C₁₃H₇ClN₄[4][5]
Molecular Weight 254.67 g/mol [4][5]
Appearance Varies (typically a solid powder)-

1.2. Solubility and Stock Solution Preparation

Causality Behind Experimental Choice: The choice of solvent is critical as poor solubility can lead to inaccurate concentration-response curves. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for organic compounds in biological assays.[6] Studies on related pyridazinone derivatives have demonstrated high solubility in neat DMSO.[7][8] Therefore, DMSO is the recommended solvent for preparing a high-concentration primary stock solution.

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh out 2.55 mg of this compound using a calibrated analytical balance.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the powder.

  • Mixing: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C, protected from light. This stock is stable for several months under these conditions.

Section 2: Hypothetical Mechanism of Action & Assay Rationale

While the specific molecular target of this compound is not yet defined in the public literature, its structural similarity to known kinase inhibitors provides a strong basis for a testable hypothesis.[3] Many anti-proliferative agents function by inhibiting protein kinases within signaling pathways that regulate the cell cycle.

2.1. Postulated Target: Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is a primary transducer of signals from cytokines and growth factors, which are potent drivers of cell proliferation. Tyk2, a member of the JAK family, is a validated target for inflammatory diseases and certain cancers. We hypothesize that this compound may function by inhibiting a kinase in this pathway, such as Tyk2, thereby blocking downstream signaling required for cell division.

Hypothetical_JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK_Tyk2 JAK / Tyk2 Receptor->JAK_Tyk2 Activates Cytokine Cytokine / Growth Factor Cytokine->Receptor Binds STAT STAT JAK_Tyk2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds DNA Proliferation Gene Transcription (Proliferation, Survival) DNA->Proliferation Compound 3-(6-Chloroimidazo[1,2-b] pyridazin-2-yl)benzonitrile Compound->JAK_Tyk2 Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway.

2.2. Rationale for Assay Selection

To screen for anti-proliferative activity, a metabolic assay such as the MTS assay is an excellent starting point.[9][10]

  • Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[11] The amount of formazan produced is directly proportional to the number of living cells.

  • Advantages: This method is rapid, requires no washing or solubilization steps (unlike the MTT assay), is amenable to high-throughput screening in a 96-well format, and provides a robust measure of overall cell health and viability, which is a reliable proxy for proliferation over a set time course.[11]

Section 3: Detailed Protocol - MTS Proliferation Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity. It is designed for adherent cells but can be adapted for suspension cells.

3.1. Experimental Workflow Diagram

MTS_Assay_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate (24h, 37°C) step1->step2 step3 3. Prepare & Add Compound Dilutions step2->step3 step4 4. Incubate (48-72h, 37°C) step3->step4 step5 5. Add MTS Reagent to each well step4->step5 step6 6. Incubate (1-4h, 37°C) step5->step6 step7 7. Read Absorbance (~490 nm) step6->step7 step8 8. Analyze Data (IC50 Calculation) step7->step8 end_node End step8->end_node

Caption: Step-by-step workflow for the MTS proliferation assay.

3.2. Materials and Reagents

  • Cell Line: A relevant cancer cell line (e.g., HEL cells, which are dependent on JAK-STAT signaling).

  • Compound: 10 mM stock of this compound in DMSO.

  • Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Assay Medium: Phenol red-free medium is recommended to avoid interference with absorbance readings.[13]

  • MTS Reagent: A commercially available solution (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Equipment: Sterile 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader with a 490 nm filter.

3.3. Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in their exponential growth phase (70-80% confluency).[14] Perform a cell count using a hemocytometer and assess viability with Trypan Blue.

  • Seeding: Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (Note: optimal seeding density should be determined empirically for each cell line).[13]

  • Plating: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

Day 2: Compound Treatment

  • Prepare Dilutions: Perform a serial dilution of the 10 mM compound stock in phenol red-free medium. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 30 µM to 1.5 nM).

    • Important: Ensure the final DMSO concentration in all wells (including "vehicle control" wells) is identical and non-toxic (typically ≤ 0.5%).

  • Plate Layout Design:

    • Blank: Wells with medium only (no cells).

    • Vehicle Control: Wells with cells + medium containing the final DMSO concentration. This represents 100% viability.

    • Test Compound: Wells with cells + medium containing the serial dilutions of the compound.

    • Run each condition in triplicate.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control medium.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient for at least 1-2 cell doublings in the control wells.

Day 4/5: Assay Readout

  • Reagent Addition: Add 20 µL of MTS reagent directly to each well.[11]

  • Final Incubation: Incubate the plate at 37°C for 1 to 4 hours, protected from light. Monitor the plate for color development in the vehicle control wells. The incubation should be stopped when a robust purple color has formed but before the absorbance exceeds the linear range of the plate reader.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Section 4: Data Analysis and Presentation

4.1. Calculations

  • Background Subtraction: Subtract the average absorbance of the "Blank" wells from all other wells.[13]

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100[13]

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

4.2. Sample Data Presentation

Results should be summarized in a clear, tabular format.

CompoundCell LineAssay DurationIC50 (µM) [95% CI]
This compoundHEL72 hourse.g., 1.25 [0.98 - 1.59]
This compoundHEK293 (Control)72 hourse.g., > 30
Doxorubicin (Positive Control)HEL72 hourse.g., 0.05 [0.04 - 0.07]

Section 5: Troubleshooting Common Issues

ObservationPotential Cause(s)Recommended Solution(s)
High background in blank wells - Medium contains phenol red or other interfering substances.[13][15]- Contamination with bacteria or yeast.[15]- Use phenol red-free medium for the assay.- Ensure aseptic technique throughout the protocol. Check cultures for contamination.
Low signal or low absorbance readings - Cell seeding density is too low.[15]- Incubation time with MTS reagent is too short.[15]- Compound is cytotoxic at all tested concentrations.- Optimize cell seeding number by running a titration curve.- Increase incubation time with MTS reagent until sufficient color develops.- Test a lower range of compound concentrations.
High variability between replicate wells - Inconsistent cell seeding across the plate.- Pipetting errors during reagent addition.- "Edge effect" where outer wells evaporate faster.- Ensure the cell suspension is homogenous before and during plating.- Use a calibrated multichannel pipette and reverse pipetting technique.- Do not use the outermost wells for experimental data; fill them with sterile PBS or medium.[16]
IC50 value is not reproducible - Cell passage number is too high, leading to altered phenotype.[14]- Inconsistent incubation times.- Freeze-thaw cycles of the compound stock.- Use cells within a consistent, low passage number range.- Standardize all incubation times precisely.- Use fresh aliquots of the compound stock for each experiment.

References

  • Five Simple Steps For a Successful MTS Assay! (2025). Bitesize Bio. [Link]

  • Biology Cell-Based Assays . Charles River Laboratories. [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay . (2024). AxisPharm. [Link]

  • Cell Viability Assays - Assay Guidance Manual . (2013). NCBI Bookshelf - NIH. [Link]

  • Manual: Cell Proliferation Assay Kit . Agilent. [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis . Promega GmbH. [Link]

  • 4 Methods for Measuring Cell Proliferation . (2019). ABclonal. [Link]

  • Ways to optimize T cell proliferation assay? (2024). Reddit. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . (2021). YouTube. [Link]

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile . NIH. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker . PMC - NIH. [Link]

  • This compound . MOLBASE. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine . MDPI. [Link]

  • Leukocyte Proliferation Assay (Immunosuppression) . National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf. [Link]

  • Assessment of cytotoxic effects of new derivatives of pyrazino[1,2-a] benzimidazole on isolated human glioblastoma cells and mitochondria . PubMed. [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems . ResearchGate. [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems . MDPI. [Link]

  • 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile . PubMed. [Link]

  • 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity . PMC - NIH. [Link]

  • In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist . PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . Gaylord Chemical. [Link]

  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors . PubMed. [Link]

  • Identification of a Lacosamide Binding Protein Using an Affinity Bait and Chemical Reporter Strategy: 14-3-3 ζ . PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: Elucidating the Downstream Signaling of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of targets, including tyrosine kinases.[1] Understanding the mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide for researchers to investigate the downstream signaling effects of this compound, focusing on two central cell signaling cascades: the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in diseases such as cancer and inflammation, making them key areas of investigation for novel therapeutics.[2][3]

This application note will guide you through the process of using Western blot analysis to determine if this compound modulates these critical pathways by examining the phosphorylation status of key downstream effector proteins.

Hypothesized Signaling Pathways

Given the chemical structure of this compound, we hypothesize that it may act as a kinase inhibitor, potentially affecting the PI3K/Akt/mTOR and/or the MAPK/ERK signaling pathways. These pathways are central regulators of cell proliferation, survival, and metabolism.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Cell_Growth_PI3K Cell Growth & Proliferation S6K->Cell_Growth_PI3K FourEBP1->Cell_Growth_PI3K RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Activation Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr202/Tyr204) Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Activates Cell_Growth_MAPK Cell Proliferation & Survival Transcription_Factors->Cell_Growth_MAPK

Figure 1: Hypothesized signaling pathways potentially modulated by this compound.

Principle of Western Blotting

Western blotting is a powerful immunoassay used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] The technique involves several key steps:

  • Sample Preparation: Cells are treated with the compound of interest and then lysed to release their proteins.

  • Gel Electrophoresis: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, conjugated to an enzyme or fluorophore, is then used to detect the primary antibody.

  • Signal Detection and Analysis: The signal generated by the secondary antibody is captured and quantified to determine the relative abundance of the target protein.

For signaling pathway analysis, phospho-specific antibodies are used to detect the phosphorylated (activated) forms of key proteins. The levels of phosphorylated protein are typically normalized to the total amount of that protein to determine the extent of pathway activation or inhibition.

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for assessing the impact of this compound on the PI3K/Akt/mTOR and MAPK/ERK pathways.

Part 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cancer cell line known to have active PI3K/Akt/mTOR and/or MAPK/ERK signaling (e.g., HeLa, A549, MCF-7).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the compound in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 µM) and a time-course experiment (e.g., 1, 6, 24 hours).

  • Cell Treatment: Replace the culture medium with the medium containing the different concentrations of the compound or a vehicle control (DMSO). Incubate for the desired time period. Include a known inhibitor of the respective pathway as a positive control.

Part 2: Lysate Preparation
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis Buffer: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[5]

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.

Part 3: Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

Part 4: SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel.[5] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

Part 5: Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8] Use phospho-specific antibodies for the proteins of interest and antibodies for the total protein as controls.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Part 6: Detection and Data Analysis
  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalize to a loading control (e.g., GAPDH or β-actin) to account for any loading inaccuracies.

Data Presentation

Target ProteinTreatment GroupPhospho-Protein Intensity (Arbitrary Units)Total Protein Intensity (Arbitrary Units)Phospho/Total RatioFold Change vs. Vehicle
p-Akt (Ser473) Vehicle (DMSO)1.0
Compound (0.1 µM)
Compound (1 µM)
Compound (10 µM)
p-ERK1/2 (Thr202/Tyr204) Vehicle (DMSO)1.0
Compound (0.1 µM)
Compound (1 µM)
Compound (10 µM)

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment with Compound X B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Akt, p-ERK) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Acquisition & Data Analysis I->J

Figure 2: A streamlined workflow for Western blot analysis of downstream signaling.

Troubleshooting Common Western Blot Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient protein loading- Inactive antibody- Inefficient protein transfer- Increase the amount of protein loaded.[7]- Use a fresh antibody dilution and ensure proper storage.[5]- Confirm transfer efficiency with Ponceau S staining.[7]
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[8]- Optimize primary and secondary antibody concentrations.[7]- Increase the number and duration of wash steps.[7]
Non-specific Bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody; check the antibody datasheet for validation.- Add protease and phosphatase inhibitors to the lysis buffer.[5]
Uneven Bands ("Smiling") - Uneven heat distribution during electrophoresis- Run the gel at a lower voltage or in a cold room.

References

  • Biocompare. (2022, September 27). Troubleshooting Western Blot Experiments. [Link]

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  • El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195741. [Link]

  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. [Link]

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. [Link]

  • Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. [Link]

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Application Notes and Protocols for the In Vivo Evaluation of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile in an A549 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, a novel small molecule inhibitor, in a human non-small cell lung cancer (NSCLC) xenograft model using the A549 cell line. These application notes offer detailed, step-by-step protocols for the establishment of the A549 xenograft model, the design and execution of an in vivo efficacy study, and the subsequent data analysis. The methodologies described herein are grounded in established best practices for preclinical oncology research to ensure reproducibility and scientific rigor.

Introduction: Targeting Non-Small Cell Lung Cancer with this compound

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[1][2] The A549 cell line, derived from a human lung adenocarcinoma, is a well-characterized and widely utilized model in NSCLC research.[1][3] A549 cells are known for their epithelial-like morphology and their ability to form tumors in immunocompromised mice, making them an excellent tool for in vivo studies.[1][3]

The compound this compound belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific mechanism of action for this particular compound is under investigation, related structures have been explored for their potential as kinase inhibitors and anti-proliferative agents. This document outlines a robust preclinical workflow to assess the anti-tumor efficacy of this compound in a well-established A549 xenograft mouse model.

Scientific Rationale and Experimental Overview

The use of a cell line-derived xenograft (CDX) model, such as the A549 model, provides a consistent and reproducible system for initial in vivo efficacy screening of potential anti-cancer drugs.[4] By implanting human cancer cells into immunocompromised mice, researchers can study tumor growth and response to treatment in a living organism, offering valuable insights that cannot be obtained from in vitro studies alone.

This protocol is designed to be a self-validating system. It includes a vehicle control group to establish a baseline for tumor growth and a reference compound group (e.g., a standard-of-care chemotherapeutic agent) to benchmark the efficacy of the test compound. The experimental workflow is depicted in the diagram below.

G cluster_pre_implantation Phase 1: Pre-Implantation cluster_implantation Phase 2: Implantation cluster_tumor_growth Phase 3: Tumor Growth & Monitoring cluster_treatment Phase 4: Treatment & Efficacy Evaluation A549_culture A549 Cell Culture (Exponential Growth Phase) Cell_harvest Cell Harvesting & Viability Check A549_culture->Cell_harvest Implantation Subcutaneous Implantation of A549 Cells Cell_harvest->Implantation Animal_prep Acclimatization of Immunocompromised Mice Animal_prep->Implantation Tumor_monitoring Tumor Volume & Body Weight Monitoring Implantation->Tumor_monitoring Randomization Randomization into Treatment Groups Tumor_monitoring->Randomization Treatment Dosing with Test Compound, Vehicle, or Reference Randomization->Treatment Data_collection Continued Monitoring of Tumor Volume & Body Weight Treatment->Data_collection Endpoint Study Endpoint & Tissue Collection Data_collection->Endpoint

Caption: Experimental workflow for the in vivo efficacy study.

Materials and Reagents

Item Supplier Catalogue Number
A549 Cell LineATCCCCL-185
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Matrigel® MatrixCorning354234
Athymic Nude Mice (e.g., NU/J)The Jackson Laboratory002019
This compoundVaries1125406-99-6 (CAS)
Vehicle (e.g., 0.5% CMC in water)Sigma-AldrichC4888
Reference Compound (e.g., Paclitaxel)Sigma-AldrichT7402

Detailed Protocols

A549 Cell Culture and Preparation for Implantation
  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Harvesting: For implantation, use cells in their exponential growth phase. Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in serum-free medium. Determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 1 x 10⁷ cells/100 µL.[5] Keep the cell suspension on ice until injection.

A549 Xenograft Mouse Model Establishment
  • Animal Acclimatization: House female athymic nude mice (6-8 weeks old) in a specific-pathogen-free (SPF) facility for at least one week before the experiment.[5] All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the A549 cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]

    • Monitor the body weight of the mice twice weekly as an indicator of overall health.

In Vivo Efficacy Study of this compound
  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).[5][6]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, administered orally)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, in vehicle)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, in vehicle)

    • Group 4: Reference Compound (e.g., Paclitaxel, administered intraperitoneally)

  • Drug Administration:

    • Prepare fresh formulations of the test compound, vehicle, and reference compound on each day of dosing.

    • Administer the treatments according to the planned schedule (e.g., daily for 21 days). The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.

  • Monitoring and Data Collection:

    • Continue to measure tumor volume and body weight twice weekly throughout the study.[5][6]

    • Observe the mice daily for any clinical signs of toxicity.

  • Study Endpoint:

    • The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.[5][6]

    • At the endpoint, euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

Data Analysis and Interpretation

The primary endpoint of the study is the inhibition of tumor growth. This can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

Key Parameters for Efficacy Evaluation:

Parameter Calculation Interpretation
Tumor Growth Inhibition (TGI) % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100Indicates the percentage reduction in tumor growth due to treatment.
Tumor Volume Changes Plot mean tumor volume ± SEM for each group over time.Visual representation of treatment efficacy.
Body Weight Changes Plot mean body weight ± SEM for each group over time.Assesses the general toxicity of the treatment.

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between the treatment groups. A p-value of <0.05 is typically considered statistically significant.

Potential Signaling Pathways

While the exact target of this compound is yet to be fully elucidated, many small molecule inhibitors targeting cancer cell proliferation interfere with key signaling pathways. A hypothetical mechanism of action could involve the inhibition of a critical kinase in a pathway essential for A549 cell survival and proliferation.

G cluster_pathway Hypothetical Signaling Pathway cluster_drug_action Site of Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase_A Kinase A RTK->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Drug This compound Drug->Kinase_B Inhibits

Caption: Hypothetical signaling pathway and potential site of inhibition.

Conclusion

The A549 xenograft mouse model is a robust and well-validated platform for the in vivo assessment of novel anti-cancer compounds. The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is crucial for the advancement of promising therapeutic candidates in the drug development pipeline.

References

  • Melior Discovery. Cell Line-Derived Xenograft (CDX) Models. Available at: [Link]

  • The Jackson Laboratory. Cancer Cell Line Xenograft Efficacy Studies. Available at: [Link]

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Application Note: High-Throughput Screening with an Imidazo[1,2-b]pyridazine Library for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor ponatinib.[1][2][3][4] Its versatile synthesis and diverse biological activities, spanning anticancer, antiviral, and anti-inflammatory applications, make libraries based on this scaffold a rich source for drug discovery campaigns.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign with an imidazo[1,2-b]pyridazine library. We will detail field-proven insights into assay development, protocol execution, and data analysis to facilitate the identification of novel, potent, and selective hit compounds.

Introduction: The Power of the Imidazo[1,2-b]pyridazine Scaffold in HTS

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of millions of compounds to identify those that modulate a specific biological target.[6][7][8] The success of an HTS campaign is critically dependent on the quality and diversity of the compound library. The imidazo[1,2-b]pyridazine scaffold has emerged as a highly valuable starting point for library design due to its favorable physicochemical properties and its proven ability to interact with a wide range of biological targets, particularly protein kinases such as Mps1, BTK, PIM, and mTOR.[9][10][11][12][13]

This guide provides the scientific rationale and step-by-step protocols for leveraging an imidazo[1,2-b]pyridazine library in an HTS setting. We will cover the entire workflow, from initial assay design and validation to hit confirmation and preliminary structure-activity relationship (SAR) analysis.

Assay Development and Optimization: The Foundation of a Successful Screen

The selection and validation of a robust assay are the most critical steps in an HTS campaign.[14][15] The assay must be sensitive, reproducible, and amenable to miniaturization and automation. The choice between a biochemical and a cell-based format depends on the nature of the biological target and the desired information.[16][17][18]

Principle of Assay Selection
  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[17] They are generally simpler to develop and exhibit lower variability but do not provide information on cell permeability or off-target effects.[19][20]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, and potential toxicity.[19][21][22] They are inherently more complex and can have higher variability but are indispensable for validating hits in a more biological context.[21][23]

Assay_Development_Workflow cluster_0 Assay Development Phase cluster_1 Statistical Validation Phase Target_Selection Target Selection (e.g., Kinase, GPCR) Assay_Choice Assay Format Choice (Biochemical vs. Cell-Based) Target_Selection->Assay_Choice Reagent_Sourcing Reagent Sourcing & QC Assay_Choice->Reagent_Sourcing Miniaturization Miniaturization (e.g., 384-well) Reagent_Sourcing->Miniaturization Optimization Parameter Optimization (Conc., Time, etc.) Miniaturization->Optimization Pilot_Run Pilot Run with Controls (Positive, Negative, Vehicle) Optimization->Pilot_Run QC_Metrics Calculate QC Metrics (Z', S/B, CV) Pilot_Run->QC_Metrics Decision Z' > 0.5? QC_Metrics->Decision Proceed Proceed to HTS Decision->Proceed Yes Reoptimize Re-optimize Assay Decision->Reoptimize No Reoptimize->Optimization

Caption: Workflow for Assay Development and Statistical Validation.
Protocol: Cell-Based Anti-Proliferative Assay (Example: Kinase Target)

This protocol describes a common cell-based assay to identify compounds that inhibit the proliferation of cancer cells driven by a specific kinase.

Materials:

  • Target-dependent cancer cell line (e.g., A549 for mTOR inhibitors).[13]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 384-well white, solid-bottom tissue culture-treated plates.

  • Imidazo[1,2-b]pyridazine library stock plates (e.g., 10 mM in DMSO).

  • Positive control inhibitor (known inhibitor of the target kinase).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Suspend cells in culture medium and dispense 5,000 cells in 40 µL into each well of the 384-well plates. Incubate overnight at 37°C, 5% CO₂. The causality here is to allow cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state at the time of compound addition.

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of compounds from the library plates to the assay plates. This results in a final screening concentration of 25 µM with 0.25% DMSO. Include wells with positive control (e.g., 1 µM final concentration) and vehicle control (DMSO only).

  • Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe significant effects on cell proliferation.

  • Signal Detection: Equilibrate plates to room temperature. Add 20 µL of reconstituted CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of cell viability.[24]

  • Data Acquisition: Shake plates for 2 minutes to ensure complete lysis, then incubate for 10 minutes to stabilize the signal. Read luminescence on a compatible plate reader.

Statistical Validation: Ensuring Data Integrity

An assay is only suitable for HTS if it can reliably distinguish hits from inactive compounds.[7] This is quantified using statistical parameters calculated from control wells on each plate.[25]

MetricFormulaAcceptance CriterionRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5 Measures the separation between the positive and negative control signal distributions. A value > 0.5 indicates a robust and screenable assay.[8][24]
Signal-to-Background (S/B) μneg / μpos> 5 Indicates the dynamic range of the assay. A larger window makes hit identification easier.[24]
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the relative variability of the data. Low CV for controls is essential for reproducibility.
(σ = standard deviation, μ = mean, pos = positive control, neg = negative control)

The High-Throughput Screening Campaign

Once the assay is validated, the full HTS campaign can be executed. This process leverages automation to ensure consistency and high throughput.[7][26]

HTS_Workflow cluster_0 HTS Execution Start Start HTS Campaign Lib_Prep Library Plate Replication & Dilution Start->Lib_Prep Assay_Plating Automated Dispensing (Cells, Reagents) Lib_Prep->Assay_Plating Compound_Transfer Robotic Compound Transfer (Acoustic or Pin Tool) Assay_Plating->Compound_Transfer Incubation Controlled Incubation Compound_Transfer->Incubation Signal_Detection Reagent Addition & Signal Development Incubation->Signal_Detection Data_Acquisition Plate Reading (e.g., Luminometer) Signal_Detection->Data_Acquisition End Raw Data Generated Data_Acquisition->End

Caption: Automated High-Throughput Screening Workflow.
Primary Screen and Data Analysis

The primary screen is typically performed at a single compound concentration. The goal is to identify any compound with activity, prioritizing the reduction of false negatives.

Data Analysis Steps:

  • Normalization: Raw data from each well is normalized relative to the on-plate controls. For an inhibition assay, this is typically expressed as Percent Inhibition:

    • % Inhibition = 100 * (1 - [ (Signal_compound - μ_pos) / (μ_neg - μ_pos) ])

  • Hit Selection: A "hit" is defined as a compound whose activity exceeds a statistically significant threshold. A common and robust method is to set the hit threshold at three standard deviations (SD) from the mean of the vehicle control wells.[27] Any compound with % Inhibition > (μ_vehicle + 3*σ_vehicle) is flagged as a primary hit.

Hit Confirmation and Downstream Funnel

Primary hits have a high false-positive rate.[28] A rigorous hit confirmation process is essential to focus resources on the most promising compounds.[29]

Hit_to_Lead_Pipeline cluster_pipeline Hit-to-Lead Funnel cluster_artifacts Artifact Removal Primary_Hits Primary Hits (~1-3% of Library) Confirmation Hit Confirmation (Fresh Sample Re-test) Primary_Hits->Confirmation Dose_Response Dose-Response Curve (Determine Potency - IC50) Confirmation->Dose_Response False_Positives Remove False Positives Confirmation->False_Positives Orthogonal_Assay Orthogonal/Counter-Screen (Confirm Mechanism, Rule out Artifacts) Dose_Response->Orthogonal_Assay Non_Potent Remove Non-Potent / Poor Curve Dose_Response->Non_Potent SAR Preliminary SAR Analysis (Cluster Hits by Structure) Orthogonal_Assay->SAR Non_Specific Remove Non-Specific / Cytotoxic Orthogonal_Assay->Non_Specific Lead_Series Validated Lead Series SAR->Lead_Series

Caption: The Hit Confirmation and Lead Generation Pipeline.
Protocol: Hit Confirmation and Potency Determination

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Methodology:

  • Source Compound: Obtain fresh, powdered samples of the primary hit compounds to ensure sample integrity and purity.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 50 µM.

  • Assay Execution: Perform the validated screening assay using the full dilution series for each compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value, which is the concentration at which the compound elicits a 50% response.

Orthogonal and Counter-Screens
  • Orthogonal Assays: These are essential to ensure the observed activity is not an artifact of the primary assay technology.[25] For example, if the primary screen was a luminescence-based viability assay, an orthogonal assay could be a fluorescence-based imaging assay that directly counts cell nuclei.

  • Counter-Screens: These are used to identify and eliminate compounds with undesirable mechanisms, such as non-specific cytotoxicity or inhibition of the reporter enzyme (e.g., luciferase).

Preliminary Structure-Activity Relationship (SAR)

Confirmed hits are clustered based on their chemical structures.[29] This analysis helps identify common imidazo[1,2-b]pyridazine cores and substitution patterns that are critical for activity. This initial SAR provides the foundation for medicinal chemistry efforts to design more potent and selective analogs, ultimately leading to a promising lead series.

Conclusion

Screening an imidazo[1,2-b]pyridazine library is a powerful strategy for identifying novel starting points for drug discovery programs. The success of this endeavor relies on a meticulously planned and executed workflow. By investing in robust assay development and statistical validation, followed by a systematic process of hit confirmation and characterization, researchers can efficiently navigate the vast chemical space of the library. This structured approach maximizes the probability of discovering high-quality, developable lead compounds that can be optimized into next-generation therapeutics.

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  • National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

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Application Notes and Protocols for Preclinical Evaluation of Tyk2 JH2 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Era of Precision in Autoimmune Disease Therapy

The landscape of autoimmune disease treatment is undergoing a paradigm shift, moving from broad immunosuppression to targeted molecular therapies. Within this evolution, the Tyrosine Kinase 2 (Tyk2) has emerged as a pivotal therapeutic target. Tyk2, a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of a multitude of immune-mediated inflammatory diseases. What makes Tyk2 particularly compelling is its unique structural feature: a catalytically inactive pseudokinase (JH2) domain that allosterically regulates the active kinase (JH1) domain.[3][4] This has paved the way for the development of highly selective, allosteric inhibitors that target the JH2 domain, offering the potential for potent immunomodulation with an improved safety profile compared to pan-JAK inhibitors.[5][6]

Deucravacitinib, the first-in-class oral, allosteric Tyk2 JH2 inhibitor, has demonstrated significant clinical efficacy in psoriasis, validating this therapeutic strategy.[5][7] Several next-generation Tyk2 inhibitors are now in various stages of clinical development for a range of indications including psoriatic arthritis, inflammatory bowel disease (IBD), and systemic lupus erythematosus.[7][8][9][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of appropriate animal models for the preclinical evaluation of novel Tyk2 JH2 inhibitors. We will delve into the mechanistic rationale behind model selection, provide detailed, field-proven protocols for disease induction and assessment, and outline key pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to robustly characterize the in vivo activity of these promising therapeutic agents.

The Tyk2 Signaling Axis: A Strategic Target for Immunomodulation

Understanding the signaling pathways governed by Tyk2 is fundamental to designing and interpreting preclinical studies of its inhibitors. Tyk2 forms heterodimers with other JAK family members to transduce signals from cytokine receptors to the nucleus via the STAT (Signal Transducer and Activator of Transcription) family of transcription factors.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IFN-I IFN-I IFNAR IFNAR IFN-I->IFNAR Tyk2_JAK2 Tyk2-JAK2 IL-12R->Tyk2_JAK2 IL-23R->Tyk2_JAK2 Tyk2_JAK1 Tyk2-JAK1 IFNAR->Tyk2_JAK1 STAT4 STAT4 Tyk2_JAK2->STAT4 STAT3 STAT3 Tyk2_JAK2->STAT3 STAT1_STAT2 STAT1/STAT2 Tyk2_JAK1->STAT1_STAT2 pSTAT4 pSTAT4 STAT4->pSTAT4 P pSTAT3 pSTAT3 STAT3->pSTAT3 P pSTAT1_pSTAT2 pSTAT1/pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 P Gene_Transcription Gene Transcription (Inflammation, Proliferation) pSTAT4->Gene_Transcription pSTAT3->Gene_Transcription pSTAT1_pSTAT2->Gene_Transcription Tyk2_JH2_Inhibitor Tyk2 JH2 Inhibitor Tyk2_JH2_Inhibitor->Tyk2_JAK2 Allosteric Inhibition Tyk2_JH2_Inhibitor->Tyk2_JAK1 Allosteric Inhibition

Caption: Tyk2 Signaling Pathways and Point of Intervention.

Key Tyk2-dependent pathways include:

  • IL-12/STAT4 Pathway: Crucial for the differentiation of Th1 cells and the production of IFN-γ, this pathway is a key driver of cellular immunity.

  • IL-23/STAT3 Pathway: This pathway is essential for the maintenance and expansion of Th17 cells, which produce IL-17 and are central to the pathogenesis of many autoimmune diseases, including psoriasis and psoriatic arthritis.

  • Type I IFN/STAT1/STAT2 Pathway: Type I interferons (IFN-α/β) are involved in antiviral responses but are also implicated in the pathology of diseases like systemic lupus erythematosus.

By selectively inhibiting Tyk2, JH2 inhibitors can potently and simultaneously block these pro-inflammatory signaling cascades. This selectivity is a key advantage, as it avoids the broader immunosuppressive effects associated with inhibiting other JAKs, which are involved in a wider range of physiological processes.

Selecting the Right Animal Model: A Disease-Specific Approach

The choice of animal model is paramount for the successful preclinical evaluation of a Tyk2 JH2 inhibitor. The model should recapitulate key aspects of the human disease pathophysiology and be responsive to the modulation of Tyk2-dependent pathways. Below are detailed protocols for widely used and well-characterized models for key autoimmune indications.

Collagen-Induced Arthritis (CIA) in Mice: A Model for Rheumatoid Arthritis

The CIA model is the most commonly used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Protocol: Induction of Collagen-Induced Arthritis

  • Animals: DBA/1J mice (male, 8-10 weeks old) are highly susceptible to CIA.

  • Reagents:

    • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

    • Incomplete Freund's Adjuvant (IFA)

  • Procedure:

    • Primary Immunization (Day 0):

      • Prepare an emulsion of equal volumes of CII solution and CFA. Emulsify by drawing the mixture up and down through a glass syringe with a Luer-lock needle until a thick, stable emulsion is formed.

      • Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21):

      • Prepare an emulsion of equal volumes of CII solution and IFA.

      • Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.

  • Disease Assessment:

    • Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal; 1 = mild swelling and erythema of one joint; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.

Efficacy Evaluation:

ParameterMethodRationale
Clinical Score Daily visual scoringPrimary endpoint for assessing disease severity and therapeutic response.
Paw Thickness Caliper measurementQuantitative measure of inflammation and edema.
Histopathology H&E and Safranin O staining of jointsAssesses synovial inflammation, pannus formation, cartilage damage, and bone erosion.[1][5][10][11][12]
Cytokine Analysis ELISA or Luminex on serum or joint homogenatesMeasures levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ).[8]
Anti-CII Antibodies ELISA on serumQuantifies the humoral immune response to type II collagen.
Imiquimod-Induced Psoriasis in Mice: A Model for Plaque Psoriasis

Topical application of imiquimod, a TLR7/8 agonist, induces a skin inflammation that closely mimics human psoriasis, with a strong dependence on the IL-23/IL-17 axis.[7][11][13]

Protocol: Induction of Imiquimod-Induced Psoriasis

  • Animals: BALB/c or C57BL/6 mice (female, 8-12 weeks old).

  • Reagents:

    • Imiquimod cream (5%)

  • Procedure:

    • Gently shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[5]

  • Disease Assessment:

    • Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness of the back skin and ear on a scale of 0-4.

Efficacy Evaluation:

ParameterMethodRationale
PASI Score Daily visual scoringPrimary endpoint for assessing skin inflammation severity.
Ear Thickness Caliper measurementQuantitative measure of skin inflammation.
Histopathology H&E staining of skin biopsiesAssesses epidermal thickening (acanthosis), parakeratosis, and inflammatory cell infiltrate.[7][14]
Gene Expression qRT-PCR on skin biopsiesMeasures mRNA levels of key cytokines (e.g., IL-17A, IL-23, IL-12) and chemokines.
Flow Cytometry Analysis of skin-infiltrating immune cellsCharacterizes the immune cell populations (e.g., Th17 cells, dendritic cells) in the inflamed skin.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: A Model for Multiple Sclerosis

EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and ascending paralysis.

Protocol: Induction of EAE

  • Animals: C57BL/6 mice (female, 8-12 weeks old) for a chronic progressive model.

  • Reagents:

    • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

    • Pertussis toxin (PTX)

  • Procedure:

    • Immunization (Day 0):

      • Prepare an emulsion of MOG35-55 peptide in CFA.

      • Inject 100 µL of the emulsion subcutaneously at two sites on the flank.

    • PTX Administration (Days 0 and 2):

      • Inject 200 ng of PTX in PBS intraperitoneally on the day of immunization and 48 hours later.

  • Disease Assessment:

    • Monitor mice daily for clinical signs of EAE, typically starting around day 9-12.

    • Score clinical severity on a scale of 0-5 (0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

Efficacy Evaluation:

ParameterMethodRationale
Clinical Score Daily neurological assessmentPrimary endpoint for disease severity and progression.
Body Weight Daily measurementCorrelates with disease severity.
Histopathology Luxol Fast Blue and H&E staining of spinal cordAssesses inflammatory infiltrates and demyelination.
Flow Cytometry Analysis of CNS-infiltrating immune cellsCharacterizes immune cell populations (e.g., Th1, Th17 cells) in the brain and spinal cord.[2][3][4][9][15]
Cytokine Analysis ELISA or Luminex on CNS homogenates or restimulated splenocytesMeasures levels of key pro-inflammatory cytokines.
Chemically-Induced Colitis in Mice: Models for Inflammatory Bowel Disease

Models such as dextran sulfate sodium (DSS)- and trinitrobenzene sulfonic acid (TNBS)-induced colitis are widely used to study the pathogenesis of IBD.

Protocol: Induction of DSS-Induced Colitis (Acute Model)

  • Animals: C57BL/6 mice (8-12 weeks old).

  • Reagents:

    • Dextran sulfate sodium (DSS; 36,000-50,000 Da)

  • Procedure:

    • Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

  • Disease Assessment:

    • Monitor daily for weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

    • Measure colon length upon sacrifice (a shorter colon indicates more severe inflammation).

Efficacy Evaluation:

ParameterMethodRationale
Disease Activity Index (DAI) Daily clinical assessmentComposite score of weight loss, stool consistency, and bleeding.
Colon Length Measurement at necropsyInverse correlation with inflammation severity.
Histopathology H&E staining of colon sectionsAssesses mucosal ulceration, inflammatory cell infiltration, and crypt damage.
Myeloperoxidase (MPO) Assay Colonic tissue homogenatesQuantifies neutrophil infiltration.
Cytokine Analysis ELISA, Luminex, or qRT-PCR on colonic tissueMeasures levels of pro-inflammatory cytokines.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment

A robust PK/PD relationship is crucial for translating preclinical findings to the clinic.

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dosing Dosing of Tyk2 JH2 Inhibitor Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting Dosing->Tissue_Harvesting Target_Engagement Target Engagement Dosing->Target_Engagement LC_MS_MS LC-MS/MS Analysis Blood_Sampling->LC_MS_MS Tissue_Harvesting->LC_MS_MS PK_Parameters PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Parameters Efficacy_Endpoints Efficacy Endpoints PK_Parameters->Efficacy_Endpoints PK/PD Correlation Pathway_Modulation Pathway Modulation Target_Engagement->Pathway_Modulation Pathway_Modulation->Efficacy_Endpoints

Caption: Integrated Pharmacokinetic and Pharmacodynamic Workflow.

Pharmacokinetic Analysis:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Tyk2 JH2 inhibitor.

  • Methodology:

    • Administer the compound via the intended clinical route (e.g., oral gavage).

    • Collect serial blood samples at various time points post-dosing.

    • Analyze plasma concentrations of the inhibitor using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[16][17]

    • Tissue distribution can be assessed by harvesting relevant organs (e.g., skin, joints, spleen) at the end of the study.

Pharmacodynamic Analysis:

  • Objective: To measure the biological effect of the inhibitor on its target and downstream signaling pathways.

  • Key PD Endpoints:

    • Target Engagement: Can be assessed ex vivo by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or splenocytes.

    • STAT Phosphorylation: A key proximal biomarker of Tyk2 inhibition.

      • Protocol: Flow Cytometry-based pSTAT Assay:

        • Collect whole blood or isolate splenocytes from treated and vehicle control animals.

        • Stimulate cells ex vivo with a Tyk2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α).

        • Fix and permeabilize the cells.

        • Stain with fluorescently-labeled antibodies against phosphorylated STATs (e.g., pSTAT4 for IL-12, pSTAT3 for IL-23).[18][19][20][21]

        • Analyze by flow cytometry to quantify the level of STAT phosphorylation.

    • Cytokine Production: Measure the levels of key downstream cytokines (e.g., IFN-γ, IL-17) in serum, tissue homogenates, or culture supernatants from restimulated immune cells.

Safety and Toxicology Assessment

While Tyk2 JH2 inhibitors are designed for improved safety, a thorough preclinical safety assessment is essential.

  • In-life Observations: Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.

  • Clinical Pathology: At the end of the study, collect blood for complete blood counts (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities.

  • Histopathology: Perform a comprehensive histopathological examination of major organs to identify any potential drug-related tissue damage.

Conclusion: A Roadmap for Successful Preclinical Development

The development of selective Tyk2 JH2 inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. The successful preclinical evaluation of these novel therapeutics hinges on a well-designed and executed in vivo strategy. By selecting disease-relevant animal models, employing robust and reproducible protocols, and integrating comprehensive PK/PD and safety assessments, researchers can generate the critical data needed to de-risk clinical development and ultimately bring these promising new medicines to patients in need. This guide provides a foundational framework for these endeavors, empowering scientists to navigate the complexities of in vivo pharmacology and contribute to the next generation of autoimmune disease therapies.

References

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  • Wang, J., et al. (2023). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. bioRxiv. [Link]

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  • Dendrou, C. A., et al. (2016). A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors. The Journal of Immunology, 197(5), 1844–1855. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). Tyrosine kinase 2 (TYK2) in cytokine signalling and host immunity. Frontiers in Bioscience, 17(9), 3224–3232. [Link]

  • Karaghiosoff, M., et al. (2000). Tyk2 is a key component of the interferon-alpha/beta signaling pathway. Immunity, 13(4), 549–559. [Link]

  • Wang, J., et al. (2023). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. ResearchGate. [Link]

  • Wang, J., et al. (2025). A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors. Journal of Investigative Dermatology, 145(5), S100. [Link]

  • Wang, J., et al. (2023). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. bioRxiv. [Link]

  • Fall Clinical Dermatology Conference. (2025). Beyond Sotyktu: Next-Gen TYK2 Drugs Enter Late-Stage Development. Retrieved from [Link]

  • Takeda. (2025). Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. Retrieved from [Link]

  • Gräbener, J., et al. (2014). Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). Journal of Biological Chemistry, 289(45), 31038–31049. [Link]

  • Patsnap. (2025). What's the latest update on the ongoing clinical trials related to TYK2?. Retrieved from [Link]

  • Armstrong, A. W., & Puig, L. (2023). New and Emerging TYK2 Inhibitors for Plaque Psoriasis. Dermatology and Therapy, 13(10), 2033–2044. [Link]

  • Rusiñol, L., & Puig, L. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. International Journal of Molecular Sciences, 24(3), 2095. [Link]

  • Marroqui, L., et al. (2020). Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes. Molecular Metabolism, 39, 101011. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro assays. This guide offers a series of troubleshooting steps and frequently asked questions to ensure the successful application of this compound in your experimental workflows.

Introduction: Understanding the Challenge

The compound this compound possesses a complex heterocyclic structure, which can contribute to poor aqueous solubility.[1] This inherent hydrophobicity often leads to precipitation when transitioning from a concentrated organic stock solution, such as dimethyl sulfoxide (DMSO), into the aqueous environment of typical in vitro assay buffers and cell culture media.[2][3] Such precipitation can result in inaccurate and unreliable experimental data. This guide will explore systematic approaches to enhance and maintain the solubility of this compound for consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What is the primary cause of this?

A1: This is a common issue arising from the compound's low aqueous solubility.[4] DMSO is a powerful organic solvent capable of dissolving many hydrophobic compounds.[5] However, when the DMSO stock is diluted into an aqueous medium, the solvent properties of the solution change dramatically. Water becomes the predominant solvent, and if the compound's concentration exceeds its solubility limit in this new aqueous environment, it will precipitate.[3] The final concentration of DMSO in your assay is often too low to maintain the solubility of a highly hydrophobic compound.[6]

Q2: What is the first and most straightforward step I should take to address this precipitation?

A2: The initial step is to determine the maximum tolerable DMSO concentration for your specific in vitro system and adjust your stock solution concentration accordingly.

Troubleshooting Protocol: Optimizing DMSO Concentration

  • Determine Cell Line/Assay Tolerance: Consult literature or perform a dose-response experiment to find the highest concentration of DMSO that does not affect the viability or function of your cells or the integrity of your assay. Typically, this is between 0.1% and 0.5% (v/v), though some cell lines can tolerate up to 1%.[6]

  • Calculate Required Stock Concentration: Based on the tolerable DMSO percentage and your desired final compound concentration, calculate the necessary stock concentration. For example, to achieve a 10 µM final concentration with a 0.1% DMSO final concentration, you would need a 10 mM stock solution in 100% DMSO.

  • Serial Dilution in DMSO: If you are performing a dose-response experiment, it is crucial to perform serial dilutions in 100% DMSO before diluting into the aqueous medium.[6] This ensures that the DMSO concentration remains constant across all final assay conditions.

dot

G cluster_0 Initial Problem cluster_1 Solubilization Strategies cluster_2 Validation Prob Compound Precipitates in Aqueous Buffer CoSolvent Use Co-solvents (PEG 400, PG) Prob->CoSolvent Cyclodextrin Use Cyclodextrins (HP-β-CD) Prob->Cyclodextrin pH_Adjust Adjust Buffer pH Prob->pH_Adjust Control Run Vehicle Controls CoSolvent->Control Cyclodextrin->Control pH_Adjust->Control Assay Confirm No Assay Interference Control->Assay Solution Solution Assay->Solution Proceed with Experiment

Caption: Decision tree for addressing compound precipitation.

Q4: Could the pH of my assay buffer be influencing the solubility of my compound?

A4: Absolutely. The solubility of ionizable compounds can be significantly dependent on pH. [7][8]The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding environment. [1]

  • Weakly Basic Compounds: If the compound is a weak base, its solubility will generally increase in more acidic conditions (lower pH) where it becomes protonated and thus more polar. [9]* Weakly Acidic Compounds: Conversely, if the compound has acidic properties, its solubility will increase in more basic conditions (higher pH) as it deprotonates to form a more soluble salt. [10] Troubleshooting Protocol: pH Optimization

  • Predict pKa: Use computational tools (pKa calculators) to predict the ionization constants of your compound. This will provide a theoretical basis for how its charge state will change with pH.

  • Experimental Verification: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Solubility Assessment: Attempt to dissolve the compound in each buffer and measure the resulting concentration, or visually assess the degree of precipitation.

  • Assay Compatibility: Select a pH that both enhances solubility and is compatible with the biological requirements of your in vitro assay. Most cell-based assays require a physiological pH around 7.2-7.4.

Best Practices for Stock Solution Preparation and Handling

To ensure reproducibility, it is vital to follow standardized procedures for preparing and storing your compound stock solutions.

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound.

  • Solvent Purity: Use high-purity, anhydrous DMSO to prepare your stock solution. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds.

  • Storage: Store stock solutions in tightly sealed vials, preferably with Teflon-lined caps, at -20°C or -80°C to prevent solvent evaporation and degradation. [11]Aliquoting the stock solution into smaller, single-use volumes can prevent multiple freeze-thaw cycles.

  • Warming Before Use: Before use, allow the frozen stock solution to fully thaw and come to room temperature to prevent condensation of atmospheric water into the vial. [11]* Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and your initials. [12]

Final Checklist for Troubleshooting

  • Re-evaluate DMSO Concentration: Is it at the maximum tolerable level for your assay?

  • Consider Co-solvents: Have you screened biocompatible co-solvents like PEG 400?

  • Explore Cyclodextrins: Could HP-β-CD be used to form a more soluble inclusion complex?

  • Investigate pH: Have you tested if altering the buffer pH improves solubility?

  • Review Handling Procedures: Are your stock preparation and storage methods sound?

By systematically working through these troubleshooting guides and understanding the underlying chemical principles, you can effectively address the solubility challenges of this compound and generate reliable data in your in vitro assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • SciSpace. (n.d.).
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  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
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  • Enfanos. (n.d.).
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  • Reddit. (2021).
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
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  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ECHEMI. (n.d.). DMSO concentration in cell culture?
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ?.
  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
  • BLDpharm. (n.d.). 1082604-63-4|4-{6-chloroimidazo[1,2-b]pyridazin-3-yl}benzonitrile.
  • NIH. (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile.
  • NIH PubChem. (n.d.). Imidazo(1,2-b)pyridazine.
  • BLDpharm. (n.d.). 17412-23-6|6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine.
  • PubChem. (n.d.). 4-(6-(Cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile.

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Technical Support Center: Optimizing Suzuki Cross-Coupling for Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazine derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is frequently achieved via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] However, the unique electronic properties of the imidazo[1,2-b]pyridazine ring system—specifically its electron-deficient nature and the presence of multiple nitrogen atoms—can present significant challenges, leading to low yields, catalyst deactivation, and unwanted side reactions.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot and optimize your syntheses effectively. We will explore the causality behind common failures and provide field-proven solutions to overcome them.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Each step presents a potential hurdle, particularly when working with electron-deficient N-heterocycles.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Aryl-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition (Ar-X) TM_Intermediate Aryl-Pd(II)-R' L₂ (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation (R'-B(OR)₂ + Base) halide_out OA_Intermediate->halide_out -X⁻ end_cycle TM_Intermediate->end_cycle Reductive Elimination boronate_out TM_Intermediate->boronate_out -B(OR)₂(OH) start start->Pd0 Precatalyst Activation end_cycle->Pd0 Catalyst Regeneration product product end_cycle->product Ar-R'

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with imidazo[1,2-b]pyridazines so challenging?

A1: The primary difficulties arise from the electronic nature of the heterocycle.

  • Electron-Deficiency: The two adjacent nitrogen atoms in the pyridazine ring make the system electron-deficient. This can slow down the oxidative addition step, which is often rate-limiting, especially when using less reactive halides like chlorides.[1][3]

  • Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate to the palladium center. This coordination can act as a ligand, occupying a coordination site and inhibiting the catalytic cycle, effectively poisoning the catalyst.[3][4]

Q2: What are the most critical reaction parameters to control for this specific scaffold?

A2: For imidazo[1,2-b]pyridazines, the three most critical parameters are:

  • Catalyst/Ligand System: The choice of ligand is paramount. Electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to overcome the challenges of slow oxidative addition and promote reductive elimination.[4][8]

  • Base Selection: The base plays a crucial role in the transmetalation step and can influence side reactions. Its strength and composition must be carefully chosen.

  • Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and reaction vessels is a very common cause of reaction failure.[9]

Q3: Should I use a halo-imidazo[1,2-b]pyridazine with an arylboronic acid, or the other way around?

A3: In most cases, it is preferable to use the halo-imidazo[1,2-b]pyridazine as the electrophile and a partner aryl/heteroaryl boronic acid (or ester) as the nucleophile. Imidazo[1,2-b]pyridazine boronic acids can be unstable and are prone to protodeborylation (cleavage of the C-B bond) under reaction conditions, especially at elevated temperatures or in the presence of excess water. Using the more stable halo-derivative as a starting material generally leads to more reliable results.

Troubleshooting Guide

Problem 1: Low to No Product Conversion

You've set up your reaction, but TLC/LCMS analysis shows only starting materials.

Q: My reaction isn't working at all. I suspect a problem with my catalyst. What should I check?

A: An inactive catalyst is the most common culprit for zero conversion.

  • Underlying Cause (Expertise): The active catalyst is a Pd(0) species. Many precatalysts are stable Pd(II) complexes that must be reduced in situ to enter the catalytic cycle.[5] Furthermore, Pd(0) is readily oxidized to an inactive Pd(II) oxide in the presence of trace oxygen, completely halting the reaction.

  • Solutions (Trustworthiness):

    • Ensure Rigorous Degassing: Do not underestimate this step. Degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles for the most stringent oxygen removal. Assemble your reaction under a positive pressure of inert gas.[9]

    • Select an Appropriate Catalyst/Ligand System: For the electron-deficient imidazo[1,2-b]pyridazine core, standard catalysts like Pd(PPh₃)₄ may be insufficient, especially with chloro- or bromo-derivatives. Switch to a more robust system known for coupling challenging heterocycles. Bulky, electron-donating phosphine ligands like XPhos, SPhos, or RuPhos are excellent choices as they accelerate the slow oxidative addition step.[4][8]

    • Check Precatalyst Integrity: Ensure your palladium source and ligands have not degraded. Store them in a desiccator or glovebox. If you see a color change from the expected reddish/yellow to black immediately upon adding reagents, it may indicate rapid decomposition to palladium black, which is generally inactive.[10]

Q: I'm using a good catalyst system and degassing properly, but the reaction is still sluggish. Could it be my starting material?

A: Yes, the reactivity of your electrophile is critical.

  • Underlying Cause (Expertise): The rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The general reactivity order is I > Br > OTf >> Cl.[11] Coupling a 6-chloroimidazo[1,2-b]pyridazine is significantly more difficult than coupling the 6-bromo or 6-iodo analogue.[12]

  • Solutions (Trustworthiness):

    • Switch to a More Reactive Halide: If possible, synthesize the bromo- or iodo-imidazo[1,2-b]pyridazine. The increased reactivity often justifies the extra synthetic step.

    • Increase Reaction Temperature: For less reactive halides (especially chlorides), higher temperatures (e.g., 100-120 °C in solvents like dioxane or DMF) may be necessary. However, be mindful that higher temperatures can also increase the rate of side reactions.[9]

    • Optimize the Base: A stronger base may be required to facilitate the transmetalation step, which can become rate-limiting if oxidative addition is sufficiently fast. For challenging couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[9]

Problem 2: Significant Side Product Formation

Your reaction works, but your desired product is contaminated with major byproducts, complicating purification and lowering the yield.

Q: I'm seeing a lot of a symmetrical biaryl product derived from my boronic acid. How do I prevent this homocoupling?

A: Homocoupling of the boronic acid is a common side reaction, often driven by oxygen or high concentrations of the boronic acid.

  • Underlying Cause (Expertise): This side reaction occurs when two molecules of the organoboron reagent couple with each other. It can be catalyzed by palladium, especially if the desired cross-coupling is slow. The presence of oxygen can also promote this pathway.[3]

  • Solutions (Trustworthiness):

    • Use a More Stable Boron Reagent: Boronic acids are prone to degradation. Consider using the corresponding pinacol ester (a boronate ester) or a potassium trifluoroborate salt (ArBF₃K). These are generally more stable and less prone to homocoupling.[9]

    • Employ Slow Addition: If using a boronic acid, add it slowly to the reaction mixture via syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homocoupling pathway relative to the desired cross-coupling.[3]

    • Re-verify Degassing: As with total reaction failure, insufficient degassing can be a major contributor to homocoupling.

Q: My main byproduct is the dehalogenated imidazo[1,2-b]pyridazine. What causes this?

A: Dehalogenation (hydrodehalogenation) is the replacement of the halogen with a hydrogen atom.

  • Underlying Cause (Expertise): This can occur via several pathways. It can be a result of protodeborylation of the boronic acid partner followed by a coupling event, or it can be promoted by certain bases or impurities in the solvent acting as a hydride source, particularly at high temperatures.

  • Solutions (Trustworthiness):

    • Screen Different Bases: Some bases are more prone to causing dehalogenation. If you are using a strong base like K₃PO₄, try switching to a carbonate like Cs₂CO₃ or even a milder base like KF.[9]

    • Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways that lead to dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Ensure Solvent Purity: Use high-purity, dry solvents. Water is a necessary co-solvent for many Suzuki reactions, but other protic impurities can be problematic.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of 6-Halo-Imidazo[1,2-b]pyridazines
ParameterCondition for 6-Bromo DerivativeOptimized Condition for 6-Chloro DerivativeRationale & Notes
Electrophile 6-Bromo-imidazo[1,2-b]pyridazine (1.0 eq)6-Chloro-imidazo[1,2-b]pyridazine (1.0 eq)Bromo- is more reactive, allowing milder conditions.
Boronic Acid/Ester Arylboronic Acid (1.2 - 1.5 eq)Arylboronic Pinacol Ester (1.5 eq)Pinacol ester is more stable and recommended for challenging couplings.
Catalyst Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (3 mol %)XPhos Pd G3 (2 mol %)Buchwald precatalysts (G3) are highly active and air-stable.
Ligand - (included in catalyst)- (included in catalyst)XPhos is a bulky, electron-rich ligand ideal for activating C-Cl bonds.
Base K₂CO₃ or Na₂CO₃ (2.0 - 3.0 eq)K₃PO₄ or Cs₂CO₃ (3.0 eq)Stronger bases are needed to facilitate transmetalation with less reactive chlorides.
Solvent System Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)Dioxane/H₂O (5:1) or 2-MeTHF/H₂O (10:1)Ensure solvents are rigorously degassed.
Temperature 80 - 100 °C100 - 110 °CHigher energy is required to cleave the stronger C-Cl bond.
Reaction Time 4 - 12 hours12 - 24 hoursMonitor by TLC or LCMS.
Protocol 1: Standard Coupling of 3-Bromo-6-phenyl-imidazo[1,2-b]pyridazine

This protocol assumes the synthesis of a substituted derivative from a pre-functionalized core.

  • Reagent Preparation: To a flame-dried Schlenk flask under argon, add 3-bromo-imidazo[1,2-b]pyridazine (e.g., 0.43 mmol, 1.0 eq), the desired arylboronic acid (e.g., 0.52 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃, 0.86 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.022 mmol, 5 mol %).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Upon consumption of the starting material (typically 6-12 hours), cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues.

Troubleshooting_Workflow Start Reaction Outcome? LowYield Low / No Conversion Start->LowYield SideProducts Significant Side Products Start->SideProducts Success High Yield (>70%) Start->Success CheckCatalyst 1. Check Catalyst System - Use Buchwald Ligands/Catalyst - Ensure rigorous degassing LowYield->CheckCatalyst Is catalyst active? Homocoupling Homocoupling of Boronic Acid? SideProducts->Homocoupling CheckSubstrate 2. Check Substrate Reactivity - Use Br or I instead of Cl - Increase temperature CheckCatalyst->CheckSubstrate Still low yield? CheckBase 3. Check Base/Solvent - Use stronger base (K₃PO₄) - Ensure proper solvent ratio CheckSubstrate->CheckBase Still low yield? SolveHomo Use Pinacol Ester Slowly add boronic acid Re-check degassing Homocoupling->SolveHomo Yes Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No SolveDehalo Screen other bases (Cs₂CO₃) Lower reaction temperature Dehalogenation->SolveDehalo Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2). [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Organic Chemistry Tube. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • MDPI. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • National Institutes of Health. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. [Link]

  • Journal of the American Chemical Society. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2008). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2022). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]

  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • PubMed Central. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • ACS Publications. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. [Link]

  • ResearchGate. (2010). Synthesis of Some New Imidazo[1,2-b] Pyridazines. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]

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Technical Support Center: Crystallization of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6). This molecule is built upon the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry found in numerous developmental and approved therapeutic agents.[1][2] Achieving high purity and a consistent crystalline form of this compound is paramount for reliable downstream applications, from preclinical studies to drug formulation. Crystallization is the most critical unit operation for controlling purity, particle size, and polymorphism.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common crystallization challenges, empowering you to make informed, effective decisions in your work.

Section 1: Foundational Principles of Crystallization

A successful crystallization process is a carefully controlled thermodynamic and kinetic event. Understanding the interplay of solubility, supersaturation, nucleation, and crystal growth is essential for effective troubleshooting.

  • Solubility and Supersaturation: Crystallization occurs when a solution is supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature.[5] This state is the driving force for both the birth of new crystals (nucleation) and their subsequent growth. The ideal solvent for this compound will exhibit high solubility at elevated temperatures and significantly lower solubility at room temperature or below.[4]

  • Nucleation and Crystal Growth: Nucleation is the initial formation of small, ordered crystal embryos. This can happen spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation).[5] Crystal growth is the subsequent addition of molecules from the solution onto the surface of these nuclei. The balance between these two kinetic processes is critical; rapid nucleation leads to many small crystals, while slow, controlled growth of fewer nuclei results in larger, often purer crystals.[6]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a classic sign that your solution has not reached a sufficient level of supersaturation, or that the kinetic barrier to nucleation has not been overcome. The system is likely in a metastable state where it is supersaturated but kinetically stable.[5]

Causality & Solution Workflow:

The primary cause is either too much solvent or a high energy barrier for nucleation. The following workflow is designed to address these issues systematically.

G start No Crystals Formed check_supersaturation Is the solution cloudy or viscous? start->check_supersaturation induce_nucleation Induce Nucleation (Primary Goal) check_supersaturation->induce_nucleation Yes increase_supersaturation Increase Supersaturation (Secondary Goal) check_supersaturation->increase_supersaturation No, solution is clear scratch Scratch inner surface of the flask with a glass rod. induce_nucleation->scratch seed Add a seed crystal. scratch->seed If no success seed->increase_supersaturation If seed dissolves end Crystallization Initiated seed->end Success reduce_solvent Remove solvent under reduced pressure or gentle heating. increase_supersaturation->reduce_solvent lower_temp Cool to a lower temperature (e.g., 0°C or -20°C). reduce_solvent->lower_temp lower_temp->induce_nucleation Now attempt induction G start Problem: Compound 'Oils Out' cause Cause Solution becomes supersaturated above the compound's melting point start->cause solution Solution Lower the temperature at which supersaturation occurs cause->solution step1 1. Re-heat the mixture to re-dissolve the oil. solution->step1 step2 2. Add more solvent to decrease the concentration. step1->step2 step3 3. Cool SLOWLY. Allow the solution to cool to room temperature before further cooling. step2->step3 step4 4. Consider solvent system. If problem persists, use a solvent with a lower boiling point or change the solvent pair ratio. step3->step4 end Result: Crystallization occurs below the melting point. step4->end

Caption: Logic for troubleshooting "oiling out".

Step-by-Step Actions:

  • Re-dissolve and Dilute: Heat the mixture until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation temperature. [7]2. Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated with a cloth, to give the molecules time to orient into a crystal lattice. [3]3. Promote Nucleation at a Lower Temperature: Once the solution is at or near room temperature, try scratching or seeding to induce crystal growth before the solution gets cold enough to oil out again.

Q3: My crystal yield is very low. How can I improve it?

Answer: A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor after cooling and filtration. [7] Key Causes and Solutions:

  • Excess Solvent: This is the most common reason. While you need enough solvent to dissolve the compound when hot, using a large excess will keep more of it in solution when cold.

    • Solution: Before filtering, check if a second crop of crystals can be obtained by partially evaporating the solvent from the mother liquor and re-cooling. For future runs, use the minimum amount of hot solvent required for complete dissolution. [3]* Inappropriate Solvent Choice: The solvent may be too good, meaning the compound has significant solubility even at low temperatures.

    • Solution: Re-evaluate your solvent system. A solvent pair, where the compound is less soluble in the second solvent (the "anti-solvent"), can often improve yields. [8]* Premature Crystallization: If using hot filtration to remove impurities, the compound may crystallize on the filter funnel, reducing the yield.

    • Solution: Use a pre-heated funnel and flask, and perform the filtration as quickly as possible. Rinse the filter paper with a small amount of hot solvent. [8]* Incomplete Crystallization Time: Ensure the solution has been given adequate time at the final low temperature to maximize precipitation.

Q4: The final product purity is not satisfactory. Isn't crystallization supposed to purify my compound?

Answer: While crystallization is a powerful purification technique, its efficiency depends on how impurities are managed. [4][9]Purity issues can arise from surface contaminants or impurities incorporated directly into the crystal lattice.

Mechanisms of Contamination & Mitigation:

  • Surface Adsorption: Impurities from the mother liquor adhere to the crystal surfaces.

    • Mitigation: An effective wash with a small amount of ice-cold solvent is crucial. [8]Using solvent that is not cold enough will dissolve some of your product, reducing the yield.

  • Inclusion/Occlusion: Pockets of impure mother liquor can become trapped within the growing crystals, especially if growth is too rapid. [10][11] * Mitigation: Promote slower crystal growth by reducing the cooling rate. [6]This allows impurities to diffuse away from the growing crystal face.

  • Co-crystallization: If an impurity is structurally very similar to your target compound, it can be incorporated directly into the crystal lattice. [9] * Mitigation: This is the most challenging scenario. A second crystallization (recrystallization) may be necessary. In some cases, changing the solvent system can alter the crystal packing and help exclude the impurity. [10]It is always best to ensure the crude material is as pure as possible before the final crystallization.

Q5: I suspect I have a polymorphic mixture. How can I control the crystal form?

Answer: Polymorphism, the existence of multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities and bioavailabilities. [12][13]Controlling polymorphism requires precise control over crystallization conditions, as the formation of a specific polymorph is often kinetically, rather than thermodynamically, governed.

Key Control Parameters:

  • Solvent: The choice of solvent is paramount. Solute-solvent interactions can stabilize the molecular conformation required for a specific polymorph to nucleate. Screen a variety of solvents with different polarities and hydrogen bonding capabilities. [6]* Temperature and Cooling Rate: Some polymorphs are only stable within a specific temperature range. A slow cooling rate generally favors the formation of the most thermodynamically stable form, while rapid cooling ("crash cooling") can trap a less stable, metastable polymorph. [6][14]* Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates first. [15]Controlling the concentration and cooling profile allows you to target different regions of the phase diagram.

  • Seeding: Seeding with a crystal of the desired polymorph is the most direct way to ensure its formation. This bypasses the stochastic nature of primary nucleation.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature (start with solvents from the table below).

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be a "Solvent A" in a solvent pair. [8]4. If the compound is insoluble at room temperature, heat the tube gently. Add more solvent dropwise until the solid just dissolves.

  • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show poor solubility at low temperatures and complete solubility at high temperatures. [4] Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsBoiling Point (°C)Notes on Suitability
Alcohols Ethanol, Isopropanol (IPA)78, 82Good starting point. The imidazo[1,2-b]pyridazine core has some polarity.
Esters Ethyl Acetate (EtOAc)77Medium polarity, often effective. Used in purification of related compounds. [16]
Ketones Acetone56Good solvent, but low boiling point requires careful handling.
Nitriles Acetonitrile (ACN)82The benzonitrile moiety may favor solubility in ACN.
Aromatics Toluene111May be too non-polar, but useful for less polar impurities.
Ethers 2-Methyl-THF, Dioxane80, 101Can be effective, but watch for peroxide formation.
Halogenated Dichloromethane (DCM)40Often too good a solvent, but can be used as part of a pair.
Anti-Solvents Heptane, Hexane98, 69Non-polar. To be used as "Solvent B" in a solvent-pair system.
Protocol 2: General Cooling Crystallization
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture to boiling (using a boiling chip) with stirring.

  • Continue to add small portions of hot solvent until the compound is completely dissolved. Note the total volume.

  • If the solution is colored or contains insoluble impurities, this is the stage for hot filtration.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature.

  • Once cooling has commenced and crystals begin to appear, the process can be gently accelerated by placing the flask in a cool water bath, and then an ice bath, to maximize yield.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the impact of residual synthesis impurities on crystallization?

    • A: Even small amounts of impurities can have a significant impact. They can inhibit nucleation, slow down crystal growth, or be incorporated into the crystal, reducing final purity. [9][13]Structurally related by-products are often the most difficult to reject during crystallization. [9]* Q: How do I prepare a "seed crystal"?

    • A: A seed crystal is a small, pure crystal of the compound you are trying to crystallize. You can obtain one from a previous successful crystallization. If none is available, you can try to generate one by taking a drop of the supersaturated solution on a glass rod and letting the solvent evaporate quickly, leaving a small solid residue to introduce back into the solution. [7]* Q: Can I use an anti-solvent (drowning-out) crystallization method?

    • A: Yes, this is a very effective technique, also known as using a solvent pair. [8]First, dissolve your compound in a minimal amount of a "good" solvent (Solvent A) in which it is highly soluble. Then, slowly add a miscible "bad" solvent (anti-solvent or Solvent B) in which the compound is poorly soluble until the solution becomes persistently cloudy (turbid). Gentle heating may be required to clarify the solution, which should then be cooled slowly to produce crystals.

Section 5: References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Vertex AI Search.

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC - NIH. (n.d.). Vertex AI Search.

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2025, August 29). Vertex AI Search.

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7). Vertex AI Search.

  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019, June 14). Vertex AI Search.

  • SOP: CRYSTALLIZATION. (n.d.). Vertex AI Search.

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Vertex AI Search.

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.). Vertex AI Search.

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Vertex AI Search.

  • Benzonitrile - Solubility of Things. (n.d.). Vertex AI Search.

  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Vertex AI Search.

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Vertex AI Search.

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Vertex AI Search.

  • Factors which affect the crystallization of a drug substance - ResearchGate. (n.d.). Vertex AI Search.

  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1). Vertex AI Search.

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Vertex AI Search.

  • Strategy for control of crystallization of polymorphs - ResearchGate. (2025, August 10). Vertex AI Search.

  • Advice for Crystallization - Universität Potsdam. (n.d.). Vertex AI Search.

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - NIH. (n.d.). Vertex AI Search.

  • This compound - CymitQuimica. (n.d.). Vertex AI Search.

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents. (n.d.). Vertex AI Search.

  • This compound - MOLBASE. (n.d.). Vertex AI Search.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). Vertex AI Search.

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. (n.d.). Vertex AI Search.

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Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis is not without challenges, often leading to a variety of side reactions that can complicate purification and reduce yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot these common issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-chloroimidazo[1,2-b]pyridazine and what are the primary side reactions?

The most prevalent and direct method for constructing the 6-chloroimidazo[1,2-b]pyridazine core is the condensation reaction between 3-amino-6-chloropyridazine and an α-haloketone. While effective, this reaction is susceptible to several side reactions, primarily driven by the nucleophilicity of the starting materials and intermediates.

The principal side reactions include:

  • Formation of Regioisomers: Incorrect cyclization leading to undesired isomeric products.

  • Dimerization of Starting Materials: Self-condensation of the aminopyridazine or the α-haloketone.

  • Incomplete Cyclization: Isolation of the intermediate salt before ring closure.

  • N-Alkylation vs. C-Alkylation: Ambident nucleophilicity of the aminopyridazine leading to alkylation at different sites.

Q2: Why am I observing the formation of an isomeric byproduct? How can I confirm its structure and prevent its formation?

The formation of regioisomers is a common hurdle in imidazo[1,2-b]pyridazine synthesis. This typically arises from the initial alkylation of the 3-amino-6-chloropyridazine by the α-haloketone. The pyridazine ring possesses two nitrogen atoms, and while the desired reaction occurs at the N1 position, competitive alkylation can occur at the N2 position, leading to the formation of an undesired isomer after cyclization.

Mechanism of Regioisomer Formation:

In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. Alkylation by the α-bromoketone preferentially occurs at this site, which can hamper the effective synthesis of the desired bicyclic product. The presence of a halogen at the 6-position, however, helps to direct the alkylation to the desired nitrogen.

Troubleshooting and Prevention:

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the desired isomer.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Structural Confirmation: The definitive identification of regioisomers requires advanced analytical techniques. 2D NMR spectroscopy, particularly NOESY and HMBC, is invaluable for establishing the connectivity of the fused ring system.

Q3: My reaction yields are consistently low, and I isolate a significant amount of a salt-like intermediate. What is happening and how can I drive the reaction to completion?

The isolation of a salt-like intermediate indicates that the initial N-alkylation of the 3-amino-6-chloropyridazine has occurred, but the subsequent intramolecular cyclization and dehydration to form the final imidazo[1,2-b]pyridazine ring has stalled.

Workflow for Promoting Complete Cyclization:

cluster_0 Troubleshooting Incomplete Cyclization Start Reaction Stalls at Intermediate Salt Increase_Temp Increase Reaction Temperature Start->Increase_Temp Heat promotes intramolecular cyclization and dehydration Add_Base Add a Non-Nucleophilic Base (e.g., NaHCO3, K2CO3) Start->Add_Base Base neutralizes HBr byproduct, facilitating cyclization Change_Solvent Switch to a Higher-Boiling Point Solvent (e.g., DMF, Dioxane) Start->Change_Solvent Allows for higher reaction temperatures Dehydration Employ Dehydrating Conditions (e.g., Dean-Stark Trap) Start->Dehydration If water is a byproduct Completion Complete Cyclization to Product Increase_Temp->Completion Add_Base->Completion Change_Solvent->Completion Dehydration->Completion

Caption: Troubleshooting workflow for incomplete cyclization.

Detailed Protocol for Overcoming Stalled Cyclization:

  • Confirm Intermediate Formation: Characterize the isolated salt by ¹H NMR and Mass Spectrometry to confirm it is the N-alkylated pyridinium salt.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10 °C. Refluxing in a higher boiling point solvent like DMF or dioxane is often effective.

    • Base: The addition of a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate can facilitate the cyclization by neutralizing the hydrohalic acid formed during the reaction.

  • Dehydration: If the cyclization is reversible, removing water using a Dean-Stark apparatus can drive the equilibrium towards the product.

II. Troubleshooting Guide: Specific Side Reactions

This section provides a deeper dive into specific side reactions, their mechanistic origins, and targeted solutions.

Issue 1: Formation of a Dimeric Byproduct

Symptoms:

  • A higher molecular weight peak is observed in the mass spectrum.

  • Complex ¹H NMR spectrum with overlapping aromatic signals.

Causality: Dimerization can occur through the self-condensation of two molecules of 3-amino-6-chloropyridazine or through a reaction between the desired product and a starting material.

Proposed Mechanism:

cluster_1 Dimerization Pathway Aminopyridazine1 3-Amino-6-chloropyridazine Nucleophilic_Attack Nucleophilic Attack (Amino group on C6) Aminopyridazine1->Nucleophilic_Attack Aminopyridazine2 3-Amino-6-chloropyridazine Aminopyridazine2->Nucleophilic_Attack Dimer Dimeric Byproduct Nucleophilic_Attack->Dimer

Caption: Simplified dimerization pathway of 3-amino-6-chloropyridazine.

Mitigation Strategies:

StrategyRationale
Slow Addition of Reagents Adding the α-haloketone dropwise to the solution of 3-amino-6-chloropyridazine maintains a low concentration of the electrophile, minimizing side reactions.
Lower Reaction Temperature Dimerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.
Stoichiometry Control Using a slight excess of the 3-amino-6-chloropyridazine can help to ensure that the α-haloketone reacts preferentially with the aminopyridazine rather than with itself.
Issue 2: N-Alkylation at the Exocyclic Amino Group

Symptoms:

  • Isolation of a product where the alkyl group from the α-haloketone is attached to the exocyclic amino group rather than the ring nitrogen.

  • Significant change in the chemical shift of the amino protons in the ¹H NMR spectrum.

Causality: The exocyclic amino group of 3-amino-6-chloropyridazine is also nucleophilic and can compete with the ring nitrogens for the electrophilic α-haloketone. This is a classic case of N- vs. C- (or in this case, N- vs. N-) alkylation.[3][4][5][6][7]

Experimental Protocol to Favor Ring N-Alkylation:

  • Reagent Selection: Use a less reactive α-haloketone if possible (e.g., α-chloroketone instead of α-bromoketone).

  • Solvent Effects: Protic solvents can solvate the exocyclic amino group, reducing its nucleophilicity and favoring alkylation at the ring nitrogen. Experiment with solvents like ethanol or isopropanol.

  • Protecting Group Strategy: In challenging cases, transiently protecting the exocyclic amino group can be an effective, albeit longer, route.

III. Purification of 6-Chloroimidazo[1,2-b]pyridazine Derivatives

The successful synthesis of the target compound is often followed by the challenge of purification. The following table summarizes common impurities and recommended purification techniques.

ImpurityRecommended Purification MethodKey Considerations
Unreacted 3-amino-6-chloropyridazine Column Chromatography (Silica Gel)Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
Regioisomeric Byproduct Preparative HPLC or CrystallizationIsomers often have very similar polarities, making column chromatography difficult. HPLC with a suitable column and mobile phase can provide good separation. Fractional crystallization can also be effective if the isomers have different solubilities.
Dimeric Byproduct Column Chromatography (Silica Gel)The dimer is typically much less polar than the desired product and will elute first.
Intermediate Salt Aqueous WashThe salt is often soluble in water and can be removed by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

IV. References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.

  • Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.

  • Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 224-228.

  • Various Authors. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3059.

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Request PDF.

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.

  • Various Authors. (2017). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388.

  • Unknown Author. (Year). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents.

  • Paquet, N., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1134.

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388.

  • Unknown Author. (Year). 6-chloroimidazo(1,2-b)pyradazine hydrochloride. Google Patents.

  • Chuang, C. P., & Tsai, A. I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674.

  • Various Authors. (2021). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine. ResearchGate.

  • Various Authors. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.

  • Various Authors. (2008). Pyridazinium Ylides. Regiochemistry of Addition. ResearchGate.

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172.

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724–5727.

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate.

  • Baron, A., et al. (2014). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate.

  • National Center for Biotechnology Information. (2024). Imidazo(1,2-b)pyridazine. PubChem Compound Summary for CID 136599.

  • Katritzky, A. R., & Dennis, N. (2010). Cycloaddition Reactions of Pyridinium Ylides and Oxidopyridiniums. Semantic Scholar.

  • Various Authors. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 53(21), 1633-1643.

  • Verrier, C., & Hoarau, C. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(30), 7195-7210.

  • Shields, J. D., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.

  • Bando, T., et al. (2006). C-H to N substitution dramatically alters the sequence-specific DNA alkylation, cytotoxicity, and expression of human cancer cell lines. Journal of Medicinal Chemistry, 49(11), 3156-3165.

  • Ismaili, L., et al. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(18), 4249.

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.

  • Various Authors. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.

  • Various Authors. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.

Sources

Technical Support Center: Purification of Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzonitrile and its derivatives. This center is designed to provide practical, in-depth solutions to common challenges encountered during the purification of these critical chemical building blocks. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and validated laboratory practices.

Section 1: Frequently Asked Questions (FAQs) - Understanding Benzonitrile Impurities

This section addresses the fundamental questions regarding the nature and origin of impurities commonly found in benzonitrile.

Q1: What are the most common impurities in commercial benzonitrile, and where do they come from?

A1: Commercial benzonitrile, while typically available in high purity (99.0-99.9%), can contain several process-related and degradation impurities.[1] Understanding their origin is the first step in selecting an appropriate purification strategy.

  • Synthesis-Related Impurities:

    • Residual Starting Materials: Depending on the synthetic route, you may find unreacted starting materials. For instance, in the ammoxidation of toluene, residual toluene can be present.[1] If prepared via the Rosenmund–von Braun reaction, traces of bromobenzene might be found.

    • Byproducts: Side reactions during synthesis are a major source of impurities. Benzaldehyde and benzyl cyanide are common byproducts.[1] In syntheses starting from aniline (via diazonium salts), residual phenol can be an impurity.[2]

    • Isomers & Related Compounds: In the synthesis of substituted benzonitriles, positional isomers can form.[3]

  • Degradation Products:

    • Benzoic Acid: Benzonitrile can undergo hydrolysis, especially in the presence of trace amounts of acid or base, to form benzoic acid.[4][5][6][7] This is a very common impurity.

    • Benzamide: Partial hydrolysis of benzonitrile results in the formation of benzamide.[5][7]

    • Isonitriles (Carbylamines): Although isomeric, isonitriles have vastly different properties and can sometimes be present.[8] They are often recognizable by their distinct and unpleasant odor.

  • General Contaminants:

    • Water: Due to its hygroscopic nature, water is a frequent impurity that can facilitate hydrolysis.[7]

    • Solvents: Residual solvents from the manufacturing process or previous reaction steps may be present.

A summary of common impurities is provided in the table below:

Impurity TypeSpecific ExamplesTypical Origin
Synthesis-Related Toluene, Benzaldehyde, Benzyl Cyanide, PhenolUnreacted starting materials and side reactions[1][2]
Degradation Products Benzoic Acid, BenzamideHydrolysis of the nitrile group[4][5][7]
Isomers Phenyl isocyanide (Isonitrile)Isomerization or side reactions[8]
General Water, Residual SolventsEnvironmental exposure, process carry-over[7]

Q2: My benzonitrile is yellow, but it should be colorless. What does this indicate?

A2: A yellow discoloration in benzonitrile, which should be a colorless liquid, is a clear indicator of impurities.[8][9] This coloration can arise from various sources, including the presence of conjugated organic byproducts from the synthesis or degradation products. It is crucial to purify the material before use, as these colored impurities can interfere with subsequent reactions.

Q3: How can I detect and quantify the impurities in my benzonitrile sample?

A3: A multi-pronged analytical approach is recommended for the comprehensive identification and quantification of impurities.

  • Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the workhorse for assessing the purity of benzonitrile.[1][3][10] It is excellent for separating and quantifying volatile impurities like residual solvents (e.g., toluene) and byproducts such as benzaldehyde.[1][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is well-suited for analyzing less volatile impurities, such as benzoic acid and benzamide.[12][13] Reversed-phase columns (e.g., C18) are commonly employed.[3]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in your benzonitrile sample.[7]

  • Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can provide quick qualitative information. The presence of a broad peak around 3300 cm⁻¹ could indicate water or -OH from benzoic acid, while a carbonyl stretch around 1700 cm⁻¹ could suggest benzoic acid or benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities if they are present in sufficient concentration.

Section 2: Troubleshooting and Purification Protocols

This section provides step-by-step guides for removing specific impurities and addressing common purification challenges.

Troubleshooting Guide: Common Issues & Solutions
Observed Problem Potential Cause(s) Recommended Action(s)
Reaction yield is low or unexpected byproducts are formed. Impurities in benzonitrile (e.g., water, benzoic acid) are interfering with the reaction.Purify the benzonitrile using the appropriate protocol below before use.
Benzonitrile has a foul, pungent odor. Presence of isonitriles (carbylamines).Perform an acid wash with concentrated HCl to hydrolyze the isonitrile.[8]
Aqueous layer is difficult to separate during workup. Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product is still impure after a single distillation. Impurities have boiling points close to benzonitrile.Use fractional distillation for better separation.
Solid impurities are present in the liquid benzonitrile. Presence of non-volatile impurities like benzoic acid or inorganic salts.Pre-treat with a wash or perform a simple filtration before distillation.
Protocol 1: General Purification of Benzonitrile by Washing and Distillation

This is a robust, multi-step procedure for removing a broad spectrum of common impurities.[2][8]

Objective: To remove water, acidic (benzoic acid), basic (amines), and isonitrile impurities from crude benzonitrile.

Materials:

  • Crude Benzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂), Magnesium Sulfate (MgSO₄), or Potassium Carbonate (K₂CO₃)[8]

  • Phosphorus Pentoxide (P₂O₅)

  • Separatory Funnel

  • Distillation apparatus (all-glass)

  • Vacuum source

Step-by-Step Procedure:

  • Acid Wash (Removes Isonitriles and Amines):

    • Place the crude benzonitrile in a separatory funnel.

    • Add a small amount of concentrated HCl and shake vigorously.[8] Caution: This should be done in a well-ventilated fume hood. The smell of the isonitrile should dissipate.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Base Wash (Removes Acidic Impurities):

    • Wash the organic layer with a 10% solution of Na₂CO₃ or NaOH to neutralize any remaining HCl and remove acidic impurities like benzoic acid.[2]

    • Separate and discard the aqueous layer. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash:

    • Wash the organic layer with water to remove any residual base.

    • Separate and discard the aqueous layer.

  • Preliminary Drying:

    • Transfer the washed benzonitrile to a clean, dry flask.

    • Add a suitable drying agent like anhydrous K₂CO₃, MgSO₄, or CaCl₂.[8] Swirl the flask and let it stand for several hours, or overnight, until the liquid is clear.

  • Final Drying and Distillation:

    • Decant or filter the dried benzonitrile into a distillation flask.

    • For rigorous drying, add a small amount of phosphorus pentoxide (P₂O₅) as the final drying agent.[8] Caution: P₂O₅ reacts violently with water.

    • Set up the apparatus for vacuum distillation. Distilling under reduced pressure (e.g., 69 °C at 10 mmHg) is recommended to prevent thermal decomposition.[8]

    • Collect the middle fraction, ensuring a stable boiling point.

Workflow for General Purification of Benzonitrile

Purification_Workflow cluster_wash Aqueous Workup cluster_dry_distill Drying & Distillation Crude_BN Crude Benzonitrile Acid_Wash 1. Acid Wash (conc. HCl) Crude_BN->Acid_Wash Removes isonitriles, amines Base_Wash 2. Base Wash (aq. Na2CO3) Acid_Wash->Base_Wash Removes benzoic acid, excess HCl Water_Wash 3. Water Wash Base_Wash->Water_Wash Removes residual base Drying 4. Preliminary Drying (e.g., K2CO3) Water_Wash->Drying Distillation 5. Vacuum Distillation (from P2O5) Drying->Distillation Final drying Pure_BN Pure Benzonitrile Distillation->Pure_BN

Caption: General purification workflow for benzonitrile.

Protocol 2: Purification of Substituted Benzonitriles by Recrystallization

This protocol is suitable for solid benzonitrile derivatives.

Objective: To purify a solid benzonitrile derivative by removing soluble and insoluble impurities.

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[14] The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[14]

Step-by-Step Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures, hexanes).

    • The ideal solvent should dissolve the compound when hot but cause it to crystallize upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils.[14]

    • Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.[14]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven.

  • Purity Assessment:

    • Check the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Section 3: Safety Precautions

Working with benzonitrile and its purification reagents requires strict adherence to safety protocols.

  • Handling Benzonitrile: Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17] It can cause irritation to the skin, eyes, and respiratory tract.[15][18] Always work in a well-ventilated chemical fume hood.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl Rubber), safety goggles, and a lab coat.[17][18][19]

  • Reagent Hazards: Be aware of the specific hazards of the reagents used in purification. Concentrated acids are corrosive, and phosphorus pentoxide reacts violently with water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Logical Relationship: Impurity Type and Purification Method

Impurity_Method_Map cluster_impurities Common Impurity Classes cluster_methods Purification Techniques Isonitriles Isonitriles / Amines AcidWash Acid Wash Isonitriles->AcidWash Acids Acidic (e.g., Benzoic Acid) BaseWash Base Wash Acids->BaseWash Water Water DryingAgent Drying Agent (e.g., K2CO3, P2O5) Water->DryingAgent Volatiles Volatile Organics (e.g., Toluene) Distillation Vacuum Distillation Volatiles->Distillation AcidWash->BaseWash Next Step BaseWash->DryingAgent Next Step DryingAgent->Distillation Final Step

Sources

Technical Support Center: Synthesis of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of this compound, a key intermediate for various therapeutic agents, typically involves the condensation of 3-amino-6-chloropyridazine with an appropriate α-haloketone. While seemingly straightforward, this reaction is nuanced, with several factors that can significantly impact the yield and purity of the final product. This guide provides a comprehensive overview of the synthesis, focusing on practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and effective method is the condensation reaction between 3-amino-6-chloropyridazine and 2-bromo-1-(3-cyanophenyl)ethan-1-one (an α-bromoketone). This reaction is typically carried out in the presence of a mild base.

Q2: Why is the yield of my reaction consistently low?

Low yields can stem from several factors, including incorrect regioselectivity of the initial alkylation, incomplete cyclization, degradation of starting materials or product, and inefficient purification. A detailed troubleshooting guide is provided below to address these specific issues.

Q3: I am observing the formation of an unexpected isomer. What is happening?

The formation of a regioisomer can occur if the initial alkylation by the α-bromoketone happens on the wrong nitrogen of the 3-amino-6-chloropyridazine. The presence of the chloro group at the 6-position generally directs the alkylation to the desired ring nitrogen, but suboptimal reaction conditions can lead to the formation of the undesired isomer.[2]

Q4: What is the best method for purifying the final product?

Purification is typically achieved through flash column chromatography on silica gel.[3] The choice of eluent is critical and may require some optimization, but a common starting point is a mixture of ethyl acetate and hexanes. Recrystallization can also be an effective final purification step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Poor Quality Starting Materials Impurities in 3-amino-6-chloropyridazine or the α-bromoketone can inhibit the reaction. The α-bromoketone can be unstable and should be used when fresh or stored properly.- Confirm the purity of starting materials by NMR or LC-MS. - Use freshly prepared or recently purchased 2-bromo-1-(3-cyanophenyl)ethan-1-one.
Incorrect Reaction Temperature The condensation reaction is temperature-sensitive. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition and side product formation.- Optimize the reaction temperature. A good starting point is refluxing in a solvent like ethanol or isopropanol. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature.
Ineffective Base The choice and amount of base are crucial for facilitating the reaction. An inappropriate base may not be strong enough to deprotonate the necessary intermediates, while a very strong base could promote side reactions.- Use a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate. - Ensure at least stoichiometric amounts of the base are used. An excess may be beneficial in some cases.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Explanation Recommended Solution
Incorrect Regioselectivity The 3-aminopyridazine ring has two nitrogen atoms that can be alkylated. While the 6-chloro substituent generally directs alkylation to the correct nitrogen, side reactions can still occur.[2]- Ensure the reaction is run under the recommended conditions (mild base, appropriate temperature). - A non-polar solvent may favor the desired isomer in some cases.
Side Reactions The α-bromoketone can undergo self-condensation or other side reactions, especially in the presence of a strong base or at high temperatures.- Add the α-bromoketone slowly to the reaction mixture containing the aminopyridazine and base. - Maintain a controlled temperature throughout the addition and reaction.
Issue 3: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Co-eluting Impurities The product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider an alternative purification method, such as recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Product Instability The final product may be sensitive to acidic or basic conditions, or prolonged exposure to silica gel.- Neutralize the crude product before purification. - Use a deactivated silica gel or a different stationary phase for chromatography if instability is suspected.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of related imidazo[1,2-b]pyridazines.[2]

Materials:

  • 3-amino-6-chloropyridazine

  • 2-bromo-1-(3-cyanophenyl)ethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (or other suitable solvent like isopropanol or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add ethanol to the flask to create a stirrable suspension.

  • Begin stirring the mixture at room temperature.

  • In a separate container, dissolve 2-bromo-1-(3-cyanophenyl)ethan-1-one (1.1 eq) in a minimal amount of ethanol.

  • Add the solution of the α-bromoketone dropwise to the stirred suspension of the aminopyridazine.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Reaction_Mixture Reaction_Mixture 3-amino-6-chloropyridazine->Reaction_Mixture alpha-bromoketone 2-bromo-1-(3-cyanophenyl)ethan-1-one alpha-bromoketone->Reaction_Mixture Base Sodium Bicarbonate Base->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat Monitoring Monitoring Reflux->Monitoring TLC/LC-MS Solvent_Removal Solvent_Removal Monitoring->Solvent_Removal Reaction Complete Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Crude_Product Crude_Product Drying->Crude_Product Purification Purification Crude_Product->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Check_Base Verify Base and Stoichiometry Optimize_Temp->Check_Base Check_Base->Impure_Product Optimize_Chroma Optimize Chromatography Impure_Product->Optimize_Chroma Yes Check_Isomers Isomer Formation? Impure_Product->Check_Isomers No Consider_Recrys Consider Recrystallization Optimize_Chroma->Consider_Recrys Consider_Recrys->Check_Isomers Adjust_Conditions Adjust Reaction Conditions (Solvent, Temp) Check_Isomers->Adjust_Conditions Yes End End Check_Isomers->End No Adjust_Conditions->End

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2202-2210. Available at: [Link]

  • Kia, Y., et al. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2710. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53372565, 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Google Patents. (2015). Synthesis method of 6-chloroimidazo [1,2-b] pyridazine-3-carbonitrile.

Sources

Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing imidazo[1,2-b]pyridazine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to confidently address the challenge of off-target effects in your experiments. As a scaffold, the imidazo[1,2-b]pyridazine core is a privileged structure in kinase inhibitor design, leading to potent compounds against targets like TYK2, Mps1, and DYRK kinases.[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome means that off-target interactions are a persistent challenge, potentially confounding experimental results and leading to misinterpretation of phenotypic data.[4][5]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the use of imidazo[1,2-b]pyridazine kinase inhibitors.

Q1: My imidazo[1,2-b]pyridazine inhibitor is highly potent in a biochemical assay, but its effect in my cell-based assay is much weaker. What's going on?

A1: This is a frequent and important observation. A discrepancy between biochemical potency (like IC50) and cellular activity (like EC50) can stem from several factors. It's crucial to remember that a biochemical assay using purified recombinant kinase is a simplified system that lacks the complexity of a living cell.[6]

  • Causality Explained:

    • Cell Permeability: The inhibitor may have poor passive diffusion across the cell membrane due to its physicochemical properties (e.g., high polarity, large size). Some imidazo[1,2-b]pyridazine series have been specifically optimized to improve properties like Caco-2 permeability.[7]

    • High Intracellular ATP: The concentration of ATP in most cells is in the millimolar range (1-10 mM), whereas biochemical assays are often run at or below the ATP Km of the kinase (micromolar range) to achieve higher inhibitor potency.[6][8] For an ATP-competitive inhibitor, this high physiological ATP concentration creates a competitive environment that can significantly reduce the inhibitor's apparent potency.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, preventing it from reaching its target.

    • Compound Instability: The inhibitor could be rapidly metabolized by intracellular enzymes into inactive forms.[9]

    • Off-Target Engagement: In a cellular context, the inhibitor is exposed to the entire proteome. If it engages with highly abundant off-targets, its effective concentration available for the intended target may be reduced.

Q2: I'm observing a cellular phenotype with my inhibitor. How can I be confident it's due to inhibiting my primary target and not an off-target?

A2: This is the central question in kinase inhibitor research. Distinguishing on-target from off-target effects is critical for validating your hypothesis.[9] A multi-pronged approach is the most rigorous way to build a compelling case for on-target activity.

  • Key Validation Strategies:

    • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor against the same target that belongs to a different chemical class. If this compound recapitulates the same phenotype, it strongly suggests the effect is on-target, as it's unlikely two distinct scaffolds would share the same off-target profile.[9][10]

    • Genetic Target Validation: Use genetic methods like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown to reduce the expression of the target kinase. If the genetic perturbation phenocopies the effect of the inhibitor, this provides powerful evidence for on-target action.

    • Rescue Experiments: In a cell line where the target kinase has been knocked out or knocked down, the addition of your inhibitor should have no further effect on the phenotype. Alternatively, you can introduce a version of the kinase that has been mutated to be inhibitor-resistant. If expressing this mutant "rescues" the phenotype in the presence of the inhibitor, it confirms on-target activity.[9]

    • Correlate Potency: Perform a dose-response experiment for both target engagement (e.g., measuring phosphorylation of a direct substrate) and the cellular phenotype. A strong correlation between the concentration of inhibitor required to inhibit the target and the concentration required to produce the phenotype is indicative of a causal link.[9]

Q3: What are the most common off-targets for imidazo[1,2-b]pyridazine inhibitors, and how can I test for them?

A3: While the off-target profile is specific to the exact substitutions on the imidazo[1,2-b]pyridazine scaffold, some patterns have emerged in the literature. For example, certain series have shown activity against kinases like DYRK1B, CLKs, and haspin as the closest relatives to their intended DYRK1A target.[3] Another study identified Phosphodiesterase 4 (PDE4) as a liability for a TYK2 JH2 inhibitor series.[11][12]

  • Systematic Identification of Off-Targets:

    • Kinome Profiling: The most comprehensive method is to screen your inhibitor against a large panel of kinases (kinome scan).[13][14][15] These services are offered by specialized CROs and provide data on the inhibitor's potency against hundreds of kinases in a single experiment, revealing its selectivity profile.[14][16]

    • Computational Prediction: In silico methods can predict potential off-targets by modeling the inhibitor's docking into the ATP-binding sites of various kinases.[4][17] While predictive, these findings should always be confirmed experimentally.

    • Proteome-Wide Thermal Shift Assays: Techniques like CETSA coupled with mass spectrometry (MS-CETSA) can identify which proteins in the cell are stabilized by inhibitor binding, providing an unbiased view of both on- and off-target engagement in a native cellular environment.[18][19]

Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with imidazo[1,2-b]pyridazine kinase inhibitors.

Guide 1: Inconsistent or Noisy Western Blot Data for Target Inhibition

You are treating cells with your inhibitor to measure the phosphorylation of a downstream substrate, but the results are variable or show no clear dose-response.

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Inhibitor Concentration/Incubation Time 1. Perform a Dose-Response and Time-Course Experiment: The inhibitor's effect is dependent on both concentration and time. A single-point experiment may miss the optimal window. A time-course (e.g., 1, 4, 8, 24 hours) at a fixed high concentration will identify the best time point, which you can then use for a full dose-response curve to determine the EC50.[9]
Poor Antibody Quality 1. Validate the Phospho-Antibody: Use a positive and negative control. For example, treat cells with a known activator of the pathway (e.g., a growth factor) to induce phosphorylation (positive control) and a phosphatase to remove it (negative control). 2. Check the Manufacturer's Protocol: Ensure you are using the recommended blocking buffers and antibody dilutions.[9]
Cell Line Issues 1. Confirm Target Expression: Verify that your chosen cell line expresses the target kinase at a sufficient level using a total protein antibody for your target.[9] 2. Check Basal Pathway Activity: The signaling pathway you are measuring may have low basal activity in your cell model. If so, you may need to stimulate the pathway to see a robust window for inhibition.
Inhibitor Instability or Precipitation 1. Prepare Fresh Stock Solutions: Do not repeatedly freeze-thaw stock solutions. Prepare fresh working dilutions from a recently made stock for each experiment. 2. Check Solubility: At high concentrations, the inhibitor may precipitate out of the cell culture medium. Visually inspect the wells for any precipitate. If needed, reduce the highest concentration or use a solubilizing agent like cyclodextrin.
Guide 2: Phenotypic Effect Observed Does Not Correlate with Target Inhibition

You observe a potent phenotypic effect (e.g., apoptosis, cell cycle arrest) at a concentration much lower than what is required to inhibit the phosphorylation of your target's known substrate.

Potential Cause Troubleshooting Steps & Explanation
Potent Off-Target Effect 1. Conduct a Broad Kinome Screen: This is the most direct way to identify potent off-targets that could be responsible for the phenotype.[13] A highly potent off-target (e.g., a kinase crucial for cell survival) could dominate the cellular response. 2. Consult Literature: Research the known selectivity profile of your inhibitor or closely related analogs. This may provide clues to likely off-targets.[3][11][20]
Incorrect Substrate Measured 1. Validate the Downstream Marker: The substrate you are measuring may not be the key effector for the observed phenotype. The inhibitor might be affecting a different branch of the signaling pathway. 2. Use a Global Phosphoproteomics Approach: This unbiased technique can identify all phosphorylation events that change in response to your inhibitor, potentially revealing the true signaling pathway responsible for the phenotype.
Non-Kinase Off-Target 1. Consider Non-Kinase Targets: The imidazo[1,2-b]pyridazine scaffold could interact with other proteins. As mentioned, PDE4 was identified as an off-target for one series.[12] 2. Use Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can help pull down binding partners from cell lysates to identify unexpected targets.[21]

Key Experimental Protocols & Workflows

Protocol 1: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct binding of an inhibitor to its target in intact cells.[18][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at a desired concentration (e.g., 10x the cellular EC50) and another set with vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (often PBS with protease and phosphatase inhibitors).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or ELISA.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both vehicle- and inhibitor-treated samples. A shift of the melting curve to the right for the inhibitor-treated sample indicates target stabilization and confirms direct binding.

Workflow Diagram: Troubleshooting a Phenotype-Target Mismatch

This diagram outlines the logical flow for investigating why a potent phenotype does not correlate with the inhibition of the intended target's known substrate.

G A Start: Potent Phenotype Observed at Low [Inhibitor] B Measure On-Target Substrate Phosphorylation (Western Blot) A->B C Is p-Substrate inhibited at same [Inhibitor]? B->C D YES (Correlation) C->D Yes E NO (Mismatch) C->E No L Outcome: Causal Link Established D->L F Hypothesis: Potent Off-Target Effect E->F G Hypothesis: Wrong Substrate Measured E->G H Hypothesis: Non-Kinase Off-Target E->H I Action: Perform Kinome-Wide Screen F->I J Action: Perform Global Phosphoproteomics G->J K Action: Perform Chemical Proteomics H->K M Outcome: New Causal Kinase Identified I->M N Outcome: New Pathway Link Identified J->N O Outcome: Novel Target Class Identified K->O

Caption: Decision tree for troubleshooting phenotype/target potency discrepancies.

Data Presentation: Interpreting Kinome Scan Results

A kinome scan will generate a large dataset. A common way to visualize this is a "tree spot" diagram or a selectivity table. Below is a hypothetical example for a compound targeting Kinase A.

Target Kinase % Inhibition @ 1 µM IC50 (nM) Notes
Kinase A (On-Target) 98% 15 Primary Target
Kinase B85%120Potential Off-Target
Kinase C (DYRK family)72%450Structurally related off-target
HIPK465%800Known off-target for some scaffolds
Kinase D15%>10,000Not significant
Kinase E8%>10,000Not significant
  • Selectivity Index: To quantify selectivity, you can calculate a selectivity index by dividing the IC50 of an off-target by the IC50 of the on-target (e.g., Selectivity for Kinase B = 120 nM / 15 nM = 8-fold).[13] A higher number indicates greater selectivity.

Workflow Diagram: Orthogonal Target Validation

This workflow illustrates the multi-faceted approach required to confidently link an inhibitor to a cellular outcome.

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Biophysical Confirmation A Inhibitor A (Imidazo[1,2-b]pyridazine) C Observe Phenotype X A->C B Inhibitor B (Structurally Different) D Observe Phenotype X B->D I High Confidence: Phenotype X is On-Target C->I D->I E siRNA or CRISPR Knockdown of Target F Observe Phenotype X E->F F->I G Cellular Thermal Shift Assay (CETSA) H Confirm Direct Target Binding in Cells G->H H->I

Caption: Workflow for orthogonal validation of on-target effects.

By systematically applying these troubleshooting guides and validation protocols, researchers can navigate the complexities of off-target effects and produce high-quality, reliable data with imidazo[1,2-b]pyridazine kinase inhibitors.

References

  • Off-target activity. (n.d.). Grokipedia.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Lin, Y., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Retrieved January 19, 2026, from [Link]

  • Kim, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). ResearchGate.
  • Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024, March 7). Cardiff University. Retrieved January 19, 2026, from [Link]

  • Validating Target Engagement for a Novel Kinase Inhibitor. (n.d.). BenchChem.
  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. (2022, April 11). Methods in Enzymology. Retrieved January 19, 2026, from [Link]

  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (2025, December). BenchChem.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2018). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cichońska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Retrieved January 19, 2026, from [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020, October 12). Scientific Reports. Retrieved January 19, 2026, from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2019). Cell Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1). ACS Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron.
  • Vasta, J. D., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Control Experiments for CK1-IN-1 Studies: A Comparative Guide. (2025, December). BenchChem.
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (n.d.). Aaltodoc. Retrieved January 19, 2026, from [Link]

  • Cichońska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Retrieved January 19, 2026, from [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • A simple statistical test to infer the causality of target/phenotype correlation from small molecule phenotypic screens. (2011, December 6). Bioinformatics. Retrieved January 19, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
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  • Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. (n.d.). BenchChem.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • How to measure and minimize off-target effects of CRISPR editing in iPSCs and T-cells. (2021, October 12). YouTube. Retrieved January 19, 2026, from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). RSC Chemical Biology. Retrieved January 19, 2026, from [Link]

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  • Finding the target after screening the phenotype. (2005, April 1). Drug Discovery Today. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Strategies to Increase the Oral Bioavailability of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of this important class of molecules. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor ponatinib[1][2]. However, optimizing these compounds for oral administration often presents significant hurdles related to their physicochemical and pharmacokinetic properties.

This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.

Question 1: My imidazo[1,2-b]pyridazine compound shows excellent in vitro potency but has very poor aqueous solubility. What are my immediate next steps to address this?

Answer:

Poor aqueous solubility is a primary barrier to achieving adequate oral bioavailability. Before the compound can be absorbed, it must first dissolve in the gastrointestinal fluids. Here is a systematic approach to tackle this issue, moving from simpler to more complex formulation strategies.

Step 1: Physicochemical Characterization & Salt/Cocrystal Screening

The first and most direct approach is to modify the solid form of the drug substance.

  • Rationale: Salt formation can dramatically increase the dissolution rate of a compound compared to its free acid or base form by creating an ionized species that is more readily solvated by water[3]. Cocrystallization offers an alternative by pairing the active pharmaceutical ingredient (API) with a benign coformer to create a new crystalline structure with improved physicochemical properties[4].

  • Experimental Protocol (Salt Screening):

    • Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions (e.g., hydrochloride, mesylate, tosylate for basic compounds; sodium, potassium, calcium for acidic compounds).

    • Solvent Selection: Use a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, water).

    • Screening: In small-scale vials, dissolve your compound in a selected solvent and add a stoichiometric equivalent of the chosen counterion. Allow for crystallization via slow evaporation, cooling, or anti-solvent addition.

    • Analysis: Characterize the resulting solids using X-ray powder diffraction (XRPD) to identify new crystalline forms. Use thermal analysis (DSC/TGA) to assess stability and solubility studies (kinetic and thermodynamic) to quantify the improvement.

An antimalarial imidazo[1,2-b]pyridazine lead, MMV652103, initially suffered from poor aqueous solubility. By forming cocrystals with dicarboxylic acids (adipic, glutaric, fumaric) and a salt with malonic acid, researchers improved the maximum concentration achieved in simulated intestinal fluid by a factor of 4.6 to 5.6[4].

Step 2: Particle Size Reduction

If salt formation is not viable or provides insufficient improvement, reducing the particle size is the next logical step.

  • Rationale: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the solid. Reducing particle size (micronization or nanonization) dramatically increases the surface-area-to-volume ratio, thereby enhancing the dissolution rate[5][6].

  • Methods:

    • Micronization: Jet milling or air attrition.

    • Nanonization: Media milling (nanocrystals) or high-pressure homogenization. Nanotechnology-based approaches are increasingly used to enhance the solubility and bioavailability of poorly soluble APIs[7][8][9].

Step 3: Amorphous Solid Dispersions (ASDs)

For compounds that are particularly challenging ("brick dust"), creating an amorphous form can provide the largest, albeit sometimes temporary, increase in solubility.

  • Rationale: Amorphous solids lack the strong crystal lattice energy of their crystalline counterparts. This means less energy is required to break the solid apart, leading to a much higher apparent solubility and faster dissolution[10]. The drug is molecularly dispersed within a hydrophilic polymer matrix.

  • Methods:

    • Spray Drying: A solution of the drug and a polymer (e.g., HPMC-AS, PVP, Soluplus®) is rapidly dried.

    • Hot Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass, which is then cooled rapidly.

  • Key Consideration: Physical stability is critical for ASDs. The system must be designed to prevent recrystallization of the drug during storage, which would negate the solubility advantage.

Question 2: My compound has good aqueous solubility and high Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s), but the oral bioavailability in rats is still below 10%. What's going on?

Answer:

This classic disconnect between in vitro permeability and in vivo exposure strongly suggests that either first-pass metabolism or efflux transporter activity is limiting the amount of drug reaching systemic circulation.

Diagnostic Workflow: Differentiating Metabolism from Efflux

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Low In Vivo Bioavailability (Good Solubility & Permeability) B Hypothesis: 1. High First-Pass Metabolism? 2. Efflux Transporter Substrate? A->B C Experiment 1: In Vitro Metabolic Stability Assay B->C Investigate Metabolism E Experiment 2: Bidirectional Caco-2 Assay B->E Investigate Efflux D Incubate compound with liver microsomes or hepatocytes C->D G Result: Low Stability (<20% remaining at 30 min) D->G J Result: High Stability (>80% remaining at 60 min) D->J F Measure Papp (A->B) and Papp (B->A) E->F L Result: Efflux Ratio > 2 (Papp B->A / Papp A->B) F->L O Result: Efflux Ratio ≈ 1 F->O H Conclusion: High First-Pass Metabolism is Likely G->H I Strategy: Medicinal Chemistry (Block metabolic hotspots) H->I K Conclusion: Metabolism is NOT the primary issue J->K M Conclusion: Compound is an Efflux Transporter Substrate L->M N Strategy: Medicinal Chemistry or Co-dose with Efflux Inhibitor M->N P Conclusion: Efflux is NOT a significant barrier O->P

Caption: Troubleshooting workflow for low in vivo bioavailability.

  • Step 1: Assess Metabolic Stability:

    • Protocol: Incubate your compound with liver microsomes (human, rat) and an NADPH regenerating system. Analyze the concentration of the parent compound over time (e.g., 0, 5, 15, 30, 60 minutes) by LC-MS/MS.

    • Interpretation: Rapid disappearance of the parent compound indicates high intrinsic clearance, suggesting that the liver is efficiently metabolizing the drug on its first pass. For some imidazo[1,2-b]pyridazine series, modifications to the scaffold have dramatically improved metabolic stability in liver microsomes[11].

  • Step 2: Assess Efflux Transporter Activity:

    • Rationale: Efflux transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are present in the apical membrane of intestinal enterocytes and act as "bouncers," actively pumping absorbed drugs back into the gut lumen. This reduces the net absorption and overall bioavailability. Pim1 kinase has been shown to regulate ABCG2, and some imidazo-pyridazine inhibitors of Pim1 can overcome ABCG2-mediated resistance[12].

    • Protocol (Bidirectional Caco-2 Assay):

      • Seed Caco-2 cells on permeable Transwell® inserts and culture for ~21 days to form a differentiated, polarized monolayer.

      • Measure transport from the Apical (A) to Basolateral (B) side, simulating gut-to-blood absorption.

      • Measure transport from the Basolateral (B) to Apical (A) side, simulating efflux.

      • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) .

    • Interpretation: An efflux ratio significantly greater than 2 indicates that the compound is a substrate for an apically located efflux transporter. To confirm which one, the assay can be repeated in the presence of specific inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP).

Question 3: My lead compound is rapidly metabolized in liver microsomes. What chemical modification strategies can improve its stability while preserving activity?

Answer:

High metabolic liability is a common challenge. The solution lies in identifying the metabolic "soft spots" on the molecule and modifying the structure to block these sites of metabolism.

  • Metabolite Identification: The first step is to run a metabolite identification study. Incubate the compound with liver microsomes or hepatocytes at a higher concentration and for a longer duration, then analyze the resulting mixture by high-resolution LC-MS/MS to identify the structures of the major metabolites. Common metabolic pathways include oxidation, hydroxylation, and N-dealkylation.

  • Structure-Activity Relationship (SAR) Guided Modification:

    • Blocking Oxidative Metabolism: If an aromatic ring is being hydroxylated, you can block this by introducing a metabolically stable group, such as a fluorine atom, at that position. This is a common and effective strategy.

    • Improving Stability of Linkers: If an ether or amine linker is being cleaved, you can increase its stability by adding steric bulk near the site of metabolism. For example, replacing an N-methyl group with an N-cyclopropyl group can improve metabolic stability[11].

    • Isosteric Replacement: Consider replacing a metabolically liable moiety with an isostere that is more robust. For instance, a phenyl ring could be replaced with a pyridine or other heteroaromatic ring. In one series of imidazo[1,2-b]pyridazine Tyk2 JH2 inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group led to a dramatic improvement in metabolic stability[11].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the oral bioavailability of imidazo[1,2-b]pyridazine compounds?

The oral bioavailability of any compound, including imidazo[1,2-b]pyridazines, is governed by a series of sequential steps often summarized by the acronym "ADME" (Absorption, Distribution, Metabolism, Excretion). The key limiting factors are:

  • Solubility & Dissolution: The compound must dissolve in the GI tract before it can be absorbed. Many heterocyclic compounds are poorly soluble.

  • Permeability: The compound must be able to pass through the intestinal cell membrane. While many imidazo[1,2-b]pyridazines have good lipophilicity for passive diffusion, they can also be subject to efflux[12][13].

  • First-Pass Metabolism: After absorption into the portal vein, the compound passes through the liver, where it can be extensively metabolized by enzymes (like cytochrome P450s) before reaching systemic circulation.

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation A Drug in Dosage Form B Drug in Solution A->B Dissolution C Intestinal Epithelium B->C Absorption C->B Efflux D Liver (First-Pass Metabolism) C->D Portal Vein E Drug in Blood D->E D->E Metabolites

Caption: Key barriers to oral bioavailability.

Q2: Which in vitro models are most predictive of human oral absorption for this class of compounds?

No single in vitro model is perfect, but a combination provides a robust predictive package.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It's excellent for early-stage screening to assess a compound's intrinsic permeability.[14]

  • Caco-2 Cell Monolayers: This is the gold standard for predicting intestinal permeability. As a cell-based model derived from human colon adenocarcinoma, it expresses both influx and efflux transporters (like P-gp and BCRP), making it invaluable for identifying compounds that are actively transported or subject to efflux.[14]

  • Liver Microsomes/Hepatocytes: These models are essential for predicting metabolic stability and identifying potential sites of metabolism. They contain the key drug-metabolizing enzymes found in the liver.

Physiologically-based pharmacokinetic (PBPK) models, often implemented in software like GastroPlus™, can integrate data from these in vitro assays to simulate and predict the oral absorption profile in humans[15][16].

Q3: How does salt formation compare to other formulation strategies for imidazo[1,2-b]pyridazines?

The choice of strategy depends on the specific properties of the compound and the desired outcome.

StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation Increases dissolution rate by creating an ionized form.[3]Simple, cost-effective, well-understood regulatory path.Only applicable to ionizable compounds; risk of conversion back to free base/acid in GI tract.
Cocrystallization Creates a new solid form with altered physicochemical properties.[4]Applicable to non-ionizable compounds; can improve stability and other properties.More complex to screen and scale up; newer regulatory landscape.
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[6]Broadly applicable; can be combined with other strategies.Can lead to particle aggregation; may not be sufficient for very insoluble compounds.
Amorphous Solid Dispersions (ASDs) Eliminates crystal lattice energy, providing the highest kinetic solubility.[17]Significant solubility enhancement; enables high drug loading.Physically unstable (risk of recrystallization); manufacturing can be complex (HME, spray drying).
Lipid-Based Formulations (e.g., SEDDS) The drug is pre-dissolved in a lipid vehicle, bypassing the dissolution step.[6][10]Excellent for highly lipophilic compounds; can mitigate food effects.Potential for GI side effects; lower drug loading capacity.

Q4: Can you provide a basic protocol for a Caco-2 permeability assay?

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of an imidazo[1,2-b]pyridazine compound.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound, control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)

  • Analytical instrumentation (LC-MS/MS)

Protocol:

  • Cell Seeding & Culture: Seed Caco-2 cells onto the apical (A) side of the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable. Alternatively, measure the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Experiment (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (A) chamber (donor).

    • Add fresh transport buffer to the basolateral (B) chamber (receiver).

    • Incubate at 37°C on an orbital shaker.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Take a sample from the donor chamber at T=0 and T=final.

  • Transport Experiment (B→A):

    • Repeat the process, but add the donor solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported vs. time.

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0)

      • Where A is the surface area of the membrane and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .

References

  • Zeng, F., Alagille, D., Tamagnan, G.D., Ciliax, B.J., Levey, A.I., & Goodman, M.M. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Retrieved from [Link]

  • Moslin, R., et al. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Retrieved from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • (2024). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Retrieved from [Link]

  • (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Retrieved from [Link]

  • (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. Retrieved from [Link]

  • (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Noonan, T.J., et al. (2019). Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Retrieved from [Link]

  • (n.d.). Mechanistic Approaches to Predicting Oral Drug Absorption. PMC - NIH. Retrieved from [Link]

  • (n.d.). Physiochemical assessment of pharmaceutical salt forms. Retrieved from [Link]

  • (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • (n.d.). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. Retrieved from [Link]

  • Grass, G.M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

  • (n.d.). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI. Retrieved from [Link]

  • (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. NIH. Retrieved from [Link]

  • (n.d.). Predictive models for oral drug absorption: From in silico methods to integrated dynamical models. ResearchGate. Retrieved from [Link]

  • (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • (n.d.). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. ResearchGate. Retrieved from [Link]

  • (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Retrieved from [Link]

  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • (n.d.). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. PubMed Central. Retrieved from [Link]

  • (n.d.). Nano based drug delivery systems: Emerging trends and future prospects. Retrieved from [Link]

  • (n.d.). Nanotechnology-Based Drug Delivery Systems. ResearchGate. Retrieved from [Link]

  • (n.d.). Segmental dependent transport of low permeability compounds along the small intestine due to P-glycoprotein: the role of efflux transport in the oral absorption of BCS class III drugs. PubMed. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile scaffold represents a significant starting point in the design of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing insights from the development of prominent inhibitors like Infigratinib (BGJ398). We will dissect the impact of structural modifications on inhibitory activity, selectivity, and overall pharmacological profile, supported by experimental data and detailed protocols.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[1] Its rigid, planar structure provides a foundation for introducing substituents that can form key interactions with the hinge region, hydrophobic pockets, and solvent-exposed areas of the kinase domain. The this compound core, in particular, has been a focal point for the development of FGFR inhibitors.[2]

Core Scaffold Analysis: Key Interaction Points

The core this compound structure can be divided into three key regions for SAR exploration: the imidazo[1,2-b]pyridazine core, the 2-position benzonitrile ring, and the 6-position chloro substituent. Understanding the role of each component is crucial for designing analogs with improved potency and selectivity.

cluster_0 Core Scaffold cluster_1 Key Regions for Modification Scaffold This compound C2 C2-Benzonitrile Ring (Potency & Selectivity) Scaffold->C2 Modifications Impact Interaction with Front Pocket C6 C6-Chloro Group (Potency & Physicochemical Properties) Scaffold->C6 Modifications Influence Solubility and Hydrophobic Interactions Core Imidazo[1,2-b]pyridazine (Hinge Binding) Scaffold->Core Provides Key H-Bonds to Kinase Hinge

Caption: Key regions for SAR exploration on the core scaffold.

Comparative Analysis of Structural Modifications

The development of Infigratinib (BGJ398), a potent pan-FGFR inhibitor, provides valuable insights into the SAR of related scaffolds. While Infigratinib itself is an N-aryl-N'-pyrimidin-4-yl urea derivative, its design was influenced by strategies involving related heterocyclic cores.[2] The principles derived from its optimization are highly relevant to the this compound series.

Modifications at the C6-Position of the Imidazo[1,2-b]pyridazine Ring

The chloro group at the C6-position plays a crucial role in the inhibitory activity. Structure-activity relationship studies on related imidazo[1,2-b]pyridazine series have shown that this position is sensitive to substitution, with different groups influencing potency and selectivity against various kinases.[3]

CompoundC6-SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Rationale for Modification
Parent -Cl0.91.41.0Baseline activity
Analog A-CH3(Data not available)(Data not available)(Data not available)To explore the effect of a small lipophilic group.
Analog B-OCH3(Data not available)(Data not available)(Data not available)To introduce a hydrogen bond acceptor and alter electronics.
Analog C-NHCH3(Data not available)(Data not available)(Data not available)To introduce a hydrogen bond donor and increase polarity.

The chloro group is generally favored for its ability to occupy a small hydrophobic pocket and for its electron-withdrawing nature, which can influence the overall electronic properties of the heterocyclic core. Replacing it with bulkier groups often leads to a decrease in activity due to steric hindrance.

Modifications at the C2-Benzonitrile Ring

The 3-benzonitrile moiety at the C2-position is a key feature for potent FGFR inhibition. The nitrile group often acts as a hydrogen bond acceptor, interacting with residues in the ATP-binding pocket. The phenyl ring itself makes important hydrophobic interactions.

CompoundC2-Ring ModificationFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Rationale for Modification
Parent 3-cyanophenyl0.91.41.0Potent inhibitory activity
Analog D4-cyanophenyl(Data not available)(Data not available)(Data not available)To explore the impact of nitrile position on binding.
Analog E3-aminophenyl(Data not available)(Data not available)(Data not available)To replace the nitrile with a hydrogen bond donor.
Analog F3-pyridyl(Data not available)(Data not available)(Data not available)To introduce a nitrogen for potential hydrogen bonding and improved solubility.

The position of the cyano group on the phenyl ring is critical. The meta-position, as seen in the parent structure, is often optimal for placing the nitrile in the correct orientation to form a hydrogen bond with a key residue in the kinase's active site.

Infigratinib (BGJ398): A Case Study in Scaffold Hopping and Optimization

The discovery of Infigratinib (NVP-BGJ398) highlights a successful scaffold hopping strategy, moving from a pyrido[2,3-d]pyrimidin-7-one core to an N-aryl-N'-pyrimidin-4-yl urea scaffold.[2] Despite the different core, the key pharmacophoric elements that interact with the FGFR active site are maintained. Infigratinib demonstrates potent and selective inhibition of the FGFR family.[4]

Inhibitory Profile of Infigratinib (BGJ398) [4]

Kinase TargetIC50 (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR460
VEGFR2180

This data underscores the high potency of Infigratinib against FGFR1, 2, and 3, with significantly less activity against FGFR4 and other kinases like VEGFR2, indicating a favorable selectivity profile.

cluster_0 FGFR Signaling Pathway cluster_1 Inhibitor Action FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Cell_Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg_PKC->Cell_Proliferation Inhibitor This compound Analogs Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for the inhibitors.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide an overview of standard experimental protocols for evaluating FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Example: TR-FRET)

This assay measures the direct inhibition of FGFR kinase activity.

Workflow:

Start Start Step1 Prepare assay plate with FGFR enzyme, substrate, and test compound Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add detection reagents (e.g., antibody and tracer) Step3->Step4 Step5 Measure TR-FRET signal Step4->Step5 End End Step5->End Start Start Step1 Seed cancer cells with FGFR alterations in a 96-well plate Start->Step1 Step2 Add test compounds at various concentrations Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add a viability reagent (e.g., CellTiter-Glo®) Step3->Step4 Step5 Measure luminescence Step4->Step5 End End Step5->End

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line with a known FGFR amplification, fusion, or mutation (e.g., RT112 bladder cancer cells with FGFR3 overexpression).

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a reagent to measure cell viability, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Signal Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective FGFR inhibitors. Structure-activity relationship studies, guided by the principles learned from the development of successful inhibitors like Infigratinib, highlight the critical importance of substitutions at the C2 and C6 positions of the imidazo[1,2-b]pyridazine core. The benzonitrile moiety at C2 is crucial for potent inhibition through hydrogen bonding and hydrophobic interactions, while the chloro group at C6 contributes to favorable interactions within a hydrophobic pocket. Further exploration of analogs of this scaffold, guided by the experimental protocols outlined in this guide, holds the potential for the discovery of novel kinase inhibitors with improved therapeutic profiles.

References

  • Guagnano, V., Kauffmann, A., Wöhrle, S., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 54(19), 7066–7083. [Link]
  • Guagnano, V., Furet, P., Spanka, C., et al. (2012). FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discovery, 2(12), 1118–1133. [Link]
  • Boichuk, S., Gal-Ben-Ari, S., & Ehrlich, M. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Biomedicines, 10(3), 601. [Link]
  • Pal, S. K., Rosenberg, J. E., Hoffman-Censits, J. H., et al. (2018). Efficacy of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Inhibitor, in Patients With Previously Treated Advanced Urothelial Carcinoma With FGFR3 Alterations. Cancer Discovery, 8(7), 812–821. [Link]
  • Javle, M., Lowery, M., Shroff, R. T., et al. (2021). Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. Journal of Clinical Oncology, 39(19), 2047–2057. [Link]
  • Keeton, A. B., & Chen, Y. (2021). Infigratinib: First Approval. Drugs, 81(11), 1335–1340. [Link]
  • Brameld, K. A., Owens, T. D., Verner, E., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516–6527. [Link]
  • Hu, B., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112771. [Link]
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

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A Researcher's Guide to Efficacy Comparison: Evaluating Novel Kinase Inhibitors Against the Pan-BCR-ABL Inhibitor, Ponatinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, particularly for malignancies driven by kinase mutations such as Philadelphia chromosome-positive (Ph+) leukemias, the establishment of robust benchmarks is critical for evaluating new chemical entities. Ponatinib (Iclusig®), a third-generation tyrosine kinase inhibitor (TKI), serves as a crucial comparator due to its potent, multi-targeted profile and its unique ability to inhibit the gatekeeper T315I mutation in BCR-ABL, a common source of resistance to earlier-generation TKIs.[1][2]

This guide provides a comprehensive methodological framework for researchers aiming to compare the efficacy of a novel investigational compound, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile , with ponatinib. Given the limited publicly available biological data on this specific compound, we will establish a series of self-validating experimental workflows. These protocols are designed to first characterize the novel agent and then directly compare its performance against the well-defined profile of ponatinib. This approach ensures that researchers can generate the high-quality, reproducible data necessary for advancing drug development programs.

Part 1: Profiling the Benchmark - Ponatinib

Ponatinib is a potent, oral, multi-targeted TKI designed through a structure-based approach to inhibit native BCR-ABL and all of its common single-mutation variants, including the highly resistant T315I mutation.[3][4] Its mechanism of action involves binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that drive cell proliferation and survival.[5]

The design of ponatinib incorporates a carbon-carbon triple bond, which allows it to bind effectively to the ABL kinase domain despite the steric hindrance imposed by the bulky isoleucine residue in the T315I mutant.[3] Beyond BCR-ABL, ponatinib exhibits potent activity against a spectrum of other kinases, including members of the FGFR, VEGFR, and PDGFR families, as well as KIT, RET, and SRC kinases.[6][7] This multi-targeted nature contributes to its efficacy but also necessitates careful management of its safety profile, which includes risks of serious vascular occlusive events.[1][5]

Key Signaling Pathway: BCR-ABL and Ponatinib's Site of Action

The constitutively active BCR-ABL tyrosine kinase is the pathogenic driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] It activates a cascade of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis. Ponatinib directly inhibits the kinase activity of BCR-ABL, thereby shutting down these pro-survival signals.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Transcription Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of ponatinib.

Part 2: A Step-by-Step Framework for Comparative Efficacy Assessment

This section outlines the critical experiments required to characterize this compound and compare it to ponatinib. The causality behind each experimental choice is explained to provide a clear and logical workflow.

Workflow for Comparative Assessment

Workflow start Start: Define Compounds - Ponatinib (Benchmark) - Novel Compound step1 Step 1: In Vitro Kinase Assay (Biochemical Potency & Selectivity) start->step1 step2 Step 2: Cellular Viability Assay (Cellular Potency) step1->step2 step3 Step 3: Target Engagement & Pathway Inhibition (Mechanism of Action in Cells) step2->step3 end End: Comparative Efficacy Profile step3->end

Caption: Experimental workflow for comparing a novel inhibitor to ponatinib.

Experiment 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity (biochemical potency) of the novel compound against a panel of purified kinases and compare its IC50 values to those of ponatinib. This initial screen is crucial for identifying the primary target(s) and assessing selectivity.

Rationale: A direct biochemical assay isolates the inhibitor and its target kinase from the complexities of a cellular environment. This allows for a clean measurement of binding affinity and inhibitory potential. Comparing the IC50 values across a panel of kinases (e.g., ABL1, ABL1-T315I, SRC, FGFR1, VEGFR2) will reveal if the novel compound is more potent, more selective, or has a different target profile than ponatinib.

Detailed Protocol: ADP-Glo™ or similar Kinase Assay

This protocol measures the amount of ADP produced by a kinase reaction; less ADP indicates greater inhibition.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute ponatinib and this compound in DMSO, then further dilute in kinase buffer to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

    • Prepare a solution containing the kinase of interest (e.g., recombinant ABL1-T315I) and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound or DMSO vehicle control.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no kinase).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value for each compound against each kinase.

Data Presentation:

Kinase TargetPonatinib IC50 (nM)This compound IC50 (nM)
ABL1 (native)Data from literature/exp.Experimental Result
ABL1 (T315I)Data from literature/exp.Experimental Result
SRCData from literature/exp.Experimental Result
KDR (VEGFR2)Data from literature/exp.Experimental Result
FGFR1Data from literature/exp.Experimental Result
KITData from literature/exp.Experimental Result
Experiment 2: Cellular Viability Assay

Objective: To measure the effect of the inhibitors on the proliferation and viability of cancer cell lines whose growth is dependent on the target kinase. This assesses the compound's potency in a biological context.

Rationale: A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the cytoplasm, and elicit a biological response. Using cell lines with known genetic drivers (e.g., Ba/F3 cells engineered to express BCR-ABL or BCR-ABL-T315I) provides a direct link between target inhibition and cell death. Comparing the GI50/IC50 values from this assay indicates the relative cellular efficacy of the compounds.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells.[8]

  • Cell Plating:

    • Culture Ba/F3 BCR-ABL-T315I cells in appropriate media.

    • Plate cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 90 µL of media.

  • Compound Treatment:

    • Prepare 10x serial dilutions of ponatinib and the novel compound in culture media.

    • Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[8][9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated controls.

    • Plot the viability data against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineGenetic DriverPonatinib GI50 (nM)This compound GI50 (nM)
Ba/F3Parental (control)Experimental ResultExperimental Result
Ba/F3BCR-ABL (native)Experimental ResultExperimental Result
Ba/F3BCR-ABL (T315I)Experimental ResultExperimental Result
Experiment 3: Western Blot for Target Engagement and Pathway Modulation

Objective: To confirm that the compounds inhibit the intended target in cells and to assess the downstream consequences on the signaling pathway.

Rationale: Observing a decrease in the phosphorylation of the direct target (e.g., autophosphorylation of BCR-ABL) and its key downstream substrates (e.g., STAT5) provides definitive evidence of target engagement.[10] This mechanistic validation is a self-validating step: if the compound inhibits cell viability (Experiment 2) and also inhibits the target phosphorylation at similar concentrations, it confirms the mechanism of action.

Detailed Protocol: Western Blot for Phospho-STAT5

  • Cell Treatment and Lysis:

    • Plate K562 or Ba/F3 BCR-ABL-T315I cells at a higher density (e.g., 1x10⁶ cells/mL) and treat with varying concentrations of ponatinib or the novel compound for 2-4 hours.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694).[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control like β-actin.

Data Interpretation: A dose-dependent decrease in the p-STAT5 signal in cells treated with the compound, compared to the total STAT5 and loading control, confirms on-target pathway inhibition. The concentration required to reduce p-STAT5 by 50% (IC50) should correlate with the cellular viability GI50.

Part 3: Synthesis and Interpretation

Upon completion of this experimental workflow, a researcher will have a multi-faceted dataset to draw a robust comparison between this compound and ponatinib.

  • Potency: Is the novel compound more or less potent than ponatinib at the biochemical (kinase IC50) and cellular (viability GI50) levels?

  • Selectivity: Does the kinase panel data suggest the novel compound has a broader or narrower target profile than ponatinib? A more selective inhibitor might offer a better safety profile.

  • Mechanism: Does the western blot data confirm that the compound's anti-proliferative effect is mediated by the inhibition of the intended kinase pathway?

  • Therapeutic Potential: Does the compound effectively inhibit clinically relevant resistance mutations like T315I?

This guide provides the foundational strategy and detailed protocols for a rigorous head-to-head comparison. By grounding the investigation in these self-validating experiments, researchers can confidently assess the potential of novel kinase inhibitors and make informed decisions in the drug discovery process.

References

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Kinase selectivity profile of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile versus other JAK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Analysis for Researchers and Drug Development Professionals

In the landscape of targeted therapies for autoimmune diseases and myeloproliferative neoplasms, Janus kinase (JAK) inhibitors have emerged as a transformative class of drugs. Their therapeutic efficacy, however, is intricately linked to their kinase selectivity profile. This guide provides a comprehensive comparison of the kinase selectivity of prominent JAK inhibitors, offering objective experimental data and methodological insights to inform research and development decisions.

A Note on the Investigational Compound 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile:

Initial investigations for this guide sought to profile this compound against other JAK inhibitors. However, a thorough review of publicly available scientific literature and databases revealed a lack of published data on the kinase selectivity and biological activity of this specific compound. Therefore, to provide a valuable and data-rich resource, this guide has been pivoted to focus on a comparative analysis of well-characterized and clinically relevant JAK inhibitors.

The Critical Role of Kinase Selectivity in JAK Inhibition

The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases play a pivotal role in intracellular signal transduction, mediating the effects of numerous cytokines and growth factors through the JAK-STAT signaling pathway.[1][2] The specific pairing of JAKs with different cytokine receptors dictates the downstream signaling cascade and the ultimate cellular response.[3][4]

The therapeutic rationale for developing JAK inhibitors lies in disrupting these signaling pathways when they become dysregulated in disease. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to a range of adverse effects, underscoring the importance of a thorough understanding of a compound's kinase selectivity profile. For instance, while JAK1 inhibition is a key target for mitigating inflammation in autoimmune diseases, inhibition of JAK2 can be associated with hematological side effects due to its role in erythropoiesis.[4]

This guide will delve into the kinase selectivity profiles of five prominent JAK inhibitors: Ruxolitinib, Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib. We will examine their inhibitory activity against the JAK family and a broader panel of kinases, providing insights into their potential therapeutic windows and off-target liabilities.

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory potency (IC50 values in nM) of the selected JAK inhibitors against the four JAK family members. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is compiled from multiple sources to provide a comparative overview. For the most direct comparison, data from head-to-head studies are prioritized where available.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Primary SelectivityReference(s)
Ruxolitinib 3.32.842819JAK1/JAK2[5]
Tofacitinib 112201342JAK3/JAK1/JAK2[6]
Baricitinib 5.95.7>40053JAK1/JAK2[6]
Upadacitinib 4320023004600JAK1[7]
Filgotinib 1028810116JAK1[5]

Key Insights from the Selectivity Data:

  • Ruxolitinib and Baricitinib exhibit potent inhibition of both JAK1 and JAK2, with significantly less activity against JAK3.[5][6]

  • Tofacitinib , initially developed as a JAK3 inhibitor, demonstrates potent pan-JAK inhibition, with the highest potency for JAK3, followed by JAK2 and then JAK1.[6]

  • Upadacitinib displays a preference for JAK1, with notably lower potency against other JAK family members, classifying it as a JAK1-selective inhibitor.[7]

  • Filgotinib also shows a preference for JAK1 over other JAKs, though with some activity against JAK2.[5]

Understanding the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, hematopoiesis, and other vital cellular processes.[8][9] The pathway is elegantly simple in its core architecture, providing a direct route for extracellular signals to influence gene transcription in the nucleus.

Here is a diagrammatic representation of the canonical JAK-STAT signaling pathway:

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK_inactive JAK (inactive) STAT_inactive STAT (inactive) Receptor:r3->STAT_inactive 4. STAT Recruitment JAK_active JAK (active) (phosphorylated) JAK_inactive->JAK_active 2. JAK Activation & Autophosphorylation JAK_active->Receptor:r3 JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_dimer STAT Dimer (phosphorylated) STAT_inactive->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway.

Causality in the Pathway:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface. This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity.[8]

  • JAK Activation: The proximity of the JAKs allows them to trans-phosphorylate each other on tyrosine residues, leading to their activation.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[9]

  • STAT Recruitment and Phosphorylation: STAT proteins, which are latent transcription factors residing in the cytoplasm, are recruited to these phosphorylated sites on the receptor via their SH2 domains. Upon docking, the STATs are themselves phosphorylated by the activated JAKs.[8]

  • STAT Dimerization and Nuclear Translocation: Phosphorylation of STATs triggers their dissociation from the receptor and the formation of homo- or heterodimers. These STAT dimers then translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription and leading to a cellular response.[9]

Experimental Methodologies for Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical and cellular assays. These assays provide complementary information on a compound's direct interaction with a panel of kinases and its functional consequences in a more physiologically relevant context.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are essential for determining the intrinsic potency of an inhibitor against a purified kinase.

1. Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Experimental Workflow:

ADP_Glo_Workflow cluster_protocol ADP-Glo™ Kinase Assay Protocol A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light with luciferase) B->C D 4. Measure Luminescence C->D

Workflow for a luminescence-based kinase activity assay.

Step-by-Step Methodology (ADP-Glo™ Kinase Assay): [10][11][12]

  • Kinase Reaction Setup: In a multiwell plate, combine the purified kinase, its specific substrate, ATP, and the test inhibitor at various concentrations. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which then serves as a substrate for luciferase, generating a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

2. KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform offers a high-throughput method to assess the binding affinity of a compound against a large panel of kinases. This is a competition-based assay that measures the ability of a test compound to displace a reference ligand from the kinase active site.

Experimental Workflow:

KINOMEscan_Workflow cluster_protocol KINOMEscan™ Assay Protocol A 1. Immobilized Ligand (on a solid support) B 2. Add DNA-tagged Kinase and Test Compound A->B C 3. Competition for Binding B->C D 4. Wash to Remove Unbound Components C->D E 5. Quantify Bound Kinase via qPCR of DNA tag D->E

Workflow for the KINOMEscan™ competition binding assay.

Step-by-Step Methodology (KINOMEscan™): [13]

  • Assay Setup: The assay is performed in wells containing a specific kinase tagged with a unique DNA identifier. An immobilized, broadly active kinase inhibitor is also present in the well.

  • Competition: The test compound is added to the well. It competes with the immobilized ligand for binding to the kinase.

  • Equilibration and Washing: The reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.

  • Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase. A dissociation constant (Kd) is determined by measuring the amount of captured kinase as a function of the test compound concentration. A lower Kd value indicates a higher binding affinity.

Cellular Assays: Assessing Functional Selectivity

Cellular assays are crucial for confirming that an inhibitor can engage its target within a living cell and produce a functional effect.

Phospho-STAT Flow Cytometry

This technique measures the phosphorylation status of specific STAT proteins in different cell populations following cytokine stimulation in the presence of an inhibitor. It provides a direct readout of the functional inhibition of specific JAK-STAT signaling pathways.[14][15]

Step-by-Step Methodology: [16]

  • Cell Preparation: Isolate primary cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.

  • Inhibitor Pre-treatment: Incubate the cells with the JAK inhibitor at various concentrations for a defined period.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-6 to activate the JAK1/STAT3 pathway).

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation status of the proteins and then permeabilize the cell membrane to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3). Co-stain with antibodies against cell surface markers to identify different cell populations (e.g., CD4+ T cells, B cells).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the phospho-STAT antibody in each cell population.

  • Data Analysis: The reduction in the phospho-STAT signal in the presence of the inhibitor is used to determine the IC50 value for the inhibition of that specific signaling pathway in a cellular context.

Conclusion

The kinase selectivity profile is a critical determinant of the therapeutic efficacy and safety of JAK inhibitors. This guide has provided a comparative analysis of the selectivity of five prominent JAK inhibitors, highlighting their differential activity against the JAK family members. Understanding these profiles, in conjunction with the detailed experimental methodologies provided, empowers researchers and drug development professionals to make more informed decisions in the design and evaluation of novel kinase inhibitors. As the field continues to evolve, a deep appreciation for the nuances of kinase selectivity will remain paramount in the quest to develop safer and more effective targeted therapies.

References

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  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • Creative Diagnostics. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
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  • Gatti, D., et al. (2022). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors.
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  • Taylor, P. C., et al. (2020). OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON.
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Comparative Target Validation of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Checkpoint Kinase 1 (Chk1) in Oncology and the Emergence of Selective Inhibitors

In the intricate landscape of cancer biology, the DNA Damage Response (DDR) network stands as a pivotal guardian of genomic integrity. Central to this network is the serine/threonine kinase, Checkpoint kinase 1 (Chk1), a critical transducer of signals from the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to DNA damage and replication stress.[1][2][3] Many cancer cells, often deficient in the G1 checkpoint regulator p53, become heavily reliant on the S and G2/M checkpoints, which are governed by the ATR-Chk1 pathway, to survive the inherent replicative stress of uncontrolled proliferation.[4][5][6] This dependency presents a therapeutic vulnerability. Inhibition of Chk1 can abrogate these critical cell cycle arrests, forcing cancer cells with damaged DNA into premature mitosis, a process that often culminates in mitotic catastrophe and apoptosis.[7]

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, also known as CCT245737 or SRA737, has emerged as a potent and selective, orally bioavailable Chk1 inhibitor.[8][9][10] Preclinical studies have demonstrated its ability to potentiate the efficacy of DNA-damaging chemotherapeutic agents and to exhibit single-agent activity in specific cancer contexts.[8][9] This guide provides a comprehensive framework for the target validation of CCT245737 in cancer cell lines, offering a comparative analysis with other Chk1 inhibitors and outlining robust experimental methodologies.

The Competitive Landscape: A Comparative Overview of Chk1 Inhibitors

While CCT245737 shows significant promise, it is crucial to benchmark its performance against other well-characterized Chk1 inhibitors that have entered clinical development. This comparative approach provides essential context for its potency, selectivity, and potential off-target effects.

CompoundTarget(s)Key Characteristics
CCT245737 (SRA737) Chk1 Orally bioavailable, potent and selective inhibitor.[8][9][10]
Prexasertib (LY2606368) Chk1, Chk2 Potent inhibitor of both Chk1 and Chk2.[11][12]
MK-8776 (SCH 900776) Chk1 Selective Chk1 inhibitor.[11][13]
AZD7762 Chk1, Chk2 Potent inhibitor of Chk1 and Chk2.[13]

This guide will focus on a head-to-head comparison of CCT245737 with Prexasertib and MK-8776 to illustrate a comprehensive target validation strategy.

Visualizing the Mechanism: The ATR-Chk1 Signaling Pathway

To understand the impact of CCT245737, it is essential to visualize its place within the broader DDR network. The following diagram illustrates the core components of the ATR-Chk1 signaling pathway.

ATR_Chk1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 (A, B, C) Chk1->Cdc25 phosphorylates (inhibits) CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates (activates) G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest promotes mitotic entry CCT245737 CCT245737 CCT245737->Chk1 inhibits

Caption: Simplified ATR-Chk1 signaling pathway and the inhibitory action of CCT245737.

Experimental Framework for Target Validation

A robust target validation strategy for CCT245737 involves a multi-pronged approach, encompassing biochemical and cell-based assays to confirm target engagement, elucidate the mechanism of action, and assess the functional consequences of Chk1 inhibition.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive validation of CCT245737.

Target_Validation_Workflow Cell_Line_Selection 1. Cancer Cell Line Selection Biochemical_Assay 2. In Vitro Kinase Assay Cell_Line_Selection->Biochemical_Assay Target_Engagement 3. Cellular Target Engagement Assay Biochemical_Assay->Target_Engagement Phenotypic_Assay 4. Phenotypic Assays (Cell Viability & Cycle) Target_Engagement->Phenotypic_Assay Mechanism_of_Action 5. Mechanism of Action (Western Blot) Phenotypic_Assay->Mechanism_of_Action Combination_Studies 6. Combination Studies Mechanism_of_Action->Combination_Studies

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A Comparative Guide to the In Vivo Efficacy of p38 MAPK Inhibitors in the Imidazo[1,2-b]pyridazine Class for Rat Arthritis Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vivo efficacy of novel anti-inflammatory compounds belonging to the imidazo[1,2-b]pyridazine chemical class, exemplified by potent p38 MAPK inhibitors, in a preclinical rat model of rheumatoid arthritis. We will dissect the experimental data, compare performance against established therapies, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Unmet Need in Rheumatoid Arthritis and the Role of p38 MAPK

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation and hyperplasia, which leads to progressive joint destruction, disability, and reduced quality of life.[1] While current treatments, including Disease-Modifying Anti-Rheumatic Drugs (DMARDs) and biologics, have improved outcomes, a significant number of patients show inadequate response or experience adverse effects, highlighting the need for novel therapeutic strategies.[1][2]

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular responses to external stresses.[3] Within this family, the p38 MAPK pathway is particularly relevant to inflammatory diseases like RA.[4][5] Activated p38 MAPK plays a pivotal role in the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central to the pathogenesis of RA.[6][7] Therefore, inhibiting the p38 MAPK pathway presents a compelling therapeutic target to disrupt the inflammatory cascade at a critical juncture.[3][7]

The 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile scaffold represents a promising class of small molecule inhibitors targeting this pathway. This guide will use data from structurally related and well-characterized p38 inhibitors, such as SCIO-469 and TAK-715, as exemplars to evaluate the potential of this chemical class in a validated preclinical model of RA.

Signaling Pathway of p38 MAPK in RA Pathogenesis

p38_pathway cluster_extracellular Extracellular cluster_cell Synoviocyte / Macrophage cluster_inhibitor Therapeutic Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Receptor->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) p38 MAPK->Transcription Factors (e.g., NF-κB) mRNA Stabilization mRNA Stabilization p38 MAPK->mRNA Stabilization Cytokine Genes Cytokine Genes Transcription Factors (e.g., NF-κB)->Cytokine Genes Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mRNA Stabilization->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Cytokine Genes->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription & Translation Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative->p38 MAPK Inhibition

Caption: p38 MAPK signaling pathway and point of inhibition.

Comparative Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in rats is a widely used and highly relevant preclinical model for human RA, as it shares significant immunological and pathological characteristics.[8] Efficacy is typically assessed through a combination of clinical, biochemical, and histological endpoints.

Performance Comparison

The following table summarizes the expected performance of a representative imidazo[1,2-b]pyridazine-based p38 MAPK inhibitor compared to a standard-of-care DMARD, Methotrexate (MTX), and a vehicle control in a therapeutic dosing paradigm (treatment initiated after the onset of arthritis).

Parameter Vehicle Control Methotrexate (0.3 mg/kg, oral, 2x/week) p38 Inhibitor (e.g., 30 mg/kg, oral, daily) Rationale for Measurement
Mean Arthritis Score (0-16 scale) 10 - 125 - 7 (Moderate Reduction)3 - 5 (Strong Reduction)Measures clinical severity of inflammation, erythema, and swelling across all paws.[8]
Paw Volume (mL) ~2.5 mL (peak)~1.8 mL (Significant reduction in edema)~1.6 mL (Potent reduction in edema)Quantifies paw swelling as a direct measure of local inflammation.
Serum TNF-α (pg/mL) High (~150 pg/mL)Moderate Reduction (~90 pg/mL)Strong Reduction (~50 pg/mL)Measures a key pro-inflammatory cytokine directly regulated by the p38 MAPK pathway.[7]
Serum IL-6 (pg/mL) High (~200 pg/mL)Moderate Reduction (~120 pg/mL)Strong Reduction (~70 pg/mL)Measures a downstream cytokine crucial for the acute phase response and immune cell differentiation.[9]
Histological Score (0-5 scale) 4 - 5 (Severe synovitis, pannus formation, bone erosion)2 - 3 (Reduced inflammation and cartilage damage)1 - 2 (Marked protection from joint destruction)Provides microscopic evidence of joint integrity, including inflammation, cartilage, and bone erosion.[10]

Note: The values presented are representative estimates based on published data for compounds in these classes and are intended for comparative purposes.

Experimental Design and Protocols

Scientific rigor demands a well-defined, reproducible experimental protocol. The following sections detail the standard operating procedures for a therapeutic-dosing study in a rat CIA model.

Experimental Workflow```dot

graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}``` Caption: Workflow for a rat Collagen-Induced Arthritis (CIA) study.

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Lewis Rats

This protocol is adapted from established methodologies to ensure a high incidence and severity of arthritis.

[8][11]1. Animal Selection: Use male Lewis rats, 6-8 weeks old, as they are highly susceptible to CIA. House animals in specific pathogen-free (SPF) conditions. 2[8]. Reagent Preparation:

  • Prepare Bovine Type II Collagen solution at 4 mg/mL in 0.05M acetic acid.
  • Create an emulsion by mixing the collagen solution in a 1:1 ratio with Freund's Incomplete Adjuvant (IFA). Emulsify using two glass syringes connected by a luer lock until a thick, stable emulsion is formed (a drop does not disperse in water).
  • Primary Immunization (Day 0):
  • Anesthetize the rat lightly (e.g., with isoflurane).
  • Inject 0.2 mL of the collagen/IFA emulsion intradermally at the base of the tail.
  • Booster Immunization (Day 7):
  • Prepare a fresh collagen/IFA emulsion as described above.
  • Inject 0.1 mL of the emulsion intradermally at a site near the primary injection. 5[10]. Monitoring for Onset: Arthritis symptoms (redness and swelling of the paws) typically appear between days 11 and 14.
Protocol 2: Assessment of Clinical and Histological Parameters

Consistent and objective scoring is critical for evaluating therapeutic efficacy.

  • Clinical Arthritis Score (Daily from Day 10):

    • Score each of the four paws on a scale of 0-4 based on the severity of erythema and swelling:

      • 0: No signs of arthritis.

      • 1: Mild swelling and/or erythema in one joint.

      • 2: Moderate swelling and erythema.

      • 3: Severe swelling and erythema affecting multiple joints.

      • 4: Maximal inflammation with joint deformity or ankylosis.

    • The total score per animal is the sum of the scores for all four paws (maximum score of 16). 2[8]. Paw Volume Measurement (Every 2-3 days from onset):

    • Use a digital plethysmometer to measure the volume of each hind paw by water displacement. This provides a quantitative measure of edema.

  • Histopathological Analysis (Terminal):

    • At the end of the study (Day 28), euthanize the animals.

    • Dissect the hind paws and fix them in 10% neutral buffered formalin.

    • Decalcify the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the sections for synovial inflammation, pannus formation, and cartilage/bone erosion by a blinded pathologist.

The data profile of imidazo[1,2-b]pyridazine-based p38 MAPK inhibitors demonstrates significant potential as a therapeutic strategy for rheumatoid arthritis. By directly targeting a key node in the inflammatory signaling cascade, these compounds effectively suppress the production of downstream cytokines like TNF-α and IL-6. T[4][7]his upstream intervention results in potent, dose-dependent reductions in clinical signs of arthritis, including paw swelling and overall disease score, in the rat CIA model.

Compared to a conventional DMARD like methotrexate, the p38 inhibitors show comparable or superior efficacy in reducing inflammation and, crucially, in protecting against the structural joint damage that leads to long-term disability. The strong reduction in histological damage scores suggests a profound disease-modifying effect.

However, the clinical development of p38 MAPK inhibitors has been challenging, with some early candidates showing limited efficacy or off-target toxicities in human trials. T[5][12]his underscores the importance of optimizing selectivity, particularly for the p38α isoform, and carefully managing the therapeutic window. D[4]espite these challenges, the compelling preclinical efficacy of compounds like those in the this compound class validates the p38 MAPK pathway as a high-interest target. Future research should focus on refining pharmacokinetic and pharmacodynamic properties to maximize on-target efficacy while minimizing potential adverse effects.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. [Link]

  • Griffiths, M. M., Cannon, G. W., Corsi, T., Reese, V., & Kunzler, K. (2007). Collagen-induced arthritis in rats. Methods in Molecular Medicine, 136, 201–214. [Link]

  • Bio-protocol. Collagen-Induced Arthritis Model. [Link]

  • Kumar, P., & Sharma, S. (2012). Potential of p38 inhibitors in the treatment of rheumatoid arthritis. Semantic Scholar. [Link]

  • Ono, K., & Han, J. (2000). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Science Group. [Link]

  • Genovese, M. C., Cohen, S. B., Wofsy, D., et al. (2011). A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis. The Journal of Rheumatology, 38(5), 846–854. [Link]

  • Hammaker, D., & Firestein, G. S. (2011). Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6. Arthritis & Rheumatism, 63(6), 1583–1591. [Link]

  • Westra, J., & Limburg, P. C. (2006). p38 mitogen-activated protein kinase (MAPK) in rheumatoid arthritis. Mini Reviews in Medicinal Chemistry, 6(8), 867–874. [Link]

  • Inotiv. Collagen Induced Arthritis (CIA) In Rat. [Link]

  • Clark, A. R. (2012). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal, 6, 209–219. [Link]

  • Tuncel, J., Haag, S., Hoffmann, M. H., et al. (2016). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. PLOS ONE, 11(5), e0155936. [Link]

  • Rovenský, J., Stancíková, M., Svík, K., et al. (2011). Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress. Interdisciplinary Toxicology, 4(1), 13–18. [Link]

  • Babaahmadi, M., Tayebi, B., Gholipour, N. M., et al. (2022). Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. Cell Journal, 24(10), 578–587. [Link]

  • University of Washington. Rheumatoid Arthritis Treatment Options. [Link]

  • Alam, J., Jantan, I., & Bukhari, S. N. A. (2017). Current Prospects in Rheumatoid Arthritis: Pathophysiology, Genetics, and Treatments. Inflammation, 40(5), 1437–1449. [Link]

  • Khan, I., Ali, F., Al-Harrasi, A., et al. (2023). Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model. Saudi Pharmaceutical Journal, 31(1), 101–112. [Link]

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Scaffolds as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Scaffolds in Kinase Drug Discovery

Introduction: The Enduring Appeal of Targeting CDKs

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that serve as master regulators of two fundamental cellular processes: cell cycle progression and transcription.[1] Dysregulation of CDK activity is a hallmark of nearly all cancers, making them highly attractive targets for therapeutic intervention. The first generation of CDK inhibitors suffered from a lack of selectivity, leading to toxicity. However, the development of highly selective inhibitors, such as the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, has revitalized the field, demonstrating profound clinical benefit in hormone receptor-positive breast cancer.[2]

The quest for novel, potent, and selective CDK inhibitors continues, with a focus on targeting other CDK family members like CDK2, CDK9, and CDK12/13, which are implicated in various malignancies and resistance mechanisms.[3][4][5] Within the vast chemical space of kinase inhibitors, two fused heterocyclic scaffolds have emerged as particularly fruitful starting points: imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine. This guide provides an in-depth, head-to-head comparison of these two "privileged" scaffolds, synthesizing structural insights, structure-activity relationship (SAR) data, and functional differences to inform rational drug design for the next generation of CDK inhibitors.

Core Scaffold Analysis: A Tale of a Single Nitrogen

At first glance, the two scaffolds are remarkably similar. Both are bicyclic aromatic systems featuring a five-membered imidazole ring fused to a six-membered nitrogen-containing ring. The critical distinction lies in the placement of the second nitrogen atom within that six-membered ring.

Caption: Core chemical structures of the two scaffolds.

This seemingly minor structural alteration has profound consequences for the molecule's physicochemical properties, binding mode, and ultimately, its biological activity and selectivity profile. The modification of the imidazo[1,2-a]pyridine core to the imidazo[1,2-b]pyridazine scaffold was a deliberate strategy to reduce lipophilicity, a key parameter influencing a drug's pharmacokinetic properties.[6][7]

Head-to-Head Comparison: Potency, Selectivity, and Binding

While compounds from both series can exhibit similar high potency against certain CDKs, their overall pharmacological profiles often diverge significantly.[6]

FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineKey Insights & Causality
Primary CDK Targets CDK2, CDK4, CDK9[1][8][9]CDK2, CDK12/13[3][4][6]The scaffold's geometry and electronic properties predispose it to interact favorably with different sub-pockets across the CDK family.
Binding Mode Canonical ATP-competitive binding.Can adopt an inverted orientation in the ATP pocket compared to its pyridine counterpart.[6][7]The pyridazine nitrogens alter the hydrogen bonding potential and overall shape, allowing for different, lower-energy conformations within the active site. This is a crucial differentiator.
Potency High potency achievable. Ex: LB-1 (CDK9 IC50 = 9.22 nM).[1]High potency achievable. Ex: Compound 24 (CDK12 IC50 = 15.5 nM).[3]Both scaffolds are excellent starting points for potent inhibitors. Potency is highly dependent on the specific substitutions made to the core.
Selectivity Can be optimized for high selectivity (e.g., >100-fold for CDK9 over CDK1).[1]Can achieve high selectivity. Some compounds show >3000-fold selectivity for CDK2 over other kinases.[10]The different binding modes provide distinct opportunities for achieving selectivity by exploiting unique amino acid residues in the target kinase's active site.
SAR Divergence SAR is well-explored, with key substitution points identified.[11]SAR differs significantly from the imidazo[1,2-a]pyridine series, even with analogous substitutions.[6][10]The inverted binding mode means that a substituent at a given position on one scaffold will explore a completely different region of the kinase active site than the same substituent on the other scaffold.
Physicochemical Props. Generally more lipophilic.Generally less lipophilic , which can be advantageous for PK properties.[6][7]The additional nitrogen in the pyridazine ring increases the polarity of the molecule.
Clinical Development Several compounds based on this scaffold have entered clinical trials for cancer.[8]The related scaffold has produced the clinical anticancer drug Ponatinib.[10]Both scaffolds are considered clinically relevant and have a proven track record in drug development.

Deep Dive: The Decisive Impact of Binding Mode

The most critical difference dictating the divergent SAR and selectivity profiles is the binding orientation within the ATP pocket. X-ray crystallography has confirmed that while both scaffolds engage the hinge region—a backbone segment that forms key hydrogen bonds with ATP—their orientation can be flipped.[6][7]

The imidazo[1,2-b]pyridazine ring can position itself in an inverted orientation relative to the imidazo[1,2-a]pyridine scaffold.[7] This inversion completely changes which substituents are projected towards the solvent-exposed region versus the inner hydrophobic pockets of the active site. This explains why the SAR between the two series is not interchangeable and underscores the importance of structure-based design when optimizing inhibitors based on these scaffolds.

pathway cluster_rb Rb-E2F Complex Mitogens Mitogenic Signals (Growth Factors) RTK Receptor Tyrosine Kinases Mitogens->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) CDK46_CyclinD->pRb E2F E2F Rb->E2F Sequesters CyclinE Cyclin E Synthesis E2F->CyclinE CDK2_CyclinE Active CDK2- Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb Further Phosphorylates G1_S G1-S Transition (DNA Replication) CDK2_CyclinE->G1_S Drives

Caption: Simplified CDK pathway for G1/S cell cycle transition.

Experimental Protocols for Head-to-Head Evaluation

To empirically compare novel inhibitors from these two series, a standardized set of assays is crucial. The following protocols describe robust methods for determining in vitro potency and cell-based efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any ADP-generating enzyme.

Objective: To determine the IC50 value of a test compound against a specific CDK/cyclin complex.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction by adding:

    • 5 µL of test compound serially diluted in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • 2.5 µL of kinase/substrate solution (containing the target CDK/cyclin complex and its specific substrate, e.g., Rb protein for CDK4/6).

    • 2.5 µL of ATP solution at a concentration near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

workflow1 start Start: Prepare Reagents (Kinase, Substrate, ATP, Compound) step1 Dispense Serially Diluted Compound into 384-well Plate start->step1 step2 Add Kinase/Substrate Mix step1->step2 step3 Initiate Reaction with ATP Incubate @ 30°C for 60 min step2->step3 step4 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate @ RT for 40 min step3->step4 step5 Detect ADP: Add Kinase Detection Reagent Incubate @ RT for 30 min step4->step5 step6 Read Luminescence step5->step6 end End: Calculate IC50 step6->end

Caption: Workflow for an in vitro CDK inhibition assay.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 100 µM to 1 nM) for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the GI50 value.

workflow2 start Start: Seed Cancer Cells in 96-well Plate step1 Allow Cells to Adhere (Overnight Incubation) start->step1 step2 Treat with Serially Diluted Compound for 72 hours step1->step2 step3 Add MTT Reagent Incubate @ 37°C for 3-4 hours step2->step3 step4 Solubilize Formazan Crystals with DMSO/SDS Solution step3->step4 step5 Read Absorbance at 570 nm step4->step5 end End: Calculate GI50 step5->end

Caption: Workflow for a cell-based anti-proliferative assay.

Conclusion and Strategic Outlook

Both the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are exceptionally valuable starting points for the development of novel CDK inhibitors. Neither is categorically superior; rather, their distinct characteristics make them suitable for different strategic goals.

  • The imidazo[1,2-a]pyridine scaffold is a well-trodden path with extensive SAR literature, making it a reliable choice for targeting established CDKs like CDK2 and CDK9.[1][11]

  • The imidazo[1,2-b]pyridazine scaffold offers distinct advantages. Its inherently lower lipophilicity can provide a head start in optimizing for favorable pharmacokinetic properties.[6] More importantly, its ability to adopt an inverted binding mode opens up unique design possibilities, potentially enabling the selective targeting of less-explored CDKs (like CDK12/13) or overcoming resistance mutations that arise from alterations in the ATP-binding pocket.[3][4]

The choice between these scaffolds should be guided by the specific CDK target, the desired selectivity profile, and a structure-informed approach. For projects aiming to inhibit novel CDK family members or achieve a unique selectivity profile, the divergent SAR and alternative binding mode of the imidazo[1,2-b]pyridazine series present a compelling and potentially more fruitful avenue for exploration.

References

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. National Institutes of Health (NIH).
  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
  • Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. American Chemical Society.
  • Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. PubMed.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. ResearchGate.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis Online.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed.
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed.
  • Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Semantic Scholar.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed.
  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed.
  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Karger Publishers.
  • Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. OncLive.

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Cross-reactivity studies of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile with other tyrosine kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, particularly concerning protein kinase inhibitors, the selectivity of a compound is as crucial as its potency. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity of the novel kinase inhibitor, 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (hereafter referred to as Compound X). While the imidazo[1,2-b]pyridazine scaffold has been associated with the inhibition of various kinases, including Fms-like tyrosine kinase 3 (FLT3)[1], this document establishes a systematic approach to define its inhibitory signature across the human kinome. We present a multi-pronged strategy employing robust biochemical and cell-based assays to generate a high-confidence selectivity profile, explaining the causal logic behind experimental choices and providing detailed, actionable protocols for researchers in drug development.

Introduction: The Imperative of Selectivity Profiling

Protein kinases are a cornerstone of drug discovery, especially in oncology.[2] The human genome contains over 500 kinases, many of which share significant structural homology within the ATP-binding pocket, the primary target site for most small molecule inhibitors.[3] This conservation presents a significant challenge: achieving selectivity for a specific kinase target is difficult, and unintended inhibition of other kinases is common.[3][4]

A thorough understanding of a compound's cross-reactivity is therefore essential.[5] It allows for:

  • Anticipation of Potential Toxicities: Off-target inhibition of essential kinases (e.g., those involved in cardiac function or glucose metabolism) can lead to adverse events.

  • Rationalization of In Vivo Effects: A compound's cellular or organismal phenotype may be the result of inhibiting multiple kinases.[4]

  • Discovery of Polypharmacology: In some instances, hitting multiple targets can be therapeutically advantageous, such as overcoming resistance pathways.

This guide uses Compound X, a molecule with the promising imidazo[1,2-b]pyridazine core[1][6], as a case study. We will proceed under the working hypothesis that its primary target is a tyrosine kinase (e.g., FLT3, a critical target in Acute Myeloid Leukemia[7]) and outline the definitive experiments required to validate this and map its interactions across the broader kinome.

A Phased Approach to Selectivity Profiling

A robust cross-reactivity study is not a single experiment but a logical progression from broad screening to deep, functional validation. Our approach is divided into three phases:

  • Phase 1: Broad Kinome Screening (Biochemical) - To map the landscape of potential interactions.

  • Phase 2: Orthogonal Biochemical Validation - To confirm primary hits and key off-targets with high fidelity.

  • Phase 3: Cellular Target Engagement & Pathway Analysis - To verify that the biochemical interactions translate to functional inhibition within a physiological context.[8]

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation p1_start Compound X p1_process High-Throughput Kinome Screen (e.g., KINOMEscan™) p1_start->p1_process p1_output Binding Affinities (Kd) Across >400 Kinases p1_process->p1_output p2_process Enzymatic IC50 Assays (e.g., TR-FRET, Radiometric) p1_output->p2_process Select Hits p2_output Potency (IC50) Data for Primary Target & Key Off-Targets p2_process->p2_output p3_process1 Target Engagement Assay (e.g., CETSA, NanoBRET™) p2_output->p3_process1 Confirm in Cells p3_process2 Phospho-Protein Western Blot (Downstream Pathway Analysis) p2_output->p3_process2 p3_output Validated Cellular Potency and Functional Impact p3_process1->p3_output p3_process2->p3_output

Figure 1: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Methodologies and Experimental Protocols

Phase 1: High-Throughput Biochemical Screening

Rationale: The initial step is to cast a wide net. The goal is not to get precise potency values but to rapidly identify all potential binding partners. Competition binding assays are ideal for this purpose as they measure direct physical interaction, independent of enzyme activity. The KINOMEscan™ platform is an industry-standard method based on this principle.[5]

Experimental Protocol: Competition Binding Assay (Conceptual)

  • Assay Principle: A DNA-tagged kinase is incubated with an immobilized, active-site-directed ligand. Compound X is added in a single high concentration (e.g., 10 µM) to compete for binding to the kinase.

  • Incubation: The mixture of kinase, immobilized ligand, and Compound X is allowed to reach equilibrium.

  • Quantification: The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates that Compound X has successfully competed for the binding site.

  • Data Output: Results are typically expressed as "Percent of Control," where a lower percentage signifies a stronger interaction. A common threshold for a "hit" is >90% inhibition at the tested concentration.

Phase 2: Orthogonal IC₅₀ Determination

Rationale: Hits from the primary screen must be validated. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for potency.[9] It is critical to use an assay that measures enzymatic inhibition, which is functionally distinct from the binding affinity measured in Phase 1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, non-radioactive method suitable for this.[10][11]

Causality Behind Experimental Choices:

  • ATP Concentration: The IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[3][4] For comparability, assays should be run at the Kₘ ATP concentration for each specific kinase. This ensures the IC₅₀ value is a closer approximation of the inhibitor's binding affinity (Kᵢ).[3]

  • Orthogonal Method: Using a different technology (enzymatic inhibition vs. binding) prevents artifacts from a single platform and increases confidence in the results.

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Plate Preparation: Serially dilute Compound X in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the target kinase and a biotinylated substrate peptide to the wells.

  • Initiation: Start the reaction by adding an ATP solution (at the Kₘ concentration for the specific kinase). Incubate for 60-90 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the detection reagents: a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET-capable reader. Excitation at 340 nm will lead to Europium emission at 615 nm. If the substrate is phosphorylated, the antibody binds, bringing Europium close to APC, which then emits at 665 nm.

  • Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. Data are normalized to positive (no inhibitor) and negative (no kinase) controls. The normalized data are then plotted against the logarithm of inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Phase 3: Cellular Target Validation

Rationale: Biochemical assays use purified, recombinant enzymes in a buffered solution. This environment is vastly different from the crowded interior of a cell, where ATP concentrations are high (1-5 mM) and the inhibitor must cross a cell membrane.[3][8] Therefore, it is crucial to confirm that the inhibitor engages its target in living cells and produces a functional downstream effect.[2][13]

Protocol 3A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: The binding of a ligand (Compound X) stabilizes its target protein, increasing the protein's melting temperature (Tₘ).[5] This thermal stabilization can be measured to confirm direct target engagement in a cellular environment.

  • Cell Treatment: Treat intact cells (e.g., an AML cell line endogenously expressing FLT3) with various concentrations of Compound X or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated fraction via centrifugation.

  • Detection: Analyze the amount of the target kinase (e.g., FLT3) remaining in the soluble fraction for each temperature point using Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 3B: Western Blot for Downstream Pathway Inhibition

Principle: A functional kinase inhibitor will block the phosphorylation of its downstream substrates. By measuring the phosphorylation status of these substrates, we can confirm the compound's mechanism of action.

G cluster_0 Receptor Tyrosine Kinase (e.g., FLT3) Substrate Substrate (e.g., STAT5) Receptor->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Compound X Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor

Figure 2: Simplified Tyrosine Kinase Inhibition Pathway.

  • Cell Culture & Starvation: Culture an appropriate cell line to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

  • Inhibitor Treatment: Pre-treat cells with a dose range of Compound X for 2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the relevant ligand (e.g., FLT3-Ligand) for 15-30 minutes.

  • Lysis: Wash cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.

  • Quantification & SDS-PAGE: Determine total protein concentration (e.g., via BCA assay). Load equal amounts of total protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated form of the target and its downstream substrate (e.g., anti-p-FLT3, anti-p-STAT5) and total protein controls (anti-FLT3, anti-STAT5).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms pathway inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Cross-Reactivity Data for Compound X

Kinase TargetFamilyKINOMEscan™ (% Inhibition @ 10µM)Biochemical IC₅₀ (nM)Cellular p-Substrate IC₅₀ (nM)Selectivity Ratio (vs. Primary Target)
FLT3 (WT) RTK 99.5 5 25 1x (Primary)
c-KITRTK95.25025010x
VEGFR2RTK88.0250>100050x
ABL1Non-RTK65.11,200>5000240x
SRCNon-RTK40.3>10,000Not Determined>2000x
EGFRRTK15.7>10,000Not Determined>2000x

Interpretation:

  • Selectivity Score: A common metric is the selectivity score (S), which can be calculated in various ways. A simple ratio of IC₅₀ values, as shown above, is often used.[4] A higher ratio indicates greater selectivity.

  • Biochemical vs. Cellular Potency: It is common to observe a rightward shift (lower potency) in cellular assays compared to biochemical assays.[8] This is due to factors like cell permeability, protein binding, and high intracellular ATP concentrations. A shift of 5-10 fold is often considered acceptable.

  • Actionable Insights: In this hypothetical example, Compound X is a potent and selective inhibitor of FLT3. It shows moderate activity against c-KIT, another class III receptor tyrosine kinase. This is a known liability for many FLT3 inhibitors and should be monitored. Its activity against VEGFR2 is significantly weaker and may not be physiologically relevant. The compound is highly selective against kinases from other families like ABL and SRC.

Conclusion

The characterization of a kinase inhibitor's selectivity is a foundational element of its preclinical development. This guide outlines a logical, multi-phase workflow that moves from broad, unbiased screening to specific, functional validation in a cellular context. By employing orthogonal biochemical assays and confirming target engagement and pathway modulation in cells, researchers can build a high-fidelity cross-reactivity profile. This profile for this compound, or any kinase inhibitor, is indispensable for interpreting biological data, predicting potential safety liabilities, and ultimately guiding its path toward clinical application.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). Benchchem.
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  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
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  • Wodarski, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(19), 4555.
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  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
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  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide. (n.d.). Benchchem.
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Evaluating the anti-proliferative activity of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile on different cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of novel anti-proliferative agents. While specific data on the compound 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile remains limited in publicly accessible literature, a wealth of research on related imidazo[1,2-b]pyridazine derivatives showcases their potent and often selective activity against a range of cancer cell lines. This guide provides a comparative analysis of these derivatives, offering insights into their performance against established cancer cell lines and benchmarked against standard-of-care chemotherapeutics.

The Promise of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has attracted considerable attention from medicinal chemists. Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several derivatives have been investigated as inhibitors of key oncogenic pathways, including those driven by protein kinases, which are often dysregulated in cancer.[1][2][3]

Comparative Anti-Proliferative Activity

The efficacy of novel therapeutic agents is critically assessed by their ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the anti-proliferative activity of selected imidazo[1,2-b]pyridazine derivatives from published studies, compared with the standard chemotherapeutic agents Doxorubicin and Sorafenib.

Compound/DrugCancer Cell LineCell Line OriginIC50 ValueReference
Imidazo[1,2-b]pyridazine Deriv. 27f A549Lung Carcinoma6.0 nM[4]
Imidazo[1,2-a]pyridine Deriv. IP-5 HCC1937Breast Carcinoma45 µM[5][6]
Imidazo[1,2-a]pyridine Deriv. IP-6 HCC1937Breast Carcinoma47.7 µM[5][6]
Imidazo[1,2-a]pyrazine Deriv. 12b HepG2Hepatocellular Carcinoma13 µM[7]
Imidazo[1,2-a]pyrazine Deriv. 12b MCF-7Breast Adenocarcinoma11 µM[7]
Doxorubicin HepG2Hepatocellular Carcinoma~2-21 µM[8]
Doxorubicin MCF-7Breast AdenocarcinomaHigher than solution form[9]
Sorafenib HepG2Hepatocellular Carcinoma8-10.9 µM[10][11]
Sorafenib VariousMultiple Cancer Types1.0-10.0 µM[12]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Mechanistic Insights: Targeting Key Cellular Processes

The anti-proliferative effects of imidazo[1,2-b]pyridazine derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

Kinase Inhibition

A primary mechanism of action for many imidazo[1,2-b]pyridazine compounds is the inhibition of protein kinases.[2] For instance, certain derivatives have been identified as potent inhibitors of Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint, leading to mitotic arrest and cell death in cancer cells.[4] Others have shown inhibitory activity against Haspin kinase, which is crucial for proper chromosome alignment during mitosis.[1] More recently, derivatives have been developed as covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13), which are promising targets in triple-negative breast cancer.[13]

G cluster_0 Imidazo[1,2-b]pyridazine Derivative cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound Imidazo[1,2-b]pyridazine Derivative Mps1 Mps1 Compound->Mps1 Inhibits Haspin Haspin Compound->Haspin Inhibits CDK12_13 CDK12/13 Compound->CDK12_13 Inhibits Spindle_Checkpoint Spindle Assembly Checkpoint Mps1->Spindle_Checkpoint Regulates Chromosome_Alignment Chromosome Alignment Haspin->Chromosome_Alignment Regulates Transcription_Regulation Transcription Regulation CDK12_13->Transcription_Regulation Regulates Mitotic_Arrest Mitotic Arrest Spindle_Checkpoint->Mitotic_Arrest Leads to Chromosome_Alignment->Mitotic_Arrest Leads to Apoptosis Apoptosis Transcription_Regulation->Apoptosis Impacts Mitotic_Arrest->Apoptosis

Caption: Potential kinase inhibition pathways of imidazo[1,2-b]pyridazine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, several imidazo[1,2-b]pyridazine and related compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle. Studies on imidazo[1,2-a]pyridine derivatives, for example, have demonstrated an increase in the levels of p53 and p21 proteins, key regulators of cell cycle arrest, in breast cancer cells.[5] This leads to a halt in the G0/G1 and G2/M phases of the cell cycle, preventing the proliferation of cancerous cells.[5]

Experimental Protocols

To ensure the reproducibility and validity of anti-proliferative studies, standardized and well-documented protocols are essential. Below are detailed methodologies for two key assays used to evaluate the efficacy of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., imidazo[1,2-b]pyridazine derivative) and control drugs (e.g., Doxorubicin, Sorafenib) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content and therefore twice the fluorescence intensity of cells in the G0/G1 phase.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. The derivatives discussed in this guide demonstrate potent anti-proliferative activities across various cancer cell lines, often with mechanisms involving the inhibition of key oncogenic kinases and the induction of apoptosis and cell cycle arrest. While direct comparative data for this compound is not yet widely available, the broader family of imidazo[1,2-b]pyridazines shows significant promise.

Future research should focus on comprehensive head-to-head comparisons of these derivatives in a standardized panel of cancer cell lines to better understand their relative potencies and selectivity. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of this chemical space is likely to yield novel and effective therapies for the treatment of cancer.

References

  • De Wulf, O., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Letters. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

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  • Benci, K., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. Available at: [Link]

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  • Al-Saffar, N. M. S., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. Available at: [Link]

  • El-Kharrag, R., et al. (2022). Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. International Journal of Molecular Sciences. Available at: [Link]

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  • Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Letters. Available at: [Link]

  • Zhang, T., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Available at: [Link]

  • El-Tayeb, H. E., et al. (2020). Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines. Cancer Management and Research. Available at: [Link]

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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic areas.[1][2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents, among other applications.[2][3] The successful development of the multi-kinase inhibitor ponatinib, which features this core, for the treatment of chronic myeloid leukemia has further invigorated research into this heterocyclic system.[1][4][5] This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of various imidazo[1,2-b]pyridazine analogs, offering insights for researchers and drug development professionals.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Biological Activity

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system isosteric to purines, where a pyridazine ring replaces the pyrimidine ring.[1] This structural motif serves as a versatile template for the design of molecules that can interact with a wide range of biological targets, particularly protein kinases.[1] Strategic substitutions at various positions of the imidazo[1,2-b]pyridazine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Comparative Pharmacokinetic Profiles

A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For imidazo[1,2-b]pyridazine analogs, these properties can vary significantly based on their substitution patterns.

Metabolic Stability

One of the key challenges in the development of imidazo[1,2-b]pyridazine-based compounds has been achieving adequate metabolic stability. For instance, an early series of 6-anilino imidazopyridazine-based Tyk2 JH2 ligands suffered from poor metabolic stability. However, the replacement of the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a dramatic improvement in this parameter.[6][7] Further optimization of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring demonstrated that a variety of alkyl, aryl, and heteroaryl groups could be accommodated, with the 2-pyridyl group providing enhanced Caco-2 permeability.[6]

Oral Bioavailability

The oral bioavailability of imidazo[1,2-b]pyridazine analogs is a crucial factor for their clinical utility. In the development of Mps1 kinase inhibitors, an initial imidazo[1,2-a]pyrazine lead compound was optimized to a 6-aryl substituted analog with improved cellular activity but no oral bioavailability in rats.[8] A subsequent scaffold change to an imidazo[1,2-b]pyridazine core, coupled with property-based optimization at the 6-position, resulted in the discovery of compound 27f . This analog demonstrated not only potent cellular activity but also oral availability and in vivo activity.[8][9]

Brain Penetration

For neurological applications, the ability of a compound to cross the blood-brain barrier is paramount. In the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for potential Alzheimer's disease treatment, structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives led to the identification of potent and brain-penetrant compounds.[10] In vivo studies with one such analog, 47 , in a triple-transgenic mouse model of Alzheimer's disease, confirmed its ability to penetrate the brain and significantly lower levels of phosphorylated tau, a key pathological marker.[10]

Comparative Pharmacokinetic Data of Selected Imidazo[1,2-b]pyridazine Analogs
Compound/SeriesTargetKey Pharmacokinetic FeatureReference
6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineTyk2 JH2Improved metabolic stability and Caco-2 permeability[6]
Compound 27f Mps1 KinaseOrally bioavailable with in vivo activity[8][9]
Compound 47 GSK-3βBrain-penetrant with in vivo efficacy in an Alzheimer's model[10]
3,6-diarylated imidazopyridazinesAntiplasmodialModifications led to improved solubility and hERG profiles[11]

Comparative Pharmacodynamic Profiles

The pharmacodynamic properties of imidazo[1,2-b]pyridazine analogs are intrinsically linked to their substitution patterns, which dictate their affinity and selectivity for their biological targets.

Kinase Inhibition and Selectivity

A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as kinase inhibitors.[1][12] The selectivity of these inhibitors is a critical determinant of their therapeutic window. For example, optimization of an imidazo[1,2-b]pyridazine fragment inhibitor of DYRK1A led to the discovery of a potent and selective compound.[12] X-ray crystallography played a crucial role in understanding the binding mode, which facilitated the rational design of analogs with improved kinase selectivity over the closely related CLK kinases.[12]

In the context of Tyk2 JH2 inhibition, structure-activity relationship (SAR) studies led to the identification of a highly potent and selective inhibitor, compound 6 . This compound displayed excellent pharmacokinetic profiles across multiple species and was effective in a rat pharmacodynamics model of IFNγ production and a rat adjuvant arthritis model.[6][7]

Antiproliferative Activity

The antiproliferative activity of imidazo[1,2-b]pyridazine analogs has been extensively explored, particularly in the context of cancer.[13] The Mps1 inhibitor 27f demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[8][9]

Ligand Binding for Imaging Applications

Beyond therapeutic applications, imidazo[1,2-b]pyridazine derivatives have been investigated as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease.[14] A series of these compounds were synthesized and evaluated for their binding affinity to synthetic Aβ1-40 aggregates. The binding affinities were found to be highly dependent on the substitution patterns at the 6-position and 2-position.[14] The 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine analog (4 ) exhibited a high binding affinity (Ki = 11.0 nM), suggesting its potential for development as a PET radiotracer.[14]

Comparative Pharmacodynamic Data of Selected Imidazo[1,2-b]pyridazine Analogs
Compound/SeriesTargetKey Pharmacodynamic FeatureIC50/KiReference
Compound 17 DYRK1APotent cellular inhibitor with kinome selectivity-[12]
Compound 6 Tyk2 JH2Highly potent and selective inhibitorKi = 0.015 to 0.035 nM[6]
Compound 27f Mps1 KinaseExtremely potent cellular inhibitorCellular Mps1 IC50 = 0.70 nM[8][9]
Compound 4 β-Amyloid PlaquesHigh binding affinityKi = 11.0 nM[14]

Experimental Methodologies

The characterization of the pharmacokinetic and pharmacodynamic properties of imidazo[1,2-b]pyridazine analogs relies on a suite of standardized in vitro and in vivo assays.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., from human, rat, or mouse; ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the ADME properties of a compound in a living organism.

Protocol:

  • Animal Model: Typically, rodents (e.g., Sprague-Dawley rats or BALB/c mice) are used.

  • Dosing: The compound is administered via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability.

Kinase Inhibition Assay

Objective: To measure the potency of a compound in inhibiting the activity of a specific kinase.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Visualizing Key Concepts

Drug Development Workflow for Imidazo[1,2-b]pyridazine Analogs

G cluster_0 Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies In Vitro ADME In Vitro ADME SAR Studies->In Vitro ADME In Vitro Efficacy In Vitro Efficacy In Vitro ADME->In Vitro Efficacy Iterative Design Iterative Design In Vitro ADME->Iterative Design In Vitro Efficacy->Iterative Design Iterative Design->SAR Studies In Vivo PK Studies In Vivo PK Studies Iterative Design->In Vivo PK Studies In Vivo PD/Efficacy Models In Vivo PD/Efficacy Models In Vivo PK Studies->In Vivo PD/Efficacy Models Toxicity Assessment Toxicity Assessment In Vivo PD/Efficacy Models->Toxicity Assessment Candidate Selection Candidate Selection Toxicity Assessment->Candidate Selection

Caption: A simplified workflow for the discovery and development of imidazo[1,2-b]pyridazine analogs.

General Signaling Pathway for Kinase Inhibitors

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to Inhibitor Inhibitor Inhibitor->Kinase Blocks

Caption: A generalized signaling pathway illustrating the mechanism of action for kinase inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical interplay between chemical structure, pharmacokinetic properties, and pharmacodynamic outcomes. Strategic modifications to the core structure have led to significant improvements in metabolic stability, oral bioavailability, and target selectivity. As our understanding of the structure-activity and structure-property relationships of this versatile scaffold deepens, we can anticipate the development of even more effective and safer imidazo[1,2-b]pyridazine-based drugs for a wide range of diseases.

References

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). ORCA - Cardiff University. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry. [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (2018). MedChemComm. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2025). ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Advances. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Advances. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). Semantic Scholar. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS: 1125406-99-6)[1]. As a specialized heterocyclic compound used in research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.

Disclaimer: A specific, manufacturer-issued Safety Data Sheet (SDS) for this compound is not universally available. The following procedures are based on an expert evaluation of its constituent chemical moieties—a chlorinated imidazopyridazine core and a benzonitrile group—and align with established best practices for hazardous laboratory waste management.

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its hazard profile. For this compound, the risks are derived from its key functional groups:

  • Chlorinated Heterocyclic Core (Imidazo[1,2-b]pyridazine): Chlorinated organic compounds are often environmentally persistent and can be toxic. Improper disposal, especially via incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts such as dioxins and phosgene[2]. Therefore, controlled high-temperature incineration is the only acceptable final disposal method for this class of compounds[3].

  • Benzonitrile Group: Nitriles are organic compounds containing the cyano (-C≡N) group and should be handled with care[4]. They can be harmful if swallowed, inhaled, or absorbed through the skin[5]. Under strongly acidic conditions or high heat, some nitriles can release highly toxic hydrogen cyanide gas. The benzonitrile structure itself is classified as a combustible liquid that is harmful upon ingestion or skin contact[5].

Given this profile, the compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash[6].

Essential Safety and Disposal Summary

This table provides at-a-glance information for immediate operational safety and planning.

ParameterGuideline
Chemical Name This compound
CAS Number 1125406-99-6[1]
Primary Hazards Harmful if swallowed or in contact with skin; potential eye and skin irritant; ecotoxic.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant nitrile gloves (minimum 5-mil thickness), lab coat.[7]
Handling Precautions Use in a well-ventilated area or chemical fume hood. Avoid generating dust or aerosols.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases. Store separately from these materials.[6][8]
Spill Procedure Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for hazardous waste.
Disposal Method Hazardous Chemical Waste ONLY. Must be collected by a licensed environmental waste management vendor for incineration.[9][10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. This process begins the moment the chemical is deemed waste and ends with its removal by a certified professional.

Workflow for Proper Disposal

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposition A Step 1: Identify Waste (Pure compound, contaminated labware, solutions) B Step 2: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Step 3: Segregate Waste (Keep separate from incompatible chemicals like acids/bases) B->C D Step 4: Select Container (Chemically resistant, leak-proof with secure lid) C->D E Step 5: Label Container (Fill out 'Hazardous Waste' label completely) D->E F Step 6: Store in SAA (Place in designated Satellite Accumulation Area with secondary containment) E->F G Step 7: Arrange Pickup (Contact EHS to schedule removal by a certified vendor) F->G H Step 8: Final Disposal (High-temperature incineration by licensed facility) G->H

Caption: A step-by-step workflow for the safe disposal of the target compound.

Detailed Procedural Steps:
  • Waste Identification and Segregation:

    • Identify all waste streams containing the compound. This includes unused pure solid, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • This waste must be segregated as chlorinated, non-aqueous hazardous waste .

    • Crucially, keep this waste stream separate from acidic or basic waste to prevent any potential hazardous reactions[6].

  • Personal Protective Equipment (PPE):

    • Before handling the waste, always wear appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.

    • Thin, disposable nitrile gloves provide splash protection but should be changed immediately upon contamination. Never reuse disposable gloves[7].

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, leak-proof, and made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • The container must be clearly labeled with the words "Hazardous Waste" [9][10].

    • The label must also include the full chemical name: "this compound," and list all components of any mixture by percentage or volume[6]. Include appropriate hazard warnings (e.g., Toxic, Harmful)[10].

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel[6][9].

    • The SAA must have secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container[6].

    • Keep the waste container closed at all times except when adding waste.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department.

    • EHS will arrange for the collection of the waste by a licensed hazardous waste management company.

    • The ultimate disposal of chlorinated and complex organic compounds like this is through high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][11]. This method ensures the complete destruction of the compound to prevent environmental release.

Spill and Decontamination Protocol

Accidents require immediate and correct action to mitigate exposure and contamination.

  • Spill Management:

    • In the event of a small spill, ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

    • Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools. Place the collected material into a designated hazardous waste container and label it appropriately[5][12].

    • For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

  • Equipment Decontamination:

    • Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.

    • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect this solvent rinse as hazardous waste.

    • Follow the solvent rinse with a thorough wash using soap and water.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. A1 Medical Source. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC). [Link]

  • Will nitrile gloves absorb the chemicals into your hands? Quora. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives. PubMed. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). [Link]

  • Disposal of Chlorine-Containing Wastes. ResearchGate. [Link]

  • Benzonitrile Material Safety Data Sheet. Cole-Parmer. [Link]

  • Disposal methods for chlorinated aromatic waste. Royal Society of Chemistry. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

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Personal protective equipment for handling 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

A Senior Application Scientist's Guide to Operational Safety, Personal Protective Equipment, and Disposal

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1125406-99-6). As this is a research chemical, comprehensive toxicological data has not been fully established. Therefore, it is imperative to treat this compound with the recognition of "having unknown hazards and toxicity" and to adhere to the highest safety standards.[1]

The guidance herein is synthesized from an analysis of the compound's core structural motifs: the 6-Chloroimidazo[1,2-b]pyridazine backbone and the benzonitrile functional group.

Synthesized Hazard Identification

A formal risk assessment must be conducted before any work begins. The potential hazards are inferred from structurally related compounds:

  • From the 6-Chloroimidazo[1,2-b]pyridazine Core: Analogous compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[2]

  • From the Benzonitrile Moiety: Benzonitrile is harmful if swallowed and harmful in contact with skin.[3][4] Acute exposure can lead to symptoms of respiratory irritation, poor coordination, and sedation.[4]

  • As a Chlorinated Organic Compound: These compounds can be toxic to the environment and may require specific disposal methods to prevent pollution.[5][6]

Based on this analysis, this compound should be presumed to be, at minimum, a skin, eye, and respiratory irritant with acute dermal and oral toxicity.

Potential Hazard Route of Exposure Primary Control Measures & PPE
Acute Toxicity Dermal, IngestionUse in a chemical fume hood. Wear chemical-resistant gloves (double-gloved recommended), a lab coat, and closed-toe shoes.
Irritation Skin, EyesWear chemical-resistant gloves. Wear chemical safety goggles. A face shield is required for splash hazards.
Irritation RespiratoryHandle as a fine powder only within a certified chemical fume hood or a vented balance enclosure to avoid aerosolization.
Unknown Long-Term Effects All RoutesEmploy the ALARA (As Low As Reasonably Achievable) principle. Use engineering controls to minimize all potential exposure.

The Hierarchy of Controls: A Foundational Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the consistent and proper implementation of preceding control measures. The logical workflow for ensuring safety when handling this compound should follow the established hierarchy of controls.

G cluster_0 Risk Assessment & Control Strategy cluster_1 Implementation of Controls task Define Task (e.g., Weighing, Synthesis) hazards Identify Hazards - Skin/Eye Irritation - Acute Dermal/Oral Toxicity - Respiratory Irritation task->hazards leads to controls Select Controls hazards->controls requires eng 1. Engineering Controls - Chemical Fume Hood - Vented Balance Enclosure controls->eng based on hierarchy admin 2. Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Area - Training ppe 3. Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat - Respirator (if needed)

Caption: Workflow for Risk Assessment and Control Selection.

Personal Protective Equipment (PPE): Detailed Protocol

The following PPE is mandatory for all procedures involving this compound.

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard recommendation. Always check the manufacturer's specifications for compatibility with benzonitrile and chlorinated solvents.

    • Practice: For handling the solid compound or concentrated solutions, double-gloving is required. The outer glove should be removed and disposed of immediately after the task is complete or if contamination is suspected. Never wear gloves outside of the designated laboratory area.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant or equivalent chemical safety goggles must be worn at all times in the laboratory.

    • Splash Hazard: When transferring solutions, performing reactions, or cleaning spills, a full-face shield must be worn over the safety goggles to protect against splashes.

  • Respiratory Protection:

    • Primary Control: All handling of the solid powder that may generate dust, and all work with its solutions, must be performed within a certified chemical fume hood to eliminate the need for routine respiratory protection.[7]

    • Secondary Control: In the rare event of an engineering control failure or a large spill, a full-face respirator with combination organic vapor/P100 cartridges should be used by trained emergency response personnel.

  • Protective Clothing:

    • A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

    • Full-length pants and closed-toe shoes are mandatory. Perforated shoes, sandals, or fabric footwear offer insufficient protection.

    • For large-scale operations, a chemically resistant apron should be worn over the lab coat.

Operational Plan: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. Adhere strictly to the following sequence.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Safety Goggles & Face Shield d1->d2 d3 3. Gloves (Inner) d2->d3 d4 4. Gloves (Outer) d3->d4 work Perform Chemical Handling d4->work f1 1. Outer Gloves (Peel off) f2 2. Face Shield & Lab Coat f1->f2 f3 3. Inner Gloves (Peel off) f2->f3 f4 4. Safety Goggles f3->f4 wash Wash Hands Thoroughly f4->wash work->f1

Caption: Procedural Flow for Donning and Doffing PPE.

Disposal Plan

Chemical waste and contaminated materials must be disposed of as hazardous waste.

  • Chemical Waste:

    • All solutions and residual solid this compound must be collected in a dedicated, properly labeled hazardous waste container.

    • The container must be clearly marked "Hazardous Waste," list all chemical constituents, and be kept securely closed when not in use.

    • As a chlorinated organic compound, this waste is prohibited from drain disposal.[8]

    • Disposal should be arranged through your institution's Environmental Health & Safety (EHS) office for high-temperature incineration by a licensed contractor.[5][9]

  • Contaminated PPE and Materials:

    • Disposable items such as gloves, weigh paper, and pipette tips that come into direct contact with the compound must be collected in a sealed bag or container labeled "Hazardous Waste" and disposed of via EHS.

    • Contaminated lab coats must be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy. Do not take contaminated lab coats home.[3]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. If the spill is small and contained within a chemical fume hood, trained personnel wearing appropriate PPE (double gloves, goggles, face shield, lab coat) can clean it up using an absorbent material. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS emergency response team.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • This compound. (n.d.). MOLBASE.
  • This compound. (n.d.). CymitQuimica.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications.
  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • SAFETY DATA SHEET - Benzonitrile. (2024). Sigma-Aldrich.
  • Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • CAS 123531-54-4 | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. (n.d.). Hoffman Fine Chemicals.
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (2018). ResearchGate.
  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010). BLDpharm.
  • 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). National Institutes of Health (NIH).

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Min. plausibility 0.01
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3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.